molecular formula C8H11N B077756 3-Ethyl-2-methylpyridine CAS No. 14159-59-2

3-Ethyl-2-methylpyridine

Cat. No.: B077756
CAS No.: 14159-59-2
M. Wt: 121.18 g/mol
InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpyridine is a valuable alkylated pyridine derivative serving as a key chemical intermediate and building block in advanced research and development. Its primary research applications are in the fields of medicinal chemistry and organic synthesis, where it acts as a privileged scaffold for the construction of more complex heterocyclic compounds. The specific steric and electronic properties imparted by the ethyl and methyl substituents at the 2- and 3- positions make it a versatile synthon for developing potential pharmaceutical candidates, particularly in the synthesis of ligands for nicotinic acetylcholine receptors and other biologically relevant targets. Furthermore, this compound finds utility in materials science as a precursor for the synthesis of functionalized ligands used in catalytic systems and in the development of novel ionic liquids. Its mechanism of action in research contexts is often as a core structural element that influences the pharmacokinetic properties and binding affinity of resultant molecules. Researchers value this compound for its role in structure-activity relationship (SAR) studies, facilitating the exploration of chemical space around the pyridine core to optimize potency and selectivity in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDGABMFBCSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074841
Record name 3-Ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14159-59-2, 27987-10-6
Record name 3-Ethyl-2-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, ethylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PICOLINE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2-methylpyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Ethyl-2-methylpyridine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Structure and Identification

This compound is a substituted pyridine derivative with an ethyl group at the 3-position and a methyl group at the 2-position. Its unambiguous identification is established through various chemical identifiers.

IUPAC Name: this compound[1]

Chemical Formula: C₈H₁₁N[1]

SMILES String: CCC1=C(N=CC=C1)C[1]

InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N[1]

CAS Number: 14159-59-2[1]

The structural representation of this compound is depicted in the following diagram:

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 121.18 g/mol [1]
Exact Mass 121.089149355 Da[1]
Density 0.919 g/cm³[2]
Boiling Point 178.6 °C at 760 mmHg[2]
Flash Point 58.2 °C[2]
Refractive Index 1.499[2]
XLogP3 1.952[2]
Polar Surface Area 12.9 Ų[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, this section provides a plausible synthetic approach based on established pyridine synthesis methodologies and generalized analytical procedures for compounds of this class.

Synthesis

A representative procedure for the synthesis of an ethyl-methyl-pyridine isomer (5-ethyl-2-methylpyridine) involves the condensation of paraldehyde with ammonia under heat and pressure.[4]

General Synthetic Workflow for Alkylpyridine Synthesis:

G General Workflow for Alkylpyridine Synthesis start Reactant Mixing (e.g., Aldehyde, Ammonia) reaction Reaction under Controlled Conditions (Temperature, Pressure) start->reaction extraction Work-up and Extraction reaction->extraction purification Purification (e.g., Distillation) extraction->purification analysis Product Characterization (GC-MS, NMR) purification->analysis end Pure this compound analysis->end

A generalized workflow for the synthesis and purification of alkylpyridines.
Analytical Methods

Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

General GC-MS Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: The sample is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

  • Detection: The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • Analysis: The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a reference spectrum or a spectral library.

General Analytical Workflow:

G General Analytical Workflow for this compound start Sample Preparation (Dissolution) injection Injection into Analytical Instrument (GC or HPLC) start->injection separation Chromatographic Separation injection->separation detection Detection (MS or UV) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis end Results analysis->end

A generalized workflow for the analytical characterization of this compound.

3.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile pyridines, HPLC can also be employed, particularly for non-volatile derivatives or when analyzing complex mixtures. A reverse-phase HPLC method would be a suitable starting point.

General HPLC Protocol:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Stationary Phase: A C18 column is commonly used for reverse-phase chromatography.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).

  • Quantification: A calibration curve can be generated using standards of known concentration to quantify the amount of this compound in a sample.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Data for this compound is available in public databases.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used for identification. A GC-MS spectrum for this compound is also publicly available.[1]

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or its active development as a pharmaceutical agent. Pyridine derivatives, in general, are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[5] Further research would be required to explore any potential biological effects and therapeutic applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive physicochemical and structural data are available, further research is needed to fully delineate its experimental protocols and biological significance.

References

An In-depth Technical Guide to 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available synthesis protocols for 3-Ethyl-2-methylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identifiers and Properties

This compound is a substituted pyridine derivative. Accurate identification and characterization are crucial for its application in research and development. The primary CAS number for this compound is 27987-10-6.[1][2] A secondary CAS number, 14159-59-2, is also listed in some databases.[3][4]

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 27987-10-6ECHEMI[1], ChemicalBook[2]
14159-59-2PubChem[3][4]
IUPAC Name This compoundPubChem[3][4]
Molecular Formula C8H11NECHEMI[1], PubChem[3][4]
InChI InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3PubChem[3][4]
InChIKey ZZKDGABMFBCSRP-UHFFFAOYSA-NPubChem[3][4]
Canonical SMILES CCC1=C(N=CC=C1)CPubChem[3][4]
UNII 8S6IRA9M3NPubChem[3]
DSSTox Substance ID DTXSID0074841PubChem[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 121.18 g/mol ECHEMI[1], PubChem[3]
Exact Mass 121.089149355 DaPubChem[3]
Density 0.919 g/cm³ECHEMI[1]
Boiling Point 178.6 °C at 760 mmHgECHEMI[1]
Flash Point 58.2 °CECHEMI[1]
Refractive Index 1.499ECHEMI[1]
XLogP3 1.95240ECHEMI[1]
PSA (Polar Surface Area) 12.9 ŲECHEMI[1]

Experimental Protocols

Representative Synthesis: 5-Ethyl-2-methylpyridine

This synthesis involves the condensation of paraldehyde with aqueous ammonium hydroxide in the presence of ammonium acetate as a catalyst.[5]

Materials:

  • 28% Aqueous ammonium hydroxide (267 g, 296 mL, 4.38 moles)

  • Paraldehyde (207.5 g, 209 mL, 1.57 moles)

  • Ammonium acetate (5.0 g, 0.065 mole)

  • Chloroform

Procedure:

  • The reactants (aqueous ammonium hydroxide, paraldehyde, and ammonium acetate) are heated to 230°C with continuous agitation in a 2-liter steel reaction vessel.[5]

  • The temperature is maintained at 230°C for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.[5]

  • The autoclave is allowed to cool, and the resulting two layers of the reaction mixture are separated.[5]

  • To the non-aqueous layer, 60 mL of chloroform is added to facilitate the separation of water, which is then combined with the aqueous layer.[5]

  • The aqueous layer is extracted three times with 50-mL portions of chloroform.[5]

  • The chloroform extracts are combined with the main portion of the chloroform solution.[5]

  • The chloroform is removed by distillation at atmospheric pressure.[5]

  • The product is purified by fractional distillation under reduced pressure, yielding 72–76 g (50–53%) of 5-ethyl-2-methylpyridine with a boiling point of 65–66°C at 17 mmHg.[5]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities of this compound in the context of drug development, including its mechanism of action or involvement in specific signaling pathways within mammalian systems.

One study has investigated the biodegradation of 3-ethylpyridine (a related compound) by the bacterium Gordonia nitida LE31.[1] The study suggests a metabolic degradation pathway involving a C-2–C-3 ring cleavage.[1] This represents a catabolic process in a microorganism and is distinct from a signaling pathway that would be the focus of drug development research.

The logical relationship for the initiation of this biodegradation can be visualized as follows:

Biodegradation_Initiation This compound This compound Metabolic_Pathway Metabolic Degradation Pathway This compound->Metabolic_Pathway Substrate for Gordonia nitida LE31 Gordonia nitida LE31 Gordonia nitida LE31->Metabolic_Pathway Mediates Ring_Cleavage C-2–C-3 Ring Cleavage Metabolic_Pathway->Ring_Cleavage Initiated by

Biodegradation initiation of this compound by Gordonia nitida LE31.

Further research is required to elucidate any potential pharmacological effects and associated signaling pathways of this compound in mammalian models to assess its viability as a candidate for drug development.

References

Spectroscopic Analysis of 3-Ethyl-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Ethyl-2-methylpyridine, a substituted pyridine derivative of interest in various chemical research domains. Due to the limited availability of directly published spectra for this specific isomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data based on the analysis of closely related structural isomers. The methodologies provided are based on established protocols for the analysis of pyridine derivatives.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of isomeric and related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H68.3 - 8.5Doublet (d)
Pyridine-H47.4 - 7.6Doublet (d)
Pyridine-H57.0 - 7.2Triplet (t)
-CH₂- (Ethyl)2.6 - 2.8Quartet (q)
-CH₃ (Methyl)2.4 - 2.6Singlet (s)
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine-C2157 - 160
Pyridine-C6147 - 150
Pyridine-C3138 - 141
Pyridine-C4135 - 138
Pyridine-C5121 - 124
-CH₂- (Ethyl)24 - 27
-CH₃ (Methyl)18 - 21
-CH₃ (Ethyl)13 - 16

Table 3: Expected GC-MS Data for this compound

ParameterExpected Value
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
Major Mass Fragments (m/z)121 (M+), 106 (M-15), 93 (M-28)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and GC-MS data for this compound, based on standard practices for similar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0-180 ppm.

  • Temperature: 298 K.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. GC Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. MS Conditions:

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-300.

  • Scan Speed: 1000 amu/s.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data GCMS_Data Mass Spectrum & Chromatogram GCMS->GCMS_Data Structure Structural Elucidation NMR_Data->Structure GCMS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Fragmentation_Pathway Parent [C8H11N]+• m/z = 121 Fragment1 [C7H8N]+ m/z = 106 Parent->Fragment1 - •CH3 Fragment2 [C6H5N]+• m/z = 93 Parent->Fragment2 - C2H4

Caption: Predicted GC-MS Fragmentation Pathway.

Physical properties of 3-Ethyl-2-methylpyridine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Ethyl-2-methylpyridine, specifically its boiling point and density. The information herein is compiled to support research, development, and quality control activities. This document includes a summary of physical data, detailed experimental methodologies for the determination of these properties, and a logical workflow diagram.

Core Physical Properties

This compound is a substituted pyridine derivative with applications in various chemical syntheses. Accurate knowledge of its physical properties is essential for process design, safety assessments, and purity analysis.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below.

Physical PropertyValueUnitsConditions
Boiling Point 178.6°Cat 760 mmHg[1][2][3]
Density 0.919g/cm³at 25 °C[1][3]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the simple distillation method or the capillary method are commonly employed.

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.

  • Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed on the thermometer during the distillation of the vapor, is the boiling point of the liquid.

  • Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Method 2: Capillary Method (for small sample volumes)

This micro-method is ideal when only a small amount of the substance is available.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or an aluminum block) containing a high-boiling liquid like paraffin oil.[3][4][5]

  • Heating and Observation: The bath is heated slowly and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]

  • Boiling Point Determination: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Determination of Density

Density is the mass of a substance per unit of volume. Standard methods for liquid density determination include the use of a pycnometer or a digital density meter.

Method 1: Pycnometry

This is a highly accurate gravimetric method.

  • Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m_empty).

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. It is then placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).

  • Volume Adjustment: Once thermal equilibrium is reached, the volume is precisely adjusted to the pycnometer's calibration mark.

  • Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the pycnometer and the liquid (m_filled).

  • Calculation: The mass of the liquid is calculated (m_liquid = m_filled - m_empty). The density (ρ) is then determined by dividing the mass of the liquid by the calibrated volume of the pycnometer (V): ρ = m_liquid / V.

Method 2: Digital Density Meter (Oscillating U-tube)

This automated method is rapid and requires a small sample volume. It is based on ASTM D4052.[9][10][11]

  • Apparatus: A digital density meter measures the oscillation period of a U-shaped glass tube.

  • Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water, at the measurement temperature.

  • Sample Injection: The liquid sample is injected into the clean, dry U-tube, ensuring no bubbles are present.[12]

  • Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The oscillation frequency is precisely measured. A higher mass in the tube (higher density) results in a lower oscillation frequency.

  • Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

G cluster_0 Physical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Obtain Liquid Sample (this compound) Purity Assess Purity (e.g., GC/NMR) Sample->Purity BoilingPointMethod Select Method Purity->BoilingPointMethod DensityMethod Select Method Purity->DensityMethod Distillation Simple Distillation (>5mL) BoilingPointMethod->Distillation Large Volume Capillary Capillary Method (<1mL) BoilingPointMethod->Capillary Small Volume RecordBP Record Boiling Point & Atmospheric Pressure Distillation->RecordBP Capillary->RecordBP FinalData Compile Data Table RecordBP->FinalData Pycnometer Pycnometry DensityMethod->Pycnometer High Accuracy DigitalMeter Digital Density Meter DensityMethod->DigitalMeter Rapid RecordDensity Record Density & Temperature Pycnometer->RecordDensity DigitalMeter->RecordDensity RecordDensity->FinalData

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Ethyl-2-methylpyridine. Due to a lack of extensive published data specifically for this compound, this guide also includes data from structurally similar compounds, namely 5-Ethyl-2-methylpyridine and 3-Ethylpyridine, to provide valuable insights. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility and stability profiles of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any study of its solubility and stability.

PropertyValueReference
Molecular Formula C₈H₁₁N--INVALID-LINK--
Molecular Weight 121.18 g/mol --INVALID-LINK--
Density 0.919 g/cm³--INVALID-LINK--
Boiling Point 178.6 °C at 760 mmHg--INVALID-LINK--
Flash Point 58.2 °C--INVALID-LINK--
Appearance Colorless to yellow liquid--INVALID-LINK--

Solubility Profile

Table of Solubility Data for Related Pyridine Derivatives

Solvent5-Ethyl-2-methylpyridine3-Ethylpyridine
Water 1.2 g/100 mL (12,000 mg/L)[1]Slightly soluble[2]
Ethanol SolubleMiscible[2]
Diethyl Ether SolubleMiscible[2]
Benzene SolubleNot available
Dilute Acids SolubleNot available
Conc. H₂SO₄ SolubleNot available

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a liquid organic compound involves the following steps:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the same constant temperature until the undissolved solute has settled.

    • Carefully collect a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

  • Quantification of Solute:

    • Quantify the concentration of this compound in the collected supernatant using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow undissolved solute to settle B->C D Collect a known volume of the supernatant C->D E Quantify concentration using a validated analytical method (GC/HPLC) D->E F Express solubility in appropriate units (g/100mL, mg/L) E->F

Caption: Proposed biodegradation pathway for 3-ethylpyridine.

3.2. Experimental Protocols for Stability Testing

To comprehensively evaluate the stability of this compound, a series of stress tests should be conducted. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

3.2.1. Thermal Stability

  • Sample Preparation: Place a known amount of this compound in sealed, inert containers (e.g., glass vials).

  • Exposure Conditions: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Include a control sample stored at a lower temperature (e.g., 4°C).

  • Analysis: At specified time points, withdraw samples and analyze for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method (e.g., HPLC, GC-MS).

  • Data Evaluation: Determine the degradation rate and calculate the shelf-life or half-life at different temperatures.

3.2.2. Photostability

Following ICH Q1B guidelines:

  • Sample Preparation: Expose samples of this compound, both as the pure substance and in solution, in chemically inert, transparent containers. A dark control, wrapped in aluminum foil, should be stored under the same conditions.

  • Light Source: Irradiate the samples with a light source that produces both visible and UVA light, such as a xenon lamp or a metal halide lamp. The overall illumination should be at least 1.2 million lux hours, and the integrated near-UVA energy should be at least 200 watt-hours per square meter. [3]3. Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in appearance, purity (using HPLC or GC), and the formation of degradation products.

Workflow for Photostability Testing (ICH Q1B)

G A Prepare samples of this compound (pure and in solution) C Expose samples and controls to a calibrated light source (Vis and UVA) A->C B Prepare dark control samples (wrapped in aluminum foil) B->C D Monitor exposure levels (lux hours and W h/m²) C->D E Analyze exposed and control samples at defined intervals D->E F Compare for changes in appearance, purity, and degradation products E->F

Caption: General workflow for photostability testing of a chemical substance.

3.2.3. pH-Dependent Stability (Hydrolysis)

  • Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Storage: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Analysis: At regular intervals, analyze the solutions to determine the concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH. A plot of the logarithm of the rate constant versus pH will reveal the pH-rate profile and identify the pH of maximum stability.

3.2.4. Oxidative Stability

  • Sample Preparation: Dissolve this compound in a suitable solvent and expose it to an oxidizing agent, such as hydrogen peroxide (e.g., 3% solution).

  • Storage: Maintain the solution at a controlled temperature.

  • Analysis: Monitor the degradation of this compound over time using an appropriate analytical method.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for both solubility and stability studies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Table of Recommended Analytical Methods

TechniqueColumnMobile Phase/Carrier GasDetectorTypical Conditions
GC Capillary column (e.g., DB-5ms)Helium or NitrogenFIDInjector: 250°C, Detector: 300°C, Oven: Temperature program (e.g., 100°C to 250°C)
HPLC C18 reverse-phaseAcetonitrile/Water gradientUV (e.g., 260 nm)Column Temperature: 30°C, Flow Rate: 1.0 mL/min

Method Validation: Any analytical method used should be validated according to ICH Q2(R2) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. [4]

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this guide provides a framework for researchers by presenting data on closely related compounds and detailing robust experimental protocols. The information on the solubility of isomers like 5-Ethyl-2-methylpyridine suggests that this compound is likely to have limited aqueous solubility but good solubility in organic solvents. Stability is expected to be good under standard conditions, with potential degradation pathways initiated by strong oxidizers or specific microbial action. The provided experimental methodologies offer a clear path for generating the specific, high-quality data required for research, development, and regulatory purposes.

References

3-Ethyl-2-methylpyridine: An Underutilized Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – While substituted pyridines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and materials, a comprehensive review of the scientific literature reveals that 3-Ethyl-2-methylpyridine is a sparsely utilized reagent in mainstream organic synthesis. Despite its structural similarity to more common pyridine derivatives, detailed applications, experimental protocols, and significant quantitative data for its use are notably absent in readily accessible scientific databases and publications.

This technical overview consolidates the available information on this compound, highlighting the general reactivity trends of related alkylpyridines to offer a predictive context for its potential, yet underexplored, applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling and for the design of potential synthetic routes.

PropertyValue
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
CAS Number 14159-59-2[1]
IUPAC Name This compound[1]
Boiling Point Not readily available
Density Not readily available

Synthesis of this compound

Detailed, high-yield synthetic procedures specifically for this compound are not extensively documented in the literature. However, general methods for the synthesis of polysubstituted pyridines can be adapted. One potential conceptual pathway for its synthesis is outlined below. This workflow is based on established pyridine synthesis methodologies and illustrates a logical, though not experimentally verified, approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 α,β-Unsaturated Carbonyl reaction Hantzsch-type Pyridine Synthesis or similar condensation/cyclization start1->reaction start2 Enamine or Amine Source start2->reaction start3 Carbonyl Compound start3->reaction product This compound reaction->product

Caption: Conceptual synthesis pathway for this compound.

Potential Applications in Organic Synthesis: A Predictive Overview

While specific examples are scarce, the reactivity of this compound can be inferred from the well-documented chemistry of other alkylpyridines. The pyridine core and its alkyl substituents offer multiple sites for functionalization.

Functionalization of the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic attack, particularly after activation, and can undergo electrophilic substitution under forcing conditions.

  • N-Oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide, which can activate the pyridine ring for further functionalization.

  • Electrophilic Aromatic Substitution: While the pyridine ring is electron-deficient, electrophilic substitution (e.g., nitration, halogenation) can be achieved, typically requiring harsh conditions and often leading to a mixture of isomers.

  • Nucleophilic Aromatic Substitution: Direct nucleophilic substitution is challenging but can be facilitated by the presence of leaving groups at the 2-, 4-, or 6-positions, or through the Chichibabin reaction for amination.

Reactivity of the Alkyl Substituents

The methyl and ethyl groups on the pyridine ring can also be sites for chemical modification.

  • Deprotonation and Alkylation: The protons on the carbon adjacent to the pyridine ring (the α-carbon of the ethyl group and the methyl group) are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form more complex structures.

  • Oxidation: The alkyl groups can be oxidized to corresponding carboxylic acids, a common industrial process for other alkylpyridines to produce valuable pyridinecarboxylic acids.

  • Halogenation: Free-radical halogenation of the alkyl side chains can introduce a handle for further synthetic transformations.

The general workflow for the functionalization of an alkylpyridine is depicted below.

G cluster_start Starting Material cluster_pathways Functionalization Pathways cluster_products Potential Products start This compound path1 N-Oxidation start->path1 path2 Ring Metalation / Substitution start->path2 path3 Side-Chain Deprotonation / Alkylation start->path3 path4 Side-Chain Oxidation start->path4 prod1 This compound-N-oxide path1->prod1 prod2 Substituted Pyridine Derivatives path2->prod2 prod3 Elongated Side-Chain Derivatives path3->prod3 prod4 Pyridinecarboxylic Acids path4->prod4

Caption: Potential functionalization pathways for this compound.

Use as a Ligand in Catalysis

Pyridine derivatives are widely used as ligands in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its catalytic activity. While no specific applications of this compound as a ligand were found, it could potentially be employed in reactions such as cross-coupling, hydrogenation, and polymerization. The steric and electronic properties imparted by the ethyl and methyl groups would modulate the behavior of the resulting metal complex.

Conclusion

The available scientific literature suggests that this compound is not a commonly employed reagent in organic synthesis. While its structure suggests potential for a variety of chemical transformations analogous to other alkylpyridines, a lack of documented applications, detailed experimental procedures, and quantitative data hinders its widespread adoption by the research community. This presents an opportunity for further investigation into the synthesis and reactivity of this underutilized pyridine derivative, which may yet prove to be a valuable tool for the construction of novel molecules with applications in drug discovery and materials science. Researchers are encouraged to explore the synthetic potential of this compound and to publish their findings to enrich the collective knowledge of pyridine chemistry.

References

The Reactivity of 3-Ethyl-2-methylpyridine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 3-ethyl-2-methylpyridine and its derivatives. Drawing upon established principles of pyridine chemistry and comparative data from structurally analogous compounds, this document details the expected behavior of the pyridine core and its alkyl substituents in various chemical transformations. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, drug discovery, and materials science, offering insights into reaction design, and the synthesis of novel pyridine-based molecules.

Core Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronegative nitrogen atom and the electronic effects of the two alkyl substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, while also being the primary site of attack for electrophiles and protonation. Conversely, the ring is activated towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

The ethyl group at the 3-position and the methyl group at the 2-position are electron-donating groups (EDGs) through an inductive effect. This increases the electron density of the pyridine ring, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine. However, the 2-methyl group also introduces significant steric hindrance around the nitrogen, which can modulate its accessibility to incoming reagents.

Basicity and Nucleophilicity
Compound Structure pKa of Conjugate Acid
Pyridine C₅H₅N 5.23[1]
2-Methylpyridine (α-picoline) CH₃C₅H₄N 5.97
3-Methylpyridine (β-picoline) CH₃C₅H₄N 5.68
2,3-Lutidine (CH₃)₂C₅H₃N 6.57[1]
This compound (Estimated) C₂H₅(CH₃)C₅H₃N ~6.6 - 7.0

The estimated pKa suggests that this compound is a moderately strong base, and its nitrogen atom is a potent nucleophile. However, the steric bulk of the 2-methyl group will likely temper its reactivity in reactions involving direct attack on the nitrogen, such as N-alkylation and N-acylation.[1]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When forced under harsh conditions, substitution typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the 3-position is already substituted. The directing effects of the alkyl groups would favor substitution at the 4- and 6-positions. However, the deactivating effect of the ring nitrogen is the dominant factor. Therefore, electrophilic substitution on the ring of this compound is expected to be difficult and may require forcing conditions, likely leading to a mixture of products at the 4- and 5-positions.

Electrophilic_Attack cluster_reactants Reactants cluster_products Potential Products This compound This compound Intermediate_4 Intermediate at C4 This compound->Intermediate_4 Attack at C4 Intermediate_5 Intermediate at C5 This compound->Intermediate_5 Attack at C5 E+ E+ Product_4 4-Substituted Product Intermediate_4->Product_4 -H+ Product_5 5-Substituted Product Intermediate_5->Product_5 -H+

Possible pathways for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-positions. For derivatives of this compound, a leaving group at the 2-, 4-, or 6-position would be readily displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, and the negative charge is stabilized by the electron-withdrawing nitrogen atom.

Reactivity of the Alkyl Side-Chains

The ethyl and methyl groups of this compound are also sites of potential reactivity, primarily through deprotonation to form carbanionic species or through oxidation.

Lithiation and Subsequent Reactions

The methyl group at the 2-position is particularly susceptible to deprotonation by strong bases like organolithium reagents (e.g., n-BuLi, LDA). This is due to the acidifying effect of the adjacent nitrogen atom. The resulting lithiated species is a powerful nucleophile and can react with a variety of electrophiles to introduce new functional groups at the methyl position. The lithiation of the ethyl group's methylene position is also possible but is expected to be less favorable than the deprotonation of the 2-methyl group. Ring lithiation is also a possibility, though side-chain lithiation is generally favored for alkylpyridines, especially at the 2-position. Studies on 2,3-lutidine have shown that complexation with BF₃ prior to the addition of a lithium amide base can lead to exclusive lithiation at the α-methyl carbon.[2]

Lithiation_Reaction cluster_steps Reaction Sequence This compound This compound Lithiated_Intermediate 2-(Lithiomethyl)-3-ethylpyridine This compound->Lithiated_Intermediate + Base Base Strong Base (e.g., n-BuLi) Product 2-(CH₂E)-3-ethylpyridine Lithiated_Intermediate->Product + Electrophile Electrophile Electrophile (E+)

Side-chain functionalization via lithiation.
Oxidation of Side-Chains

The alkyl side-chains can be oxidized to various functional groups. For instance, the oxidation of 5-ethyl-2-methylpyridine is a key step in the industrial production of nicotinic acid (Vitamin B3).[3] Similarly, the methyl and ethyl groups of this compound can be oxidized. The methyl group can be oxidized to a carboxylic acid, and the ethyl group can be oxidized at the benzylic position to a ketone or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. Vapor phase oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been shown to yield intermediates such as 2-methyl-5-acetylpyridine.[4]

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from procedures for structurally similar pyridine derivatives. Researchers should optimize these conditions for this compound.

N-Alkylation of this compound

This protocol describes the reaction of a pyridine derivative with an alkyl halide to form a pyridinium salt.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvent (e.g., diethyl ether, acetonitrile, or THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the alkyl halide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to a specific temperature (e.g., 40-60 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate (the pyridinium salt) has formed, collect it by filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue is the pyridinium salt.

  • The product can be further purified by recrystallization.

Quantitative Data (Comparative): Due to steric hindrance from the 2-methyl group, the rate of N-alkylation of this compound is expected to be slower than that of 3-ethylpyridine but faster than that of 2,6-lutidine.

Pyridine DerivativeRelative Reactivity (Qualitative)
3-EthylpyridineHigh
2-EthylpyridineModerate
This compound Moderate to Low
2,6-LutidineVery Low
Side-Chain Lithiation and Alkylation

This protocol describes the deprotonation of the 2-methyl group followed by reaction with an electrophile.[2]

Materials:

  • This compound

  • Strong base (e.g., n-butyllithium in hexanes or Lithium diisopropylamide (LDA))

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an alkyl halide, aldehyde, or ketone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the THF to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq) to the THF.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled base solution, maintaining the temperature at -78 °C.

  • Stir the resulting deep red or orange solution at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow_Lithiation Start Start Dissolve Dissolve this compound in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Base Add strong base (e.g., n-BuLi) Cool->Add_Base Stir_1 Stir for 1-2 hours at -78 °C Add_Base->Stir_1 Add_Electrophile Add electrophile Stir_1->Add_Electrophile Stir_2 Stir for 1-2 hours at -78 °C Add_Electrophile->Stir_2 Warm Warm to room temperature Stir_2->Warm Quench Quench with sat. aq. NH₄Cl Warm->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Workflow for the side-chain lithiation and alkylation.

Applications in Drug Development and Materials Science

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The functionalization of this compound at the ring or side-chains can lead to novel compounds with potential biological activity. For example, the introduction of various substituents can modulate the lipophilicity, metabolic stability, and receptor-binding properties of the molecule. Furthermore, substituted pyridines are utilized in the synthesis of functional materials, such as ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The predictable reactivity patterns outlined in this guide can aid in the rational design of new molecules for these applications.

Conclusion

This compound presents a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. Its reactivity is a nuanced balance of the electronic and steric effects of its substituents. The nucleophilic nitrogen atom, the activated 2-methyl group, and the potential for substitution on the pyridine ring offer multiple avenues for chemical modification. While direct experimental data for this specific molecule is limited, a thorough understanding of the reactivity of analogous compounds provides a robust framework for predicting its chemical behavior and for designing synthetic routes to novel and potentially valuable molecules for a range of scientific and industrial applications.

References

Biodegradation Pathways of 3-Ethyl-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alkylpyridines are N-heterocyclic aromatic compounds that are widely used in the chemical and pharmaceutical industries. Their release into the environment poses a significant pollution concern. Microbial biodegradation offers a promising and environmentally friendly approach for the remediation of sites contaminated with these compounds. Understanding the metabolic pathways involved in the degradation of alkylpyridines is crucial for developing effective bioremediation strategies. This guide focuses on the biodegradation of 3-Ethyl-2-methylpyridine, a disubstituted pyridine derivative. In the absence of direct studies, this document extrapolates from the well-documented degradation pathways of 3-methylpyridine (3-MP) and 3-ethylpyridine (3-EP) by the bacterium Gordonia nitida LE31.[1][2][3]

Proposed Biodegradation Pathway of this compound

Based on the degradation of 3-MP and 3-EP by Gordonia nitida LE31, a pathway for this compound is proposed. The key feature of this pathway is the cleavage of the pyridine ring between the C-2 and C-3 positions.[1]

The proposed metabolic steps are as follows:

  • Initial Attack and Ring Cleavage: The degradation is initiated by a C-2–C-3 ring cleavage of the this compound molecule. This is a departure from other known pyridine degradation pathways that often involve initial hydroxylation or reduction of the ring.[1]

  • Formation of an Acyclic Intermediate: The ring cleavage is hypothesized to produce an unstable acyclic intermediate.

  • Formation of Formic Acid and a Substituted Aldehyde: This intermediate is likely further processed, leading to the formation of formic acid and a substituted aldehyde, in this case, 2-methyl-3-oxohexanal.[1]

  • Oxidation to a Carboxylic Acid: The aldehyde is then likely oxidized to its corresponding carboxylic acid, 2-methyl-3-oxohexanoic acid, by a dehydrogenase.

  • Further Metabolism: This carboxylic acid would then enter central metabolic pathways for complete mineralization.

The following diagram illustrates the proposed biodegradation pathway.

Biodegradation_Pathway cluster_main Proposed Biodegradation Pathway of this compound This compound This compound Unstable_Intermediate Acyclic Intermediate This compound->Unstable_Intermediate C-2–C-3 Ring Cleavage (Putative Monooxygenase) Formic_Acid Formic Acid Unstable_Intermediate->Formic_Acid Substituted_Aldehyde 2-Methyl-3-oxohexanal Unstable_Intermediate->Substituted_Aldehyde Substituted_Carboxylic_Acid 2-Methyl-3-oxohexanoic Acid Substituted_Aldehyde->Substituted_Carboxylic_Acid Aldehyde Dehydrogenase (e.g., Levulinic Aldehyde Dehydrogenase-like) Central_Metabolism Central Metabolism (e.g., TCA Cycle) Substituted_Carboxylic_Acid->Central_Metabolism

Proposed biodegradation pathway of this compound.

Key Enzymes and Quantitative Data

The degradation of 3-MP and 3-EP by Gordonia nitida LE31 involves the induction of specific enzymes. It is highly probable that a similar enzymatic machinery is responsible for the degradation of this compound. The key enzymes identified are levulinic aldehyde dehydrogenase and formamidase.[1][2]

The activities of these enzymes in crude cell extracts of G. nitida LE31 grown on different substrates are summarized in the table below.

EnzymeSubstrate for GrowthSpecific Activity (nmol/min/mg of protein)
Levulinic aldehyde dehydrogenase 3-Methylpyridine15.3 ± 1.2
3-Ethylpyridine18.1 ± 1.5
Acetate3.5 ± 0.4
Formamidase 3-Methylpyridine25.4 ± 2.1
3-Ethylpyridine28.9 ± 2.5
Acetate5.1 ± 0.6

Data extracted from Lee et al., 2001.[1]

The significantly higher activities of both enzymes in cells grown on 3-MP and 3-EP compared to acetate strongly suggest their involvement in the pyridine ring degradation pathway.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound biodegradation, adapted from the study of Gordonia nitida LE31.[1]

Bacterial Culture and Growth Conditions
  • Microorganism: Gordonia nitida LE31 (or a newly isolated strain capable of degrading this compound).

  • Medium: A minimal salts medium is used to ensure that the target compound is the sole source of carbon and nitrogen. The composition per liter of distilled water is as follows:

    • K₂HPO₄: 0.9 g

    • KH₂PO₄: 0.54 g

    • MgSO₄·7H₂O: 0.25 g

    • KCl: 0.25 g

    • CaCl₂·2H₂O: 0.01 g

    • Trace element solution: 1 ml

    • Selenite-tungstate solution: 1 ml

    • This compound (as the sole carbon and nitrogen source) at a suitable concentration (e.g., 1 mM).

  • Culture Conditions: Cultures are grown aerobically at 30°C on a rotary shaker.

  • Monitoring Growth: Cell growth is monitored by measuring the absorbance of the culture broth at 600 nm.

Analysis of Biodegradation
  • Sample Preparation: Culture samples are collected at different time intervals and centrifuged to remove bacterial cells. The supernatant is used for analysis.

  • Analytical Technique: The degradation of this compound is monitored using High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound.

  • Identification of Metabolites: Intermediary metabolites, such as formic acid, can be identified and quantified using HPLC and mass spectrometry (MS).

Enzyme Assays
  • Preparation of Cell Extracts: Cells are harvested during the exponential growth phase by centrifugation, washed with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), and then lysed by sonication or other appropriate methods to obtain a crude cell extract.

  • Levulinic Aldehyde Dehydrogenase Assay: The activity is measured spectrophotometrically by monitoring the reduction of NAD⁺ or NADP⁺ at 340 nm. The reaction mixture contains the cell extract, buffer, the substrate (levulinic aldehyde or a related compound), and NAD⁺ or NADP⁺.

  • Formamidase Assay: The activity is determined by measuring the amount of ammonia released from formamide. The ammonia can be quantified using a colorimetric method, such as the Nessler assay.

The following diagram illustrates a general experimental workflow for studying the biodegradation of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Biodegradation Studies Isolation Isolation of This compound Degrading Microorganism Culture Culturing in Minimal Salts Medium with This compound Isolation->Culture Monitoring Monitoring Degradation (HPLC) Culture->Monitoring Enzyme_Assay Enzyme Assays from Cell-Free Extracts Culture->Enzyme_Assay Metabolite_ID Identification of Metabolites (HPLC-MS) Monitoring->Metabolite_ID Pathway_Elucidation Elucidation of Degradation Pathway Metabolite_ID->Pathway_Elucidation Enzyme_Assay->Pathway_Elucidation

General experimental workflow for biodegradation studies.

Conclusion and Future Directions

While the biodegradation pathway of this compound has not been directly elucidated, the study of related alkylpyridines provides a strong foundation for a proposed pathway involving a C-2–C-3 ring cleavage. The bacterium Gordonia nitida LE31 serves as a model organism for this novel degradation mechanism. Future research should focus on isolating microorganisms capable of degrading this compound and confirming the proposed metabolic pathway through the identification of intermediates and characterization of the involved enzymes. A deeper understanding of these pathways will be instrumental in the development of robust bioremediation technologies for environments contaminated with alkylpyridines and in the assessment of the metabolic fate of pharmaceutical compounds containing this moiety.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2-methylpyridine is a substituted pyridine derivative that may be present as an impurity, degradation product, or synthetic intermediate in various chemical and pharmaceutical processes. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), the primary analytical techniques for this volatile compound. An introductory High-Performance Liquid Chromatography (HPLC) method is also discussed for applications where GC is not suitable.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the selective and sensitive determination of this compound. It provides definitive identification based on mass spectra and excellent quantification at trace levels. The following protocol is adapted from validated methods for analyzing volatile and semi-volatile organic compounds in various matrices.[1][2]

Experimental Workflow: GC-MS Analysis

The general workflow for analyzing this compound by GC-MS involves sample preparation, instrumental analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Drug Substance, Process Stream) Extraction Liquid-Liquid Extraction (LLE with Dichloromethane) Sample->Extraction  Dissolve/Dilute   GC_Inject GC Injection (Splitless Mode) Extraction->GC_Inject GC_Separation Chromatographic Separation (5% Phenyl Methyl Siloxane Column) GC_Inject->GC_Separation MS_Detection MS Detection (EI, Scan/SIM Mode) GC_Separation->MS_Detection Quant Quantification (External/Internal Standard) MS_Detection->Quant Report Final Report (Concentration in µg/mL or ppm) Quant->Report

General workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol (GC-MS)

1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for aqueous process samples or for dissolving solid samples.

  • 1.1. Accurately weigh or measure a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL glass vial.

  • 1.2. If the sample is solid, dissolve it in 5 mL of purified water.

  • 1.3. Add 5 mL of Dichloromethane (DCM) and 0.5 g of Sodium Chloride (NaCl) to the vial. The salt helps to reduce the formation of emulsions.

  • 1.4. If using an internal standard (e.g., Pyridine-d5, Toluene-d8), spike the sample with a known concentration at this stage.

  • 1.5. Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • 1.6. Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • 1.7. Carefully transfer the lower organic layer (DCM) into a clean GC vial using a Pasteur pipette.

  • 1.8. The sample is now ready for injection.

2. Instrumental Analysis

  • 2.1. Gas Chromatograph (GC) Conditions:

    • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 180 °C.

      • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • 2.2. Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For initial identification, scan from m/z 40 to 300.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Suggested ions for this compound (C₈H₁₁N, MW: 121.18) are:

        • Quantifier Ion: m/z 106 ([M-CH₃]⁺)

        • Qualifier Ions: m/z 121 (M⁺), m/z 79

Quantitative Data & Method Performance

The following table summarizes typical performance characteristics for a validated GC-MS method for analyzing volatile organic compounds, which are applicable to this compound.[1][2]

ParameterTypical Performance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.5 - 2 µg/L (ppb)
Limit of Quantification (LOQ)2 - 5 µg/L (ppb)
Accuracy (Recovery)70 - 115%
Precision (%RSD)< 20%
Range5 - 500 µg/L

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique suitable for quantifying this compound when the sample matrix is relatively clean and high sensitivity is not the primary requirement. It is particularly useful for assay and purity testing.

Experimental Workflow: GC-FID Analysis

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Raw Material, Final Product) Dilution Dilution (Methanol or appropriate solvent) Sample->Dilution GC_Inject GC Injection (Split Mode) Dilution->GC_Inject GC_Separation Chromatographic Separation (Wax-type column for amines) GC_Inject->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Quant Quantification (Area % or External Standard) FID_Detection->Quant Report Final Report (Concentration in mg/mL or % w/w) Quant->Report

General workflow for GC-FID analysis of this compound.
Detailed Experimental Protocol (GC-FID)

1. Sample Preparation (Direct Dilution)

  • 1.1. Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask.

  • 1.2. Add a suitable solvent (e.g., Methanol, Isopropanol) to dissolve the sample.

  • 1.3. Dilute to the mark with the same solvent and mix thoroughly.

  • 1.4. Filter the solution through a 0.45 µm syringe filter into a GC vial if particulates are present.

2. Instrumental Analysis

  • 2.1. Gas Chromatograph (GC) Conditions:

    • Column: A wax-type column designed for amine analysis is recommended for better peak shape (e.g., CP-Wax 51 for Amines, DB-WAXetr). A standard 5% phenyl column can also be used.

    • Dimensions: 30 m x 0.32 mm ID, 0.5 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow of ~2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 260 °C.

    • Hydrogen Flow: ~40 mL/min.

    • Air Flow: ~400 mL/min.

Quantitative Data & Method Performance

The following table summarizes typical performance characteristics for a validated GC-FID method.

ParameterTypical Performance
Linearity (R²)≥ 0.998
Limit of Detection (LOD)~0.5 µg/mL (ppm)
Limit of Quantification (LOQ)~1.5 µg/mL (ppm)
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%
Range1.5 - 1000 µg/mL

Method 3: High-Performance Liquid Chromatography (HPLC) - Screening Method

While GC is the dominant technique, HPLC can be used if the analyte is non-volatile, thermally unstable, or if GC instrumentation is unavailable. Method development is required for this compound. The following protocol is a starting point based on methods for similar pyridine derivatives.

Detailed Experimental Protocol (HPLC)

1. Sample Preparation

  • 1.1. Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

  • 1.2. Dilute further as needed to fall within the linear range of the calibration curve.

  • 1.3. Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumental Analysis

  • 2.1. HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Acetonitrile and water with an acidic modifier. For example, 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Detector.

    • Detection Wavelength: Pyridine derivatives typically absorb around 260 nm. A wavelength scan should be performed to determine the optimal value.

    • Injection Volume: 10 µL.

Quantitative Data & Method Performance

Performance for an HPLC method must be established through a full validation study. Expected performance would be similar to the GC-FID method, but LOD and LOQ may be higher depending on the UV absorbance of the compound.

ParameterTarget Performance
Linearity (R²)≥ 0.99
Limit of Detection (LOD)To be determined (~50 ng/mL)
Limit of Quantification (LOQ)To be determined (~150 ng/mL)
Accuracy (Recovery)90 - 110%
Precision (%RSD)< 5%

Disclaimer: The provided protocols are intended as a guide. All analytical methods must be fully validated in the user's laboratory for their specific sample matrix and intended use, in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-phenylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, it is crucial to assess its purity and identify any related substances or impurities that may be present. These impurities can arise from the manufacturing process, degradation, or storage. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of the main component and its related substances in drug development and quality control.

This application note provides a detailed protocol for the analysis of 3-Ethyl-2-phenylpyridine and its potential related compounds using reverse-phase HPLC (RP-HPLC) with UV detection. The method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products and process-related impurities.

Experimental Protocols

A robust RP-HPLC method for the analysis of 3-Ethyl-2-phenylpyridine can be established using a C18 stationary phase. The following protocol is a general guideline and may require optimization based on the specific related compounds being analyzed and the HPLC system used.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For faster analysis, a column with smaller particles (e.g., 3 µm) can be used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used for the separation of pyridine derivatives.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Alternative for MS compatibility: Replace phosphoric acid with 0.1% formic acid.

  • Elution Mode: Isocratic or gradient elution can be employed. A gradient elution is often preferred for separating a wide range of impurities with different polarities.

    • Example Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by the UV spectrum of 3-Ethyl-2-phenylpyridine).

  • Injection Volume: 10 µL

2. Standard and Sample Preparation

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of 3-Ethyl-2-phenylpyridine reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

    • Further dilute as required for linearity and sensitivity assessments.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the 3-Ethyl-2-phenylpyridine sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection if necessary.

3. Method Validation Parameters

For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated through forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize the expected chromatographic data and typical method validation results for the HPLC analysis of 3-Ethyl-2-phenylpyridine and its related compounds.

Table 1: Chromatographic Data for 3-Ethyl-2-phenylpyridine and Potential Related Compounds

Compound NameRetention Time (min)Relative Retention Time (RRT)
Phenylpyridine (Impurity A)~4.5~0.56
2-Phenylpyridine (Impurity B)~5.2~0.65
3-Ethyl-2-phenylpyridine ~8.0 1.00
Oxidized Impurity C~9.5~1.19
Dimer Impurity D~12.3~1.54

Note: Retention times and RRTs are illustrative and will vary depending on the exact chromatographic conditions and the specific impurities present.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:1~0.01 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.03 µg/mL
Robustness System suitability parameters metMethod is robust to minor changes in flow rate, temperature, and mobile phase composition.

Mandatory Visualization

HPLC Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 3-Ethyl-2-phenylpyridine, from sample and standard preparation to data analysis and reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Reference Standard Weighing C Standard Solution Preparation (100 µg/mL) A->C B Sample Weighing D Sample Solution Preparation (100 µg/mL) B->D G System Suitability Test C->G Inject Standard E Filtration (0.45 µm) D->E H Sequence Injection (Blank, Standard, Sample) E->H Inject Sample F HPLC System Setup (Column, Mobile Phase, etc.) F->G G->F Fail G->H Pass I Chromatogram Acquisition H->I J Peak Integration & Identification I->J K Quantification of Impurities & Assay Calculation J->K L Final Report Generation K->L

Caption: Workflow for the HPLC analysis of 3-Ethyl-2-phenylpyridine.

Forced Degradation Study Design

A forced degradation study is essential to establish the stability-indicating nature of the HPLC method. The following diagram outlines the typical stress conditions applied.

Forced_Degradation substance 3-Ethyl-2-phenylpyridine (in solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) substance->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) substance->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) substance->oxidation thermal Thermal Stress (e.g., 80°C) substance->thermal photo Photolytic Stress (e.g., UV/Vis light) substance->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation study design for 3-Ethyl-2-phenylpyridine.

Application Note: Gas Chromatography Methods for the Separation of Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its isomers, particularly the picolines (methylpyridines), are fundamental chemical structures prevalent in pharmaceutical compounds and various industrial processes. Due to their similar physicochemical properties, the separation and quantification of these isomers present a significant analytical challenge.[1] Gas chromatography (GC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[2] The choice of stationary phase, temperature programming, and detector are critical parameters that dictate the success of the separation. This application note provides a detailed overview of established GC methods for the effective separation of pyridine isomers, complete with experimental protocols and comparative data to guide researchers in method selection and development.

Challenges in Pyridine Isomer Separation

The primary difficulty in separating pyridine isomers like 2-, 3-, and 4-picoline lies in their close boiling points and comparable polarities.[1] Standard distillation and chromatographic techniques often fall short of achieving baseline separation.[1] Therefore, specialized GC columns and optimized analytical conditions are necessary to exploit the subtle differences in their interactions with the stationary phase.

Recommended Gas Chromatography Methods

Several GC methods have been successfully employed for the separation of pyridine and its methylated isomers. The selection of the column's stationary phase is paramount, with both polar and non-polar columns being utilized.[3]

Method 1: Polar Capillary Column for Picoline and Lutidine Isomers

This method utilizes a wax-type polar stationary phase specifically designed for the analysis of amines. It provides excellent resolution for pyridine and its various methylated isomers.

Experimental Protocol:

  • Technique: Capillary Gas Chromatography[4]

  • Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm fused silica, 0.2 µm film thickness (Part No. CP7405)[4]

  • Carrier Gas: Nitrogen (N2) at 70 kPa (0.7 bar, 10 psi), 28 cm/s[4]

  • Injector: Splitter, 30 mL/min, Temperature: 250 °C[4]

  • Sample Size: 0.1 µL[4]

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 4 minutes[4]

    • Ramp: 10 °C/min to 240 °C[4]

  • Detector: Flame Ionization Detector (FID), Temperature: 250 °C[4]

Quantitative Data Summary

CompoundRetention Time (min)
Pyridine~4.5
2-Picoline~5.2
2,6-Lutidine~5.5
3-Picoline~6.0
4-Picoline~6.1
2,4-Lutidine~6.8
3,5-Lutidine~7.3
3,4-Lutidine~7.8

(Data derived from the chromatogram in the Agilent Application Note)[4]

Method 2: GC-MS for Pyridine in Complex Matrices

For the analysis of pyridine in complex samples, such as tobacco smoke, a mass spectrometer (MS) detector provides enhanced selectivity and sensitivity.[2][5]

Experimental Protocol:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[6]

  • Column: Supelcowax, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute[6]

  • Injector: Splitless, Temperature: 250 °C[6]

  • Injection Volume: 1 µL[6]

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes[6]

    • Ramp 1: 3 °C/min to 150 °C[6]

    • Ramp 2: 20 °C/min to 250 °C, hold for 3 minutes[6]

  • Transfer Line Temperature: 240 °C[6]

  • Detector: Ion Trap Mass Spectrometer[6]

  • MS Parameters:

    • Scan Mode: Full scan (50 to 200 amu)[6]

    • Quantitation Ion for Pyridine: m/z 79[6]

Experimental Workflow

The general workflow for the analysis of pyridine isomers by gas chromatography is depicted below. This process includes sample preparation, GC separation, and data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Sample Matrix Dilution Dilution with Solvent Sample->Dilution Standard Pyridine Isomer Standard Standard->Dilution Injector Injector Dilution->Injector Injection Column GC Column Injector->Column Separation Detector Detector (FID or MS) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for pyridine isomer analysis by GC.

Key Considerations for Method Development

  • Column Selection: The choice between polar and non-polar columns is a critical first step.[3] Polar columns, such as those with wax-based stationary phases, are generally preferred for better separation of polar pyridine isomers.

  • Peak Tailing: Pyridine, being a basic compound, can interact with acidic silanol groups in the GC system, leading to peak tailing.[1] Using columns specifically deactivated for amine analysis or adding a competing base to the mobile phase can mitigate this issue.[1]

  • Detector Choice: A Flame Ionization Detector (FID) is a robust and universally applicable detector for quantifiable analysis.[2] For complex matrices or when isomer identification is crucial, a Mass Spectrometer (MS) is the detector of choice due to its high selectivity and ability to provide structural information.[2][5]

  • Temperature Programming: A well-defined temperature ramp is essential to achieve optimal separation of closely eluting isomers. A slower ramp rate can improve resolution but will also increase the analysis time.

Conclusion

The successful separation of pyridine isomers by gas chromatography is achievable with careful method development and column selection. The protocols outlined in this application note provide a solid foundation for researchers. For routine analysis of isomer mixtures, a polar capillary column with an FID detector offers a reliable and efficient solution. For more complex sample matrices or when definitive identification is required, a GC-MS method is recommended. By understanding the principles of GC and the specific challenges associated with pyridine isomers, scientists can develop and validate robust analytical methods for their specific research and development needs.

References

Application Notes: Synthesis of Nicotinic Acid from 5-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid, also known as Niacin or Vitamin B3, is an essential human nutrient and a vital precursor for the synthesis of the coenzymes Nicotinamide Adenine Dinucleotide (NAD⁺) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺).[1] These coenzymes are fundamental to numerous metabolic processes, including cellular respiration, DNA repair, and cell signaling.[2][3] Industrially, a significant portion of the world's nicotinic acid is produced via the chemical oxidation of alkylpyridines.[4][5]

This document provides detailed protocols and application notes for the synthesis of nicotinic acid using 5-ethyl-2-methylpyridine (MEP) as a precursor. The primary method described is the liquid-phase oxidation with nitric acid, a process analogous to that used in large-scale industrial production.[4][6][7]

Note: The synthesis was performed using 5-ethyl-2-methylpyridine, as it is the industrially established and well-documented precursor for this pathway. It is presumed that the user request for "3-Ethyl-2-methylpyridine" was a typographical error.

Chemical Reaction Pathway

The synthesis of nicotinic acid from 5-ethyl-2-methylpyridine is a two-step oxidative process. First, both the ethyl and methyl groups on the pyridine ring are oxidized to carboxylic acids, forming the unstable intermediate 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).[4][7] This intermediate is subsequently decarboxylated at a high temperature to yield the final product, nicotinic acid.[4][7]

Chemical Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MEP 5-Ethyl-2-methylpyridine ICA 2,5-Pyridinedicarboxylic Acid MEP->ICA Oxidation (190-270°C, 2-8 MPa) HNO3 Nitric Acid (HNO₃) NA Nicotinic Acid ICA->NA Decarboxylation (~220°C)

Caption: Oxidation of 5-Ethyl-2-methylpyridine to Nicotinic Acid.

Data Presentation

The efficiency of the nitric acid oxidation process is highly dependent on the reaction conditions. The following table summarizes quantitative data from various process iterations, reflecting improvements from early batch processes to more refined continuous-flow systems.

ParameterEarly Process Conditions[4][7]Refined Continuous Process[4]
Precursor 5-Ethyl-2-methylpyridine5-Ethyl-2-methylpyridine
Oxidizing Agent Nitric Acid (HNO₃)Nitric Acid (HNO₃) in large excess
Temperature 190 - 270 °C230 - 350 °C
Pressure 2 - 8 MPa5 - 30 MPa
Reaction Time ~ 45 minutes~ 9 minutes
Conversion ~ 80%~ 96%
Yield ~ 70%~ 91% (isolated)
Reactor Type Batch ReactorTitanium Tubular Flow Reactor
Isolation Method Direct CrystallizationCrystallization as Nitrate Salt

Experimental Protocols

Safety Precautions:

  • Extreme Hazard: This procedure involves concentrated nitric acid at extremely high temperatures and pressures. It is highly corrosive, a powerful oxidizer, and generates toxic nitrogen oxide (NOx) gases.[8][9][10]

  • Required Equipment: This reaction must be conducted only by trained personnel in a specialized high-pressure reactor (autoclave) designed to handle corrosive materials (e.g., titanium or Hastelloy) within a reinforced fume hood or blast shield enclosure.[4]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[1][11]

  • Emergency Measures: Ensure immediate access to a safety shower and eyewash station. Have a spill kit with a neutralizer (e.g., sodium carbonate) readily available.[8]

Protocol 1: High-Pressure Oxidation of 5-Ethyl-2-methylpyridine

Objective: To synthesize nicotinic acid via nitric acid oxidation of 5-ethyl-2-methylpyridine.

Materials:

  • 5-Ethyl-2-methylpyridine (MEP), purity >98%

  • Concentrated Nitric Acid (~68%)

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • High-pressure autoclave reactor (Titanium or suitable alloy) with stirrer, temperature, and pressure controls.

Procedure:

  • Reactor Charging: In a controlled environment, charge the high-pressure reactor with 5-ethyl-2-methylpyridine and a stoichiometric excess of concentrated nitric acid. A molar ratio of approximately 1:15 (MEP:HNO₃) is suggested based on industrial process refinements.[4]

  • Sealing and Purging: Seal the reactor according to the manufacturer's specifications. Purge the headspace with an inert gas, such as nitrogen, to remove air.

  • Oxidation and Decarboxylation:

    • Begin stirring and gradually heat the reactor to 230-270 °C. The pressure will increase significantly; monitor the pressure to ensure it remains within the safe operating limits of the reactor (target range 5-8 MPa).[4][7]

    • Maintain these conditions for approximately 10-20 minutes. During this time, the MEP is oxidized to the isocinchomeronic acid intermediate, which subsequently decarboxylates to form nicotinic acid.[4]

  • Cooling and Depressurization: Carefully cool the reactor to room temperature. Once cooled, slowly vent the reactor in a fume hood to release pressure from gaseous byproducts (primarily NOx).

  • Product Isolation and Purification:

    • Open the reactor and transfer the reaction mixture to a suitable beaker.

    • Cool the mixture in an ice bath to precipitate the crude nicotinic acid.

    • Isolate the crude product by filtration.

    • Recrystallize the solid from hot water to obtain purified nicotinic acid.

  • Characterization: Dry the purified crystals and determine the yield. Analyze the product for purity and identity using HPLC, melting point, and NMR spectroscopy.

Analytical Methods

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the concentration and assess the purity of the synthesized nicotinic acid.

  • System: HPLC with UV Detector.

  • Column: Reversed-phase C18 or Cyano (CN) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water with an acid modifier (e.g., acetic acid or phosphoric acid). A common composition is acetonitrile:methanol:water:acetic acid (700:150:150:1, v/v/v/v).[12]

  • Flow Rate: 1.0 - 1.5 mL/minute.[12]

  • Detection: UV absorbance at 261-263 nm.[12][13]

  • Quantification: Prepare a calibration curve using certified nicotinic acid standards. Compare the peak area of the synthesized sample to the calibration curve to determine its concentration. Purity is assessed by the relative area of the main peak.

Visualizations

Experimental Workflow

The overall process for synthesizing and purifying nicotinic acid from MEP can be visualized as a multi-stage workflow, from initial reaction setup to final product analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis charge_reactor Charge Reactor with MEP and HNO₃ safety_check Perform Safety Checks charge_reactor->safety_check seal_purge Seal & Purge Reactor safety_check->seal_purge heat_pressurize Heat to 230-270°C (Oxidation & Decarboxylation) seal_purge->heat_pressurize cool_vent Cool & Depressurize heat_pressurize->cool_vent transfer_product Transfer Mixture cool_vent->transfer_product precipitate_filter Precipitate & Filter transfer_product->precipitate_filter recrystallize Recrystallize from Water precipitate_filter->recrystallize analyze Analyze Product (HPLC, NMR) recrystallize->analyze

Caption: Workflow for Nicotinic Acid Synthesis and Purification.

Biological Signaling Pathway: NAD⁺ Synthesis

Nicotinic acid is a key precursor in the Preiss-Handler pathway, one of the three major routes for NAD⁺ biosynthesis in mammalian cells. This pathway is crucial for maintaining the cellular NAD⁺ pool, which is vital for energy metabolism and genomic stability.[14][15][16]

NAD Synthesis Pathway cluster_pathway Preiss-Handler Pathway enzyme enzyme NA Nicotinic Acid (NA) (Precursor) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN ATP -> PPi NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD ATP -> PPi NAD NAD⁺ (Final Coenzyme) NAAD->NAD Gln+ATP -> Glu+AMP+PPi E1 NAPRT1 E1->NAMN E2 NMNAT E2->NAAD E3 NADS E3->NAD

Caption: The Preiss-Handler Pathway for NAD⁺ Biosynthesis.

References

Application Notes and Protocols for 3-Ethyl-2-methylpyridine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are representative examples based on the catalytic applications of analogous substituted pyridine ligands. A thorough review of the scientific literature did not yield specific, detailed experimental data for the use of 3-ethyl-2-methylpyridine as a ligand in transition metal catalysis. The provided information should therefore be considered a starting point for the investigation and optimization of catalytic reactions using this specific ligand.

Introduction

Substituted pyridines are a versatile class of N-donor ligands in homogeneous catalysis. Their electronic and steric properties can be fine-tuned by altering the substituents on the pyridine ring, which in turn influences the activity, selectivity, and stability of the resulting transition metal catalyst. This compound, with its specific substitution pattern, offers a unique steric environment around the coordinating nitrogen atom, which could be beneficial in various catalytic transformations. These application notes provide a general overview and representative protocols for the potential use of this compound in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenation reactions.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Overview: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. Palladium complexes are the most common catalysts for this transformation. Pyridine-based ligands can be employed to stabilize the palladium center and facilitate the catalytic cycle. The steric bulk of a 2,3-disubstituted pyridine ligand like this compound could potentially enhance the reductive elimination step and improve catalyst stability.

Representative Quantitative Data: The following table presents representative data for a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid, illustrating the type of results that could be obtained. Actual yields will depend on the specific substrates and optimized reaction conditions.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1Toluene/H₂OK₂CO₃1001285
21-Bromo-4-methoxybenzene4-Methylphenylboronic acid1Dioxane/H₂OK₃PO₄1001292
32-Bromopyridine3-Thienylboronic acid2DMFCs₂CO₃1101678

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd_Aryl_Halide Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_Aryl_Halide Ar-X Pd_Aryl_Boronate Transmetalation (Ar-Pd(II)-Ar')L₂ Pd_Aryl_Halide->Pd_Aryl_Boronate Ar'B(OH)₂ + Base Product_Release Reductive Elimination Pd_Aryl_Boronate->Product_Release Product_Release->Pd0 Ar-Ar' Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Rh_precursor Rh Precursor Solvent_add1 Add Solvent Rh_precursor->Solvent_add1 Ligand This compound Ligand->Solvent_add1 Stir Stir (15 min) Solvent_add1->Stir Substrate_add Add Substrate Stir->Substrate_add Seal Seal Vessel Substrate_add->Seal Autoclave Place in Autoclave Seal->Autoclave Purge Purge with H₂ Autoclave->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Stir at Temp/Time Pressurize->React Vent Vent H₂ React->Vent Evaporate Evaporate Solvent Vent->Evaporate Analyze Analyze Conversion (NMR) Evaporate->Analyze

The Role of 3-Ethyl-2-methylpyridine and its Isomers in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While specific applications of 3-Ethyl-2-methylpyridine in pharmaceutical intermediate synthesis are not extensively documented in publicly available literature, the study of its isomers, 5-Ethyl-2-methylpyridine and 3-Methylpyridine, provides significant insights into the utility of substituted pyridines in the pharmaceutical and chemical industries. These compounds are crucial building blocks for a variety of important molecules, most notably nicotinic acid (Vitamin B3).

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates using these closely related and industrially significant pyridine derivatives.

Application Note 1: Synthesis of Nicotinic Acid (Vitamin B3) from 5-Ethyl-2-methylpyridine

Objective: To outline the synthesis of nicotinic acid, a vital human nutrient and pharmaceutical agent, through the oxidation of 5-Ethyl-2-methylpyridine. Nicotinic acid and its derivatives are used in the treatment of pellagra and hyperlipidemia.[1]

Background: The industrial production of nicotinic acid often relies on the oxidation of 5-Ethyl-2-methylpyridine.[1][2][3] This process typically involves the use of strong oxidizing agents, such as nitric acid, and proceeds through a 2,5-pyridinedicarboxylic acid intermediate which is subsequently decarboxylated.[3]

Reaction Scheme:

5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine Nicotinic Acid Nicotinic Acid 5-Ethyl-2-methylpyridine->Nicotinic Acid Oxidation (e.g., Nitric Acid)

Caption: Oxidation of 5-Ethyl-2-methylpyridine to Nicotinic Acid.

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

A common method for the synthesis of 5-Ethyl-2-methylpyridine involves the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[3][4]

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • Steel reaction vessel (autoclave)

  • Chloroform

  • Distillation apparatus

Procedure:

  • In a 2-liter steel reaction vessel, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.[4]

  • Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour.[4]

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.[4]

  • To the non-aqueous layer, add 60 ml of chloroform to induce the separation of any remaining water. Combine this aqueous portion with the main aqueous layer.

  • Extract the aqueous layer three times with 50-ml portions of chloroform.[4]

  • Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.

  • The resulting crude product is then purified by fractional distillation under reduced pressure to yield 5-Ethyl-2-methylpyridine.[4]

Quantitative Data: Synthesis of 5-Ethyl-2-methylpyridine
ReactantsConditionsProductYieldBoiling Point (Product)
Paraldehyde, Ammonium Hydroxide, Ammonium Acetate230°C, 1 hour, Steel Autoclave5-Ethyl-2-methylpyridine50-53%65-66°C / 17 mm Hg

Table based on data from Organic Syntheses Procedure.[4]

Application Note 2: 3-Methylpyridine as a Versatile Pharmaceutical Precursor

Objective: To highlight the role of 3-Methylpyridine (also known as β-picoline) as a key starting material in the synthesis of various pharmaceuticals and agrochemicals.

Background: 3-Methylpyridine is a fundamental building block in organic chemistry.[2] It serves as a precursor for the synthesis of nicotinic acid (Vitamin B3) and its amide, nicotinamide, which are essential for human health.[2] Furthermore, it is a key intermediate in the production of various agrochemicals, such as the insecticide chlorpyrifos.[2] The pyridine ring within 3-Methylpyridine provides a versatile scaffold for the construction of more complex, biologically active molecules.

Logical Relationship of 3-Methylpyridine Derivatives:

3-Methylpyridine 3-Methylpyridine Nicotinic_Acid Nicotinic Acid (Vitamin B3) 3-Methylpyridine->Nicotinic_Acid Oxidation Chlorpyrifos_Intermediate Chlorpyrifos Intermediate (3,5,6-trichloro-2-pyridinol) 3-Methylpyridine->Chlorpyrifos_Intermediate Multi-step Synthesis Other_Pharmaceuticals Other Pharmaceuticals 3-Methylpyridine->Other_Pharmaceuticals Various Transformations

Caption: Synthetic utility of 3-Methylpyridine.

Experimental Protocol: Oxidation of 3-Methylpyridine to Nicotinic Acid

While various methods exist, a common approach involves liquid-phase oxidation, which can be more environmentally friendly than traditional methods using harsh conditions.[1]

Materials:

  • 3-Methylpyridine

  • Hydrogen Peroxide (30%)

  • Zeolite-based catalyst (e.g., Cu-based 13X zeolite)

  • Solvent (e.g., water)

  • Reaction vessel with temperature control and stirring

Procedure (Illustrative):

  • Charge a reaction vessel with 3-Methylpyridine, water, and the zeolite catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with vigorous stirring.

  • Slowly add 30% hydrogen peroxide to the reaction mixture over a period of several hours.

  • Maintain the reaction at the set temperature for the required duration to ensure complete conversion.

  • After cooling, the catalyst is filtered off.

  • The nicotinic acid product can be isolated from the aqueous solution by crystallization, typically by adjusting the pH.

Quantitative Data: Comparison of Nicotinic Acid Synthesis Routes
Starting MaterialKey Reagents/CatalystConditionsKey Advantages
5-Ethyl-2-methylpyridineNitric AcidHigh temperature and pressureEstablished industrial process
3-MethylpyridineHydrogen Peroxide, Zeolite CatalystMilder conditions (liquid phase)More environmentally friendly, potentially higher selectivity

This table provides a qualitative comparison based on general principles discussed in the literature.[1]

Summary and Future Outlook

While direct evidence for the widespread use of this compound as a pharmaceutical intermediate is scarce, its structural isomers, 5-Ethyl-2-methylpyridine and 3-Methylpyridine, are demonstrably vital precursors in the pharmaceutical and agrochemical industries. The synthetic pathways and protocols detailed above for these related compounds illustrate the importance of substituted pyridines as versatile building blocks.

Future research may yet uncover specific applications for this compound, potentially in the synthesis of novel therapeutic agents where its particular substitution pattern offers unique advantages in terms of biological activity or synthetic accessibility. For researchers and drug development professionals, the exploration of such underutilized intermediates could pave the way for new discoveries.

Workflow for Investigating Novel Pyridine Intermediates:

Start Start Identify_Target Identify Novel Pyridine Intermediate (e.g., this compound) Start->Identify_Target Literature_Search Conduct Comprehensive Literature & Patent Search Identify_Target->Literature_Search Feasibility Sufficient Data? Literature_Search->Feasibility Develop_Protocols Develop Synthetic Protocols & Application Notes Feasibility->Develop_Protocols Yes Report_Findings Report on Lack of Data & Analyze Related Compounds Feasibility->Report_Findings No End End Develop_Protocols->End Report_Findings->End

Caption: Research workflow for evaluating novel chemical intermediates.

References

Application Notes and Protocols for Pyridine-Based Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on the Herbicide Imazethapyr, a Derivative of a 5-Ethyl-2-methylpyridine Isomer

Disclaimer: Due to the limited publicly available information on the direct application of 3-Ethyl-2-methylpyridine in the development of commercial agrochemicals, this document focuses on the well-documented herbicide imazethapyr . Imazethapyr is synthesized from 5-ethyl-2,3-pyridinedicarboxylic acid, an oxidized derivative of 5-ethyl-2-methylpyridine, a structural isomer of the requested compound. This case study serves as a representative example of the application of substituted pyridines in modern agrochemical development.

Introduction

Pyridine and its derivatives are a cornerstone in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The nitrogen-containing heterocyclic ring of pyridine offers unique physicochemical properties that are instrumental in achieving desired biological activity, selectivity, and metabolic stability in active ingredients. This document provides detailed application notes and experimental protocols relevant to the synthesis and biological evaluation of pyridine-based herbicides, using imazethapyr as a prime example.

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is effective for the control of a broad spectrum of broadleaf and grassy weeds in various leguminous crops such as soybeans and peanuts.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][3] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[4]

These notes are intended for researchers, scientists, and professionals in the field of agrochemical development, providing a practical guide to the synthesis, formulation, and biological assessment of pyridine-derived herbicides.

Quantitative Data Summary

The efficacy of a herbicide is determined by its ability to control target weed species at specific application rates while ensuring the safety of the crop. The following tables summarize the application rates of imazethapyr for effective weed control in key crops and its acute toxicological profile.

Table 1: Herbicidal Efficacy of Imazethapyr in Different Crops

CropTarget WeedsApplication Rate (g a.i./ha)Application Timing
Soybean Echinochloa colonum (Jungle Rice), Brachiaria mutica (Para Grass), Euphorbia hirta (Asthma-plant), Commelina benghalensis (Bengal Dayflower), Digitaria spp. (Crabgrass)75 - 100Pre-emergence or Early Post-emergence (1-2 leaf stage of weeds)
Groundnut Echinochloa colonum, Euphorbia hirta, Commelina benghalensis, Digera arvensis (False Amaranth), Amaranthus viridis (Slender Amaranth)100 - 150Pre-emergence or Early Post-emergence (1-2 leaf stage of weeds)
Alfalfa Various annual broadleaf weeds and grasses75 - 100Post-emergence
Field Peas Wild Mustard, Redroot Pigweed, Shepherd's-purse50 - 75Pre-plant incorporated or Pre-emergence

Data compiled from product labels and technical datasheets.[1]

Table 2: Toxicological Profile of Imazethapyr

EndpointValueClassification
Acute Oral LD₅₀ (Rat) > 5000 mg/kgPractically Non-toxic
Acute Dermal LD₅₀ (Rabbit) > 2000 mg/kgPractically Non-toxic
Acute Inhalation LC₅₀ (Rat) > 3.27 mg/LPractically Non-toxic

Data sourced from toxicological studies.[5]

Experimental Protocols

Protocol 1: Synthesis of Imazethapyr

This protocol describes a synthetic route to imazethapyr starting from 5-ethyl-2,3-pyridinedicarboxylic acid, based on methodologies outlined in the patent literature.[6][7]

Step 1: Synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-ethyl-2,3-pyridinedicarboxylic acid in a suitable solvent such as toluene or xylene.

  • Add acetic anhydride (1.1 to 1.5 molar equivalents).

  • Heat the mixture to reflux and maintain for 0.5 to 1 hour.

  • Monitor the reaction by a suitable method (e.g., TLC or HPLC) to confirm the formation of the anhydride.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 5-ethyl-2,3-pyridinedicarboxylic anhydride. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid

  • Cool the crude 5-ethyl-2,3-pyridinedicarboxylic anhydride from Step 1 to a temperature between 8-12°C.

  • Slowly add 2-amino-2,3-dimethylbutyronitrile (1.0 to 1.1 molar equivalents) to the cooled anhydride while maintaining the temperature.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction for the formation of the nicotinic acid derivative.

  • Upon completion, the product can be isolated by precipitation and filtration.

Step 3: Hydrolysis, Cyclization, and Acidification to Imazethapyr

  • Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide.

  • At a temperature of 20-25°C, add hydrogen peroxide (25-30% solution) dropwise. This step hydrolyzes the nitrile group to an amide.

  • After the addition is complete, maintain the temperature for approximately 2 hours, then heat the mixture to around 70°C for another 2 hours to facilitate the cyclization reaction, forming the imidazolinone ring.

  • Cool the reaction mixture to 30-50°C.

  • Acidify the solution with hydrochloric acid or sulfuric acid to a pH of 3-4 to precipitate the imazethapyr.

  • Cool the mixture further to 10-20°C to ensure complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry to obtain imazethapyr.

Protocol 2: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for evaluating the pre- and post-emergence herbicidal activity of a test compound like imazethapyr on target weed species.

1. Plant Material and Growth Conditions:

  • Select seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and the tolerant crop species (e.g., soybean).
  • Sow the seeds in pots or trays filled with a standard potting mix or field soil.
  • Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h photoperiod).

2. Herbicide Application:

  • Pre-emergence Application:
  • Prepare a stock solution of the test herbicide in a suitable solvent (e.g., acetone with a surfactant).
  • Create a series of dilutions to achieve the desired application rates.
  • Apply the herbicide solutions evenly to the soil surface of the pots immediately after sowing the seeds, using a laboratory sprayer.
  • Include a solvent-only control group.
  • Post-emergence Application:
  • Grow the plants until they reach a specific growth stage (e.g., 2-4 true leaves).
  • Apply the herbicide solutions as a foliar spray to the plants until runoff.
  • Include a solvent-only control group.

3. Data Collection and Analysis:

  • Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.[3]
  • At a set time point after application (e.g., 14-21 days), assess the herbicidal efficacy.
  • Record the percentage of visual injury or growth reduction compared to the control group.
  • For a more quantitative assessment, harvest the above-ground biomass of the plants, determine the fresh weight, and then dry the biomass in an oven to determine the dry weight.
  • Calculate the percentage of growth inhibition relative to the control.
  • If a dose-response study is conducted, calculate the EC₅₀ (the concentration that causes a 50% reduction in growth) using appropriate statistical software.

Visualizations

Synthesis Pathway of Imazethapyr

G cluster_acidification Acidification A 5-Ethyl-2,3-pyridinedicarboxylic acid C 5-Ethyl-2,3-pyridinedicarboxylic anhydride A->C Reflux B Acetic Anhydride B->C E 2-[(1-Cyano-1,2-dimethylpropyl)- carbamoyl]-5-ethylnicotinic acid C->E 8-12°C D 2-Amino-2,3-dimethylbutyronitrile D->E G Imazethapyr E->G Hydrolysis & Cyclization F NaOH, H₂O₂ F->G G:s->G:s Final Product H HCl or H₂SO₄ H->G

Caption: Synthesis pathway of Imazethapyr.

Workflow for Herbicide Bioassay

G cluster_prep Preparation cluster_application Application A Seed Sowing (Weeds & Crop) C Pre-emergence Spray (On Soil) A->C D Post-emergence Spray (On Seedlings) A->D B Herbicide Solution Preparation B->C B->D E Incubation in Controlled Environment C->E D->E F Observation of Phytotoxicity Symptoms E->F G Data Collection (Visual Rating, Biomass) F->G H Data Analysis (% Inhibition, EC₅₀) G->H

Caption: General workflow for herbicide bioassay.

References

Experimental Protocol for the Chichibabin Pyridine Synthesis of Alkylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chichibabin pyridine synthesis is a versatile and historically significant method for the formation of pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source.[1][2] This reaction is particularly valuable for the industrial-scale production of alkyl-substituted pyridines, which are crucial building blocks in the pharmaceutical, agrochemical, and materials science sectors. The synthesis is typically performed in the gas phase at high temperatures over a solid catalyst, or in the liquid phase under pressure.[1][3] This document provides detailed experimental protocols for both liquid-phase and gas-phase Chichibabin syntheses of alkylpyridines, along with comparative data and a schematic overview of the process.

Reaction Mechanism & Workflow

The Chichibabin pyridine synthesis proceeds through a complex series of reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization to form the pyridine ring.[1][2] The general mechanism involves the reaction of carbonyl compounds with ammonia to form imines, which then undergo further condensation and cyclization.

A generalized experimental workflow for the Chichibabin synthesis of alkylpyridines is depicted below.

G cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Reactants Aldehydes/Ketones & Ammonia Source Liquid_Phase Liquid-Phase Synthesis (Autoclave) Reactants->Liquid_Phase Gas_Phase Gas-Phase Synthesis (Fixed-Bed Reactor) Reactants->Gas_Phase Catalyst Catalyst Activation (for gas-phase) Catalyst->Gas_Phase Extraction Extraction & Phase Separation Liquid_Phase->Extraction Gas_Phase->Extraction Distillation Fractional Distillation Extraction->Distillation Crystallization Crystallization of Picrate Salts (optional) Distillation->Crystallization G cluster_reactants Carbonyl Reactants cluster_products Alkylpyridine Products Acetaldehyde Acetaldehyde Methylpyridines 2- & 4-Methylpyridine Acetaldehyde->Methylpyridines Acrolein Acrolein Pyridine_3_Methylpyridine Pyridine & 3-Methylpyridine Acrolein->Pyridine_3_Methylpyridine Three_Methylpyridine 3-Methylpyridine Acrolein->Three_Methylpyridine Propionaldehyde Propionaldehyde Propionaldehyde->Three_Methylpyridine Paraldehyde Paraldehyde Five_Ethyl_Two_Methylpyridine 5-Ethyl-2-methylpyridine Paraldehyde->Five_Ethyl_Two_Methylpyridine

References

Application Notes and Protocols for the Safe Handling and Storage of 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific safety, toxicity, and physical property data for 3-Ethyl-2-methylpyridine (CAS No. 27987-10-6) is limited in publicly available literature. The following procedures and data are compiled as a precautionary guideline based on information available for its structural isomers, primarily 3-Ethylpyridine and 2-Methyl-5-ethylpyridine (MEP). It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds. A substance-specific risk assessment should be conducted before use.

Product Identification and Physicochemical Properties

This compound is an alkylated pyridine derivative. Its structural similarity to other alkylpyridines suggests comparable physical and chemical characteristics.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Chemical Name This compound [1]
Synonyms Not Available
CAS Number 27987-10-6, 14159-59-2 [1]
Molecular Formula C₈H₁₁N [1]
Molecular Weight 121.18 g/mol [1]
Appearance Assumed to be a clear, colorless to yellow liquid [2][3]
Boiling Point ~172-175 °C (Data for isomer 2-Methyl-5-ethylpyridine) [4]
Flash Point ~151 °F / 66.11 °C (TCC) (Data for isomer 2-Methyl-5-ethylpyridine) [4]
Density ~0.917 - 0.923 g/cm³ @ 25°C (Data for isomer 2-Methyl-5-ethylpyridine) [4]

| Solubility | Insoluble in water |[3] |

Hazard Identification and Classification

Based on data for its isomers, this compound should be considered a hazardous substance.[2][5] The following GHS classification is a conservative recommendation.

Table 2: Recommended GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 / 4 H226: Flammable liquid and vapor
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled
Skin Corrosion/Irritation Category 1B / 1C H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects

| Carcinogenicity | Category 1B | H350: May cause cancer |

  • Signal Word: Danger[5]

  • Hazard Pictograms: Flame, Skull and Crossbones, Corrosion, Health Hazard

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of PPE is critical to minimize exposure. The selection of PPE depends on the specific laboratory procedure and the potential for exposure.[6]

Protocol 3.1: Standard PPE for Routine Handling

  • Lab Coat: A standard, flame-retardant lab coat must be worn and kept fully fastened.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Glove material should be selected based on breakthrough time for this class of chemical. Discard and replace gloves immediately if they become contaminated.

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Protocol 3.2: Enhanced PPE for High-Risk Procedures For procedures involving larger quantities, heating, potential for splashing, or aerosol generation:

  • Body Protection: In addition to a lab coat, wear a chemical-resistant apron. For significant exposure risks, flame-retardant antistatic protective clothing is required.[8][9]

  • Face Protection: Use a full-face shield in addition to safety goggles.[10]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If exposure limits are likely to be exceeded or symptoms of irritation occur, a full-face respirator with an appropriate organic vapor cartridge is necessary.[7] For emergencies, a self-contained breathing apparatus (SCBA) is required.[5][7]

PPE_Selection_Workflow start Start: Prepare to Handle This compound task_assessment Assess Task: What is the scale and procedure? start->task_assessment splash_risk High Splash or Spill Potential? task_assessment->splash_risk vapor_risk Risk of Inhalation? (Heating, Aerosolizing) splash_risk->vapor_risk No splash_ppe Add Face Shield & Chemical Apron splash_risk->splash_ppe Yes routine_ppe Standard PPE: - Safety Goggles - Chemical Gloves - Lab Coat vapor_risk->routine_ppe No vapor_ppe Work in Fume Hood. Use Respirator if limits may be exceeded. vapor_risk->vapor_ppe Yes end_node Proceed with Task routine_ppe->end_node splash_ppe->vapor_risk vapor_ppe->routine_ppe

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Protocol 4.1: General Handling Procedures

  • Ventilation: Always handle this chemical within a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][9] This material is flammable.[5]

  • Static Discharge: Take precautionary measures against static discharges. Use grounded/bonded containers and receiving equipment during transfers.[5][9]

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[5][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[4][5] Wash hands and face thoroughly after handling.[11] Immediately change any contaminated clothing.[8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7] Avoid breathing vapors or mists.[2]

Protocol 4.2: Storage Procedures

  • Container: Store in the original, tightly closed container.[2][7]

  • Location: Store in a cool, dry, and well-ventilated area.[5][7] The storage area should be designated for flammable and toxic chemicals.

  • Security: Store in a locked cabinet or area to restrict access.[5][8]

  • Incompatibilities: Store separately from incompatible materials. Do not store with strong acids, strong bases, oxidizing agents, acid chlorides, or chloroformates.[2][11]

Incompatibility_Chart center_node This compound subgroup1 Strong Oxidizing Agents (Peroxides, Nitrates, Perchlorates) center_node->subgroup1 Incompatible With subgroup2 Strong Acids (Sulfuric, Nitric, HCl) center_node->subgroup2 Incompatible With subgroup3 Strong Bases (NaOH, KOH) center_node->subgroup3 Incompatible With subgroup4 Other Reactants (Acid Chlorides, Isocyanates, Aldehydes, Chloroformates) center_node->subgroup4 Incompatible With

Caption: Chemical Incompatibility Chart.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Protocol 5.1: Accidental Release (Spill) Protocol

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area. Keep people away and upwind of the spill.[7]

  • Isolate and Ventilate: Isolate the hazard area. Shut off all ignition sources (no smoking, flares, sparks, or flames).[5] Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, splash goggles/face shield, and protective clothing.[12]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material like sand, earth, or vermiculite.[2][13] Do not use combustible materials like sawdust. Prevent the spill from entering drains or waterways.[7][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Table 3: First Aid Measures

Exposure Route First Aid Protocol Source(s)
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [5][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention as chemical burns may occur. [5][7]
Eye Contact Immediately flush eyes with plenty of clean, lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. [5][7][8]

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |[5][7] |

Emergency_Response_Workflow start Emergency Occurs (Spill or Exposure) assess Assess Scene for Immediate Danger (Fire, High Vapors) start->assess danger Danger Present? assess->danger evacuate EVACUATE AREA Call Emergency Services danger->evacuate Yes isolate Isolate & Secure Area Remove Ignition Sources danger->isolate No type Spill or Personal Exposure? isolate->type spill_protocol Follow Spill Protocol type->spill_protocol Spill first_aid_protocol Administer First Aid type->first_aid_protocol Exposure decontaminate Decontaminate Area, Personnel, & Equipment spill_protocol->decontaminate first_aid_protocol->decontaminate report Report Incident to Supervisor and Safety Officer decontaminate->report

Caption: General Emergency Response Workflow.

Fire-Fighting and Disposal Protocols

Protocol 6.1: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[5][7] Water spray can be used to cool fire-exposed containers.[13]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as this can spread the fire.[5]

  • Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[2][5] Combustion produces toxic fumes, including nitrogen oxides (NOx).[13] Containers may explode when heated.[11]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][5][7]

Protocol 6.2: Waste Disposal

  • Waste Classification: This material and its container must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[11]

  • Collection: Collect waste material in clearly labeled, sealed containers.

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a suitable method.[7]

  • Prohibitions: Do not dispose of waste by discharging it into sewer systems or waterways.[7] Do not contaminate water, foodstuffs, or feed during storage or disposal.[7]

References

Industrial Scale Production of 5-Ethyl-2-Methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-ethyl-2-methylpyridine, a key intermediate in the production of pharmaceuticals, such as Etoricoxib and Pioglitazone, and agrochemicals.[1] Two primary manufacturing routes, the liquid-phase and gas-phase Chichibabin condensation reactions, are described in detail. This guide includes comprehensive experimental protocols, tabulated quantitative data for process parameters, and visualizations of the synthesis pathways and experimental workflows to support research, development, and scale-up activities.

Introduction

5-Ethyl-2-methylpyridine (MEP), also known as aldehyde-collidine, is a heterocyclic organic compound with the chemical formula (C₂H₅)(CH₃)C₅H₃N.[2][3] Its industrial significance lies primarily in its role as a precursor to nicotinic acid (Vitamin B3) and other specialty chemicals.[2][3] The most prevalent industrial synthesis is a variation of the Chichibabin pyridine synthesis, which involves the condensation of acetaldehyde (or its trimer, paraldehyde) with ammonia.[3][4][5] This process can be carried out in either a liquid or gas phase, each with distinct advantages and operational parameters.

Synthesis Routes

The industrial production of 5-ethyl-2-methylpyridine is dominated by the Chichibabin reaction, which utilizes simple and readily available precursors.[3][4][5]

Liquid-Phase Condensation

In the liquid-phase process, paraldehyde is reacted with aqueous ammonia at elevated temperatures and pressures. This method is often conducted in batch or semi-batch reactors and is favored for its relatively high yields and selectivity. Ammonium salts, such as ammonium acetate or ammonium dibasic phosphate, are commonly used as catalysts to promote the reaction.

Gas-Phase Catalytic Condensation

The gas-phase synthesis involves passing a mixture of acetaldehyde and ammonia over a solid-phase catalyst at high temperatures. This continuous process is well-suited for large-scale production. The catalysts are typically based on modified alumina, silica, or zeolites, which offer high surface area and catalytic activity.

Data Presentation

The following tables summarize the key quantitative data for the liquid-phase and gas-phase industrial production of 5-ethyl-2-methylpyridine.

Table 1: Liquid-Phase Synthesis Parameters

ParameterValueReference
Reactants Paraldehyde, Aqueous Ammonia[6]
Catalyst Ammonium Acetate, Ammonium Dibasic Phosphate[6]
Temperature 180 - 300 °C[7]
Pressure 800 - 3000 psig[6]
Reaction Time ~1 hour[6]
Typical Yield 50 - 70%[6]

Table 2: Gas-Phase Synthesis Parameters

ParameterValueReference
Reactants Acetaldehyde, Ammonia[8]
Catalyst Modified Alumina, Silica, Zeolites (e.g., ZSM-5)[5][9]
Temperature 350 - 500 °C[5]
Pressure Atmospheric[10]
W.H.S.V. ~0.5 h⁻¹[9]
Catalyst Modifiers Pb, Tl, Co[9]
Typical Yield 60-80% (for pyridine bases)[11]

Experimental Protocols

Protocol for Liquid-Phase Synthesis

This protocol is based on established laboratory procedures and adapted for industrial considerations.

Materials:

  • Paraldehyde (C₆H₁₂O₃)

  • 28% Aqueous Ammonium Hydroxide (NH₄OH)

  • Ammonium Acetate (CH₃COONH₄)

  • Pressurized Reaction Vessel (e.g., Hastelloy Autoclave)

  • Extraction Solvent (e.g., Benzene or Toluene)

  • Distillation Apparatus

Procedure:

  • Charging the Reactor: The reaction vessel is charged with 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate. A typical molar ratio of ammonium hydroxide to paraldehyde is approximately 2.8:1.[6]

  • Reaction: The mixture is heated to 230°C with continuous agitation. The temperature is maintained for approximately one hour. The pressure in the vessel will range from 800 to 3000 psig.[6] The reaction is exothermic, and provisions for temperature control should be in place.[6]

  • Cooling and Phase Separation: After the reaction is complete, the autoclave is cooled to room temperature. The reaction mixture separates into two layers: an upper organic layer containing 5-ethyl-2-methylpyridine and a lower aqueous layer.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as benzene, to recover any dissolved product.[4][11] The organic extracts are combined with the main organic layer.

  • Solvent Stripping: The solvent is removed from the combined organic phases by distillation.

  • Fractional Distillation: The crude 5-ethyl-2-methylpyridine is purified by fractional distillation under reduced pressure to yield the final product.

Protocol for Gas-Phase Synthesis

This protocol outlines a continuous process for the gas-phase production of 5-ethyl-2-methylpyridine.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Anhydrous Ammonia (NH₃)

  • Fixed-Bed Catalytic Reactor

  • Catalyst (e.g., Pb-modified ZSM-5 zeolite)

  • Condensation and Separation System

  • Distillation Train

Procedure:

  • Catalyst Bed Preparation: The fixed-bed reactor is packed with the chosen catalyst, such as a modified zeolite.

  • Vaporization and Mixing: Acetaldehyde and ammonia are vaporized and mixed in the desired molar ratio.

  • Catalytic Reaction: The gaseous mixture is passed through the heated catalyst bed, maintained at a temperature of 400-450°C.[9] The weight hourly space velocity (W.H.S.V.) is controlled at approximately 0.5 h⁻¹.[9]

  • Product Condensation: The hot effluent gas from the reactor, containing 5-ethyl-2-methylpyridine, water, unreacted starting materials, and byproducts, is cooled in a series of condensers.

  • Gas-Liquid Separation: The condensed liquid is separated from non-condensable gases (like excess ammonia). The recovered ammonia can be recycled back to the reactor feed.

  • Purification: The crude liquid product is then subjected to a series of distillation steps to separate water, unreacted acetaldehyde, and other pyridine bases to obtain high-purity 5-ethyl-2-methylpyridine.[4][11]

Visualizations

Synthesis Pathways

G Synthesis of 5-Ethyl-2-Methylpyridine cluster_product Product Acetaldehyde Acetaldehyde (CH₃CHO) Paraldehyde Paraldehyde Acetaldehyde->Paraldehyde Trimerization Aldol_Adduct Aldol Adducts Acetaldehyde->Aldol_Adduct Aldol Condensation Imines Imines Acetaldehyde->Imines Ammonia Ammonia (NH₃) Ammonia->Imines MEP 5-Ethyl-2-methylpyridine Aldol_Adduct->MEP Cyclization & Dehydration Imines->MEP Condensation

Caption: Chichibabin synthesis pathway for 5-ethyl-2-methylpyridine.

Experimental Workflow: Liquid-Phase Synthesis

G Workflow for Liquid-Phase Synthesis start Start reactor Charge Reactor: Paraldehyde, NH₄OH, Ammonium Acetate start->reactor reaction Heat to 230°C (800-3000 psig) for 1 hour reactor->reaction cool Cool to Room Temperature reaction->cool phase_sep Separate Organic and Aqueous Layers cool->phase_sep extraction Extract Aqueous Layer with Solvent phase_sep->extraction combine Combine Organic Phases phase_sep->combine extraction->combine distill_solvent Solvent Stripping (Distillation) combine->distill_solvent frac_distill Fractional Distillation (Reduced Pressure) distill_solvent->frac_distill product Pure 5-Ethyl-2-methylpyridine frac_distill->product

Caption: Experimental workflow for liquid-phase synthesis.

Experimental Workflow: Gas-Phase Synthesis

G Workflow for Gas-Phase Synthesis start Start vaporize Vaporize & Mix: Acetaldehyde & NH₃ start->vaporize reactor Pass over Catalyst Bed (400-450°C) vaporize->reactor condense Condense Product Stream reactor->condense gas_liquid_sep Gas-Liquid Separation condense->gas_liquid_sep recycle Recycle NH₃ gas_liquid_sep->recycle purify Purification via Distillation Train gas_liquid_sep->purify recycle->vaporize product Pure 5-Ethyl-2-methylpyridine purify->product

Caption: Experimental workflow for gas-phase synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-2-methylpyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyridines like this compound?

A1: The Chichibabin pyridine synthesis is a widely used industrial method for producing pyridine and its derivatives.[1][2] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source.[1] The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst, such as modified alumina or silica.[1] Variations of this synthesis can also be performed in the liquid phase at lower temperatures.

Q2: What are the likely starting materials for the synthesis of this compound via a Chichibabin-type reaction?

A2: To achieve the 2-methyl and 3-ethyl substitution pattern, a combination of aldehydes would be required. A plausible route involves the reaction of acetaldehyde (to provide the C2-methyl group and its adjacent ring carbon), butanal (to provide the C3-ethyl group and its adjacent ring carbons), and ammonia. The exact ratio and reaction conditions would be critical to favor the formation of the desired isomer over other possible pyridine products.

Q3: What are the primary factors that influence the yield and selectivity of the this compound synthesis?

A3: The key factors influencing the yield and selectivity include:

  • Catalyst: The choice of catalyst is crucial. Modified alumina and silica are common in industrial settings.[1] The catalyst's acidity and surface area can significantly affect the reaction outcome.

  • Temperature: High temperatures generally favor the reaction but can also lead to the formation of byproducts and tars.[3] Finding the optimal temperature is essential for maximizing yield.

  • Reactant Ratio: The molar ratio of the aldehydes to the ammonia source can impact the product distribution and yield. For a related synthesis of 5-ethyl-2-methylpyridine, increasing the ammonium hydroxide to paraldehyde ratio from ~2.8:1 to 8:1 was shown to increase the yield from 50-53% to 60-70%.[4]

  • Pressure: The reaction is often carried out in a sealed, high-pressure vessel, with pressures ranging from 800 to 3000 psi.[4]

  • Reaction Time: Sufficient reaction time is needed for the condensation and cyclization to complete.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through fractional distillation under reduced pressure.[4] This method is effective for separating the desired product from unreacted starting materials, lower-boiling isomers, and higher-boiling byproducts. In some cases, fractional crystallization of salts, such as picrates, can be used for separating isomeric mixtures.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related substituted pyridines.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal Reactant Ratio: The molar ratio of aldehydes to ammonia may not be ideal. 3. Catalyst Deactivation: The catalyst may have lost activity due to coking or poisoning.1. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by Gas Chromatography (GC). 2. Experiment with different molar ratios of the reactants. For analogous syntheses, a higher ratio of ammonia source has been shown to improve yield.[4] 3. If using a reusable catalyst, consider regeneration. If using a single-use catalyst, ensure it is fresh and active.
Poor Regioselectivity (Mixture of Isomers) 1. Multiple Condensation Pathways: The combination of different aldehydes can lead to the formation of various structural isomers. 2. High Reaction Temperature: Higher temperatures can reduce the selectivity of the cyclization reaction.1. This is a significant challenge in multi-component Chichibabin syntheses. Carefully control the rate of addition of each aldehyde. 2. Explore a range of reaction temperatures to find an optimal balance between reaction rate and selectivity. 3. Investigate different catalyst systems, as some may offer higher regioselectivity.
Formation of Tar-like Substances 1. Excessive Reaction Temperature: High temperatures can cause polymerization and degradation of reactants and products.[3] 2. Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization.1. Lower the reaction temperature. 2. Ensure the purity of the starting aldehydes and ammonia source. Consider distillation of liquid starting materials before use. 3. The use of an inert, high-boiling solvent might help to control the reaction exotherm.
Emulsion during Work-up 1. Corrosion of Reaction Vessel: If using a steel autoclave, slight corrosion can introduce solid material that stabilizes emulsions.[4]1. Filter the reaction mixture before proceeding with the aqueous work-up to remove any solid particulates.[4]
Formation of Byproducts 1. Side Reactions: Aldol condensations of the starting aldehydes can lead to a variety of linear and cyclic byproducts. 2. Dimerization: Pyridine derivatives can sometimes undergo dimerization reactions.1. Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired cyclization pathway. 2. Analyze the byproduct profile using GC-MS to understand the side reactions occurring and adjust the reaction conditions accordingly.

Data Presentation

The following table summarizes reaction conditions for the synthesis of the closely related isomer, 5-ethyl-2-methylpyridine, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2 (Optimized for Yield)Reference
Reactants Paraldehyde, 28% Aqueous Ammonium Hydroxide, Ammonium AcetateParaldehyde, 28% Aqueous Ammonium Hydroxide[4]
Molar Ratio (Ammonium Hydroxide : Paraldehyde) ~2.8 : 18 : 1[4]
Temperature 230 °CNot specified, likely similar[4]
Reaction Time 1 hour at 230 °CNot specified[4]
Pressure 800 - 3000 psiNot specified[4]
Reported Yield 50 - 53%60 - 70%[4]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on the established procedure for its 5-ethyl isomer.[4] Caution: This reaction involves high temperatures and pressures and should only be performed by trained personnel with appropriate safety equipment in a suitable high-pressure reactor.

Materials:

  • Acetaldehyde

  • Butanal

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate (catalyst)

  • High-pressure steel reaction vessel (autoclave) with agitation

  • Chloroform (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Equipment for fractional distillation under reduced pressure

Procedure:

  • Charging the Reactor: In a 2-liter steel reaction vessel, combine the 28% aqueous ammonium hydroxide, acetaldehyde, butanal, and ammonium acetate. The molar ratios should be systematically varied to optimize for the desired product. A starting point could be based on the stoichiometry of the Chichibabin reaction.

  • Reaction: Seal the reactor and begin agitation. Heat the mixture to a target temperature (e.g., 230 °C) and maintain this temperature for a set duration (e.g., 1-2 hours). The reaction is exothermic, and the temperature may briefly rise above the setpoint.[4]

  • Cooling and Depressurization: Allow the autoclave to cool to room temperature before carefully venting any excess pressure.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. Two layers, an organic and an aqueous layer, should be present. Separate the layers.

    • If a solid material from the reactor causes an emulsion, filter the mixture before separation.[4]

    • Extract the aqueous layer with several portions of chloroform.

    • Combine the organic layer and the chloroform extracts. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification:

    • Remove the chloroform by distillation at atmospheric pressure.

    • Perform fractional distillation of the remaining crude product under reduced pressure to isolate the this compound. Collect fractions based on boiling point and analyze by GC for purity.

Visualizations

G Proposed Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Work-up cluster_purification Purification reactants Charge Reactor: - Acetaldehyde - Butanal - Ammonium Hydroxide - Ammonium Acetate seal Seal and Agitate Reactor reactants->seal heat Heat to Target Temperature (e.g., 230°C) seal->heat cool Cool and Depressurize heat->cool separate Separate Organic and Aqueous Layers cool->separate extract Extract Aqueous Layer with Chloroform separate->extract dry Dry Combined Organic Layers extract->dry distill_solvent Remove Chloroform by Distillation dry->distill_solvent vac_distill Fractional Distillation (Reduced Pressure) distill_solvent->vac_distill product Isolated this compound vac_distill->product

Caption: Proposed experimental workflow for the synthesis of this compound.

G Troubleshooting Decision Tree start Low Yield or High Impurity? check_temp Is Temperature Optimal? start->check_temp Yes adjust_temp Adjust Temperature: - Lower for tar/byproducts - Increase for low conversion check_temp->adjust_temp No check_ratio Are Reactant Ratios Optimized? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Vary Aldehyde and Ammonia Ratios check_ratio->adjust_ratio No check_purity Are Starting Materials Pure? check_ratio->check_purity Yes adjust_ratio->check_purity purify_sm Purify Aldehydes (e.g., Distillation) check_purity->purify_sm No check_time Is Reaction Time Sufficient? check_purity->check_time Yes purify_sm->check_time adjust_time Increase Reaction Time check_time->adjust_time No success Yield Improved check_time->success Yes adjust_time->success failure Consult Further Literature

References

Alkylpyridine Synthesis: A Technical Support Guide to Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of alkylpyridines. The following information is intended to help you identify, mitigate, and resolve issues related to side reactions and byproduct formation, ensuring higher yields and purity in your experiments.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during alkylpyridine synthesis.

Issue 1: Low Yield and a Complex Mixture of Products in Chichibabin-Type Reactions

Q: My Chichibabin reaction is producing a low yield of the desired 2-amino-alkylpyridine and a significant amount of a higher molecular weight byproduct. How can I improve the selectivity?

A: A common side reaction in the Chichibabin amination and its alkylation variants is dimerization. This is particularly prevalent at atmospheric pressure. The ratio of amination to dimerization is highly dependent on the reaction pressure.

Troubleshooting Steps:

  • Increase Reaction Pressure: Applying pressure can significantly favor the desired amination or alkylation product over the dimer. For instance, in the amination of 4-tert-butylpyridine, increasing the nitrogen pressure from atmospheric to 350 psi can shift the product distribution dramatically.[1][2]

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. It is recommended to run the reaction at the lowest temperature that still allows for good hydrogen evolution.

  • Monitor Reaction Progress: The formation of a red color often indicates the formation of the σ-adduct intermediate, and the evolution of hydrogen gas signals the rearomatization to the product. Monitoring these indicators can help in determining the optimal reaction time.

Issue 2: Poor Regioselectivity in Minisci-Type Radical Alkylation

Q: I am attempting a Minisci alkylation of pyridine, but I'm getting a mixture of C2 and C4-alkylated isomers that are difficult to separate. How can I control the regioselectivity?

A: The Minisci reaction is notorious for producing mixtures of regioisomers because the LUMO coefficients at the C2 and C4 positions of the pyridinium ion are often very similar, leading to radical attack at both sites.[3]

Troubleshooting Steps:

  • Utilize a Blocking Group: A highly effective strategy for directing alkylation to the C4 position is the use of a removable blocking group on the pyridine nitrogen. A simple maleate-derived blocking group can provide excellent C4 selectivity under acid-free Minisci conditions.[4]

  • Choice of Radical Precursor: The radical precursor can influence the C2:C4 ratio. Experimenting with different carboxylic acids or other radical sources may shift the selectivity.

  • Catalyst Systems: For certain substrates, specific catalyst systems can direct regioselectivity. For example, a nickel/Lewis acid cooperative catalyst has been shown to achieve direct C4-selective alkylation with alkenes and alkynes.[5]

Issue 3: Formation of Over-Alkylated and Other Byproducts in Industrial Synthesis

Q: In our scale-up synthesis of picolines from acetaldehyde and ammonia, we are observing the formation of significant amounts of lutidines and other "heavy products." How can we minimize these byproducts?

A: The gas-phase condensation of aldehydes and ammonia at high temperatures is a complex process involving multiple competing reactions such as aldol condensations and Michael additions.[6] This can lead to the formation of various alkylated pyridines.

Troubleshooting Steps:

  • Catalyst Selection and Optimization: The choice of catalyst is crucial. Modified alumina or silica catalysts are commonly used.[6] Experimenting with different catalyst compositions and preparations can improve selectivity. Zeolite catalysts have also been shown to influence the product distribution.

  • Control of Reaction Conditions: Temperature, pressure, and reactant feed ratios are critical parameters. Carefully controlling these variables can help to favor the formation of the desired picoline isomer over more highly substituted products.

  • Reactant Purity: Impurities in the aldehyde or ammonia feeds can lead to the formation of undesired byproducts. Ensure the use of high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in alkylpyridine synthesis?

A1: The most common side reactions include:

  • Formation of regioisomers: Alkylation at undesired positions on the pyridine ring (e.g., C2 vs. C4).

  • Over-alkylation (or polyalkylation): The addition of more than one alkyl group to the pyridine ring.

  • Dimerization: The coupling of two pyridine molecules, which is a notable side reaction in Chichibabin-type reactions.[1][2]

  • Acylation: A competing reaction in Minisci-type syntheses, depending on the radical source used.

  • Formation of condensation byproducts: In reactions like the Chichibabin synthesis, byproducts such as secondary amines can be formed from the aldehyde and ammonia starting materials.[7]

Q2: How can I minimize the formation of tar-like substances in my reaction?

A2: Tar formation is often associated with high-temperature reactions and polymerization of starting materials or products. To minimize tarring:

  • Optimize Reaction Temperature: Use the lowest effective temperature for the transformation.

  • Reduce Reaction Time: Prolonged reaction times at elevated temperatures can promote side reactions leading to tar.

  • Ensure Proper Mixing: Inefficient mixing can lead to localized "hot spots" where decomposition and polymerization can occur.

  • Use of Inhibitors: In some radical reactions, the addition of a polymerization inhibitor may be beneficial, though this needs to be evaluated on a case-by-case basis.

Q3: What are the best practices for purifying alkylpyridines from a crude reaction mixture?

A3: Purification strategies depend on the properties of the desired product and the byproducts. Common methods include:

  • Fractional Distillation: Effective for separating isomers with different boiling points, such as picoline isomers.

  • Column Chromatography: A versatile method for separating products with different polarities.

  • Crystallization: If the desired product is a solid, crystallization or recrystallization can be a highly effective purification technique. Fractional crystallization of salts, such as picrates, has also been used historically.[7]

  • Acid-Base Extraction: Alkylpyridines are basic and can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to recover the purified product.

Data Presentation

Table 1: Influence of Pressure on Product Distribution in the Chichibabin Amination of 4-tert-butylpyridine
Pressure2-amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine YieldReference
Atmospheric11%89%[1][2]
350 psi N₂74%26%[1][2]
Table 2: Regioselectivity of the Minisci Reaction with Pyridine Using Different Radical Precursors
Radical PrecursorC2-alkylated ProductC4-alkylated ProductC2:C4 RatioTotal YieldReference
Cyclohexyl Carboxylic Acid781:2.326%[8]
Cyclohexyl Potassium Trifluoroborate781:2.814%[8]
N-phthalimidoyl oxalates of Cyclohexanecarboxylic acid781:1>5%[8]
---781:111%[8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Alkylation via Minisci Reaction with a Blocking Group

This protocol is adapted from a method for achieving highly regioselective C4-alkylation of pyridines.[4]

Step 1: Installation of the Blocking Group (Not detailed here, refer to the original publication)

Step 2: Minisci Reaction

  • To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.

  • Stir the biphasic mixture at 50 °C for 2 hours.

  • Monitor the reaction progress and regioselectivity by NMR or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane (1 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically used in the next step without further purification.

Step 3: Deprotection (Removal of the Blocking Group)

  • To the crude alkylated product, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, transfer the mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH to >10.

  • Extract the aqueous phase with dichloromethane (3 x 3 mL).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the final product by column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Pyridin-4-ol Derivative

This protocol outlines a general method for the N-alkylation of pyridin-4-ol.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridin-4-ol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Side_Reactions_in_Alkylpyridine_Synthesis cluster_start Starting Materials cluster_products Reaction Products Pyridine Pyridine Derivative Desired_Product Desired Alkylpyridine Pyridine->Desired_Product Desired Reaction Regioisomer Regioisomeric Byproduct Pyridine->Regioisomer Poor Regioselectivity Dimer Dimerized Byproduct Pyridine->Dimer Dimerization Other Other Byproducts (e.g., acylation, condensation) Pyridine->Other Side Reactions Alkylating_Agent Alkylating Agent Alkylating_Agent->Desired_Product Alkylating_Agent->Regioisomer Alkylating_Agent->Other Overalkylated Over-alkylated Byproduct Desired_Product->Overalkylated Further Alkylation Regioisomer->Overalkylated

Caption: Common reaction pathways and byproduct formation in alkylpyridine synthesis.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Impure Product Identify_Issue Identify Primary Issue Start->Identify_Issue Poor_Selectivity Poor Regioselectivity (Isomer Mixture) Identify_Issue->Poor_Selectivity Mixture of Isomers Byproduct_Formation Significant Byproduct Formation (e.g., Dimer) Identify_Issue->Byproduct_Formation Unexpected Peaks in GC/NMR Low_Conversion Low Conversion of Starting Material Identify_Issue->Low_Conversion Starting Material Remaining Sol_Selectivity Modify Catalyst Use Blocking Group Change Radical Source Poor_Selectivity->Sol_Selectivity Sol_Byproduct Adjust Pressure Optimize Temperature Purify Starting Materials Byproduct_Formation->Sol_Byproduct Sol_Conversion Increase Temperature/Time Check Reagent Activity Ensure Anhydrous Conditions Low_Conversion->Sol_Conversion End Improved Yield/ Purity Sol_Selectivity->End Analyze & Re-optimize Sol_Byproduct->End Analyze & Re-optimize Sol_Conversion->End Analyze & Re-optimize

Caption: A logical workflow for troubleshooting common issues in alkylpyridine synthesis.

References

Technical Support Center: Purification of Crude 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude 3-Ethyl-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and why are they difficult to remove?

A1: The primary impurities in crude this compound are typically its structural isomers, such as 5-Ethyl-2-methylpyridine, 2-Ethyl-5-methylpyridine, and various lutidine (dimethylpyridine) and picoline (methylpyridine) derivatives. These impurities often arise from the complex nature of the Chichibabin pyridine synthesis, which can produce a range of alkylated pyridines from simple aldehydes and ammonia.[1][2][3]

The main challenge in removing these impurities lies in their very similar physical properties, particularly their boiling points. Isomeric pyridines often have boiling points that differ by only a few degrees, rendering simple distillation ineffective and requiring highly efficient fractional distillation columns.[4]

Q2: My fractional distillation is not providing a clean separation. What are the key parameters to optimize?

A2: Achieving a successful separation of close-boiling isomers via fractional distillation requires careful optimization of several parameters:

  • Column Efficiency: A high number of theoretical plates is essential. For isomers with very close boiling points, a packed column (e.g., with Raschig rings or Vigreux indentations) is necessary to increase the surface area for vapor-liquid equilibria.

  • Reflux Ratio: A high reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) is crucial for enriching the more volatile component in the vapor phase. Start with a high reflux ratio and gradually decrease it to find the optimal balance between separation efficiency and distillation time.

  • Heat Input: The heating rate should be slow and steady to maintain a consistent temperature gradient along the column. Overheating can lead to "flooding" of the column and reduce separation efficiency.

  • Insulation: Proper insulation of the distillation column is critical to minimize heat loss and maintain the temperature gradient.

Q3: When should I consider alternative purification techniques to fractional distillation?

A3: If you are unable to achieve the desired purity with fractional distillation, or if the process is too time-consuming or energy-intensive, consider the following alternatives:

  • Extractive Distillation: This technique involves adding a high-boiling solvent (an entrainer) to the mixture to alter the relative volatilities of the components, making them easier to separate by distillation.[5]

  • Crystallization of Salts: this compound, being a basic compound, can be converted into a salt (e.g., a picrate or hydrochloride salt). These salts often have significantly different solubilities and crystalline properties compared to the isomeric impurities, allowing for purification by crystallization. The purified salt can then be neutralized to recover the pure pyridine derivative.

  • Preparative Chromatography: For obtaining very high purity material, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. These techniques offer excellent separation of isomers based on subtle differences in their interactions with the stationary phase.[6][7]

Q4: How can I confirm the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of this compound. It allows for the separation of the main component from its impurities and provides mass spectral data for their identification.[8] The fragmentation pattern in the mass spectrum can help distinguish between different isomers.[9][10][11]

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Isomers Insufficient column efficiency.Use a longer packed column or a column with a more efficient packing material.
Incorrect reflux ratio.Increase the reflux ratio to improve separation.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on each theoretical plate.
Fluctuating Head Temperature Uneven boiling.Use boiling chips or a magnetic stirrer for smooth boiling.
Drafts affecting the column.Ensure the column is well-insulated.
Column Flooding Excessive heating rate.Reduce the heat input to the distillation flask.
High pressure drop in the column.Check for any blockages in the column or condenser.
Crystallization of Salts Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product Oiling Out Solvent is too nonpolar for the salt.Use a more polar solvent or a solvent mixture.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery Product is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture where the salt has lower solubility at cold temperatures.
Insufficient cooling.Ensure the solution is thoroughly cooled to maximize crystal precipitation.
Impure Crystals Impurities co-precipitate with the product.Perform a second recrystallization.
Incomplete washing of crystals.Wash the filtered crystals with a small amount of cold, fresh solvent.

Quantitative Data

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundBoiling Point (°C) at 760 mmHg
This compound 178.6
5-Ethyl-2-methylpyridine172.0 - 178.0[12][13][14]
2,6-Lutidine144
3,5-Lutidine172
2,4-Lutidine159
3-Picoline144

Note: Data compiled from various sources. Boiling points can vary slightly depending on the reference.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating and Equilibration: Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating to maintain a slow and steady distillation rate. Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly up the column.

  • Collecting Fractions: Collect a small forerun fraction, which may contain more volatile impurities. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the first component. Collect this fraction in a separate receiving flask.

  • Main Fraction Collection: As the temperature begins to rise, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound.

  • Shutdown: Once the main fraction has been collected and the temperature begins to rise again or the distillation rate drops significantly, stop the distillation.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification via Picrate Salt Formation and Crystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as ethanol. In a separate flask, prepare a saturated solution of picric acid in the same solvent.

  • Precipitation: Slowly add the picric acid solution to the pyridine solution with stirring. The picrate salt of this compound should precipitate out of the solution.

  • Crystallization: Gently heat the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature to form crystals. For maximum yield, cool the mixture further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the purified picrate salt in water and add a strong base (e.g., concentrated NaOH solution) until the solution is strongly alkaline. The free this compound will separate as an oily layer.

  • Extraction and Drying: Extract the free base with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

  • Final Purification (Optional): For very high purity, the recovered base can be further purified by distillation.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Boiling Point Difference > 5-10°C Crystallization Crystallization of Salt Crude->Crystallization Close Boiling Isomers Analysis Purity Analysis (GC-MS) Distillation->Analysis Crystallization->Analysis Prep_Chromo Preparative Chromatography Pure_Product Pure this compound Prep_Chromo->Pure_Product Analysis->Prep_Chromo Further Purification Needed Analysis->Pure_Product Purity > 99%

Caption: A decision workflow for selecting a suitable purification technique.

Fractional_Distillation_Troubleshooting Start Poor Separation Check_Column Increase Column Efficiency? Start->Check_Column Check_Reflux Increase Reflux Ratio? Check_Column->Check_Reflux No Solution1 Use Packed Column Check_Column->Solution1 Yes Check_Heat Decrease Heating Rate? Check_Reflux->Check_Heat No Solution2 Adjust Reflux Head Check_Reflux->Solution2 Yes Solution3 Reduce Mantle Setting Check_Heat->Solution3 Yes

References

Overcoming emulsion formation during 5-ethyl-2-methylpyridine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsion formation during the extraction of 5-ethyl-2-methylpyridine.

Troubleshooting Guide: Overcoming Emulsion Formation

Emulsions are stable mixtures of immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which can complicate phase separation during the extraction of 5-ethyl-2-methylpyridine.[1] Preventing the formation of an emulsion is often easier than breaking one after it has formed.[2]

Proactive Measures to Prevent Emulsion Formation
StrategyDetailsConsiderations
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the two phases without excessive agitation.[2]This may require a longer extraction time to ensure efficient partitioning of the analyte.
pH Control The pH of the aqueous phase can influence interfacial tension. While specific optimal pH ranges for 5-ethyl-2-methylpyridine extraction to avoid emulsion are not extensively documented, it is a critical parameter to monitor and adjust.The basicity of 5-ethyl-2-methylpyridine necessitates pH control for efficient extraction into the organic phase.
Pre-emptive Salting Out Before extraction, add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous phase. This increases the ionic strength and density of the aqueous layer, which can help prevent emulsion formation.[2][3][4][5]Ensure the salt is fully dissolved before proceeding with the extraction.
Reactive Measures to Break a Formed Emulsion

If an emulsion has already formed, the following techniques can be employed. The effectiveness of each method can vary depending on the specific composition of your mixture.

MethodDescriptionTypical ParametersWhen to Use
Patience Allow the separatory funnel to stand undisturbed. Sometimes, the emulsion will break on its own over time as the droplets coalesce.[4][6]Up to an hour.[7]For minor or loosely formed emulsions.
Mechanical Agitation Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[8]N/AFor loose emulsions.
Salting Out Add saturated brine or solid sodium chloride to the separatory funnel and gently mix. This increases the ionic strength of the aqueous phase, disrupting the emulsion.[2][3][4][5]Add brine in small portions until the emulsion breaks.One of the most common and effective first-line methods.
Centrifugation Centrifuging the emulsion-containing mixture can provide the necessary force to break the emulsion and separate the phases.[5][6]e.g., 3500 rpm for 15 minutes.For stubborn or fine emulsions.
Temperature Change Gently warming the mixture in a warm water bath can decrease the viscosity and aid in breaking the emulsion.[6] For pyridine removal from aqueous solutions using an emulsion liquid membrane, heating to 70°C has been shown to be effective for demulsification.[9][10]e.g., 40-50°C. Higher temperatures (e.g., 70-80°C) have been used in specific applications.[9][10][11]When other methods fail and the compound is thermally stable.
Filtration Pass the entire mixture through a plug of glass wool or a bed of Celite® in a filter funnel. These materials can help to break the emulsion by providing a large surface area for coalescence.[2][4][5]N/AParticularly useful if solid particulates are stabilizing the emulsion.
Addition of a Different Solvent Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which may destabilize the emulsion.[2][5]e.g., a few drops of ethanol or methanol.[7][8]As a last resort, as it requires subsequent removal of the added solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the extraction of 5-ethyl-2-methylpyridine?

A1: Emulsion formation during the extraction of 5-ethyl-2-methylpyridine can be attributed to several factors:

  • Vigorous Shaking: High shear forces from aggressive mixing can create very fine droplets that are slow to coalesce.[1]

  • Presence of Particulate Matter: Finely divided solids can accumulate at the interface between the organic and aqueous layers, stabilizing the emulsion.[1][6] One synthesis of 5-ethyl-2-methylpyridine notes that the reaction mixture may contain a small amount of solid material.

  • Surfactant-like Impurities: The presence of compounds that act as surfactants can lower the interfacial tension between the two phases, promoting emulsion stability.

  • Similar Densities: If the densities of the organic and aqueous phases are very close, gravitational separation will be slow, and emulsions are more likely to persist.[1] The density of 5-ethyl-2-methylpyridine is approximately 0.919 g/mL at 25°C, which is close to that of water.

Q2: I have a persistent emulsion after attempting to extract 5-ethyl-2-methylpyridine with chloroform. What is the first thing I should try?

A2: The first and often most effective method to try is "salting out".[2][3][4][5] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel, gently swirl, and then allow the layers to settle. The increased ionic strength of the aqueous phase often disrupts the forces stabilizing the emulsion.

Q3: Can the pH of my aqueous solution contribute to emulsion formation?

A3: Yes, the pH of the aqueous phase can significantly impact emulsion stability. For basic compounds like 5-ethyl-2-methylpyridine, the pH will determine whether it is in its free base or protonated form. Changes in the chemical nature of the solute and other components in the mixture can affect the interfacial properties and lead to emulsion formation. It is crucial to control and monitor the pH during extraction.

Q4: Is there a preferred solvent for extracting 5-ethyl-2-methylpyridine that is less prone to emulsion formation?

A4: While chloroform is a common solvent for the extraction of 5-ethyl-2-methylpyridine, chlorinated solvents, in general, are more prone to forming emulsions.[8] If you consistently encounter issues with chloroform, you could consider alternative solvents such as diethyl ether or ethyl acetate. However, the choice of solvent will also depend on the solubility of 5-ethyl-2-methylpyridine and the subsequent steps in your purification process.

Q5: When should I consider centrifugation?

A5: Centrifugation is a powerful technique for breaking stubborn or very fine emulsions that do not resolve with simpler methods like standing or salting out.[5][6] If you have access to a centrifuge that can accommodate your sample volumes, it is often a reliable method to achieve phase separation.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of 5-Ethyl-2-Methylpyridine

This protocol is adapted from a known synthesis of 5-ethyl-2-methylpyridine.

Materials:

  • Reaction mixture containing 5-ethyl-2-methylpyridine

  • Chloroform

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and note the separation of the two layers.

  • To the non-aqueous layer, add approximately 60 mL of chloroform. This may cause further separation of a small aqueous layer, which should be combined with the main aqueous layer.

  • Extract the aqueous layer with three 50 mL portions of chloroform.

  • Combine all the chloroform extracts.

  • If an emulsion forms, refer to the troubleshooting guide above. A common first step is to add brine and gently swirl.

  • Wash the combined organic layer with brine to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any remaining water.

  • Filter the solution to remove the drying agent.

  • Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude 5-ethyl-2-methylpyridine.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Allow to Stand (up to 1 hr) start->patience salt Add Saturated Brine ('Salting Out') patience->salt If not resolved resolved Emulsion Resolved patience->resolved centrifuge Centrifugation salt->centrifuge If not resolved salt->resolved filter Filter through Glass Wool/Celite centrifuge->filter If not resolved centrifuge->resolved temperature Gentle Warming filter->temperature If not resolved filter->resolved solvent Add a Few Drops of a Different Solvent temperature->solvent If not resolved temperature->resolved solvent->resolved unresolved Persistent Emulsion solvent->unresolved Emulsion_Prevention_Strategy cluster_prevention Preventative Measures cluster_causes Common Causes of Emulsions gentle_mixing Gentle Mixing outcome Reduced Likelihood of Emulsion gentle_mixing->outcome ph_control pH Control ph_control->outcome salting_out Pre-emptive Salting Out salting_out->outcome vigorous_shaking Vigorous Shaking vigorous_shaking->gentle_mixing counters particulates Particulates particulates->ph_control can be affected by surfactants Surfactant-like Impurities surfactants->salting_out counters effect of

References

Technical Support Center: Optimizing 2-Methyl-5-Ethyl-Pyridine (MEP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methyl-5-ethyl-pyridine (MEP).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-methyl-5-ethyl-pyridine (MEP)?

A1: The most common industrial synthesis of MEP involves the Chichibabin reaction, which is the condensation of aldehydes or ketones with ammonia.[1] Specifically, MEP is typically produced by reacting acetaldehyde or its trimer, paraldehyde, with ammonia or an ammonium salt at elevated temperatures and pressures.[1][2][3][4] An alternative route involves the reaction of the cyclic acetaldehyde ammonia trimer (AAT) with an acid promoter.[1][5][6]

Q2: What are the typical catalysts or promoters used in MEP synthesis?

A2: A variety of catalysts and promoters can be used to facilitate MEP synthesis. Ammonium salts such as ammonium acetate, ammonium dibasic phosphate, ammonium fluoride, and others are commonly employed.[2][7] Ammonium acetate is often highlighted as a particularly suitable promoter, especially in reactions involving the acetaldehyde ammonia trimer (AAT).[5][6] In some cases, solid acid catalysts like zeolites (e.g., H-Y) have also been investigated.[5]

Q3: What are the key reaction parameters that influence the yield and selectivity of MEP synthesis?

A3: The yield and selectivity of MEP synthesis are significantly influenced by several parameters, including:

  • Temperature: Reaction temperatures typically range from 180°C to 300°C.[1][2][4][8]

  • Pressure: Sufficient pressure is required to maintain the reaction mixture in the liquid phase, often ranging from 12 to 13 MPa (approximately 1740 to 1885 psi).[1][3][4]

  • Reactant Molar Ratio: The ratio of ammonia or ammonium salt to the aldehyde source is a critical factor.[2][5][7]

  • Catalyst/Promoter Concentration: The concentration of the acidic promoter affects the reaction rate and yield.[5]

  • Residence Time: The duration of the reaction at the target temperature impacts the conversion and product distribution.[2]

Q4: What are the common side products formed during MEP synthesis?

A4: The primary side products in MEP synthesis are other pyridine bases, such as 2- and 4-picoline (2- and 4-methyl-pyridine).[1] The formation of oligomers and other condensation products can also occur, leading to a decrease in the desired product's yield and purity.[5]

Q5: How can I purify the final MEP product?

A5: Purification of MEP is typically achieved through a multi-step process. The reaction mixture is first cooled, and the organic layer is separated from the aqueous layer.[7] The aqueous layer is often extracted with an organic solvent like benzene, toluene, or chloroform to recover dissolved product.[2][7] The combined organic extracts are then subjected to fractional distillation under reduced pressure to isolate pure 2-methyl-5-ethyl-pyridine.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of MEP Suboptimal Temperature: The reaction temperature is either too low, leading to incomplete reaction, or too high, promoting side reactions.Optimize the temperature within the recommended range of 180-300°C. A Design of Experiments (DoE) approach can identify the optimal temperature for your specific setup.[5]
Incorrect Reactant Ratio: An improper molar ratio of ammonia/ammonium salt to the aldehyde source can limit the reaction.Vary the molar ratio of the reactants. For instance, increasing the ammonium hydroxide to paraldehyde ratio can improve yield, though it may increase the reaction volume.[7]
Insufficient Pressure: If the reaction is not maintained in the liquid phase, the efficiency of the synthesis can decrease.Ensure the reaction is conducted under sufficient pressure to keep the reactants in the liquid phase, typically between 12-13 MPa.[3][4]
Catalyst Deactivation: The catalyst may lose activity over time, especially in continuous processes.For solid catalysts like zeolites, regeneration may be necessary. For liquid-phase catalysts, ensure the correct concentration is used for each batch.[5]
Low Purity of MEP (High levels of side products) Side Reactions: The formation of picolines and other pyridine derivatives is a common issue.Adjusting the reaction conditions, such as temperature and catalyst, can help improve selectivity towards MEP. For example, the gas-phase Chichibabin reaction tends to produce more picolines.[1]
Oligomer Formation: High concentrations of reactants or prolonged reaction times can lead to the formation of oligomeric byproducts.Optimize the reactant concentrations and the reaction time. A semi-batch reactor setup where one reactant is fed gradually can help control concentrations and minimize oligomerization.[5]
Formation of Emulsions During Workup Solid Particulates: Corrosion of the reaction vessel can introduce solid materials that stabilize emulsions.If an emulsion forms during the extraction process, filtration can be used to remove the solid material causing the emulsion.[7]
Difficulty in Product Isolation Incomplete Extraction: A single extraction may not be sufficient to recover all the product from the aqueous layer.Perform multiple extractions with an appropriate organic solvent (e.g., chloroform, benzene) to ensure complete recovery of the MEP.[2][7]
Inefficient Distillation: The fractional distillation setup may not have sufficient theoretical plates to separate MEP from closely boiling impurities.Use a high-efficiency distillation column, such as a Fenske-type column, and carefully control the vacuum and temperature during distillation.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for MEP Synthesis

Method Reactants Catalyst/Promoter Temperature (°C) Pressure Yield (%) Reference
Liquid-Phase (Batch)Paraldehyde, 28% Aqueous Ammonium HydroxideAmmonium Acetate230800 - 3000 psi50-53 (up to 70 with higher ammonia ratio)[7]
Liquid-Phase (Continuous/Semi-batch)Acetaldehyde, Aqueous Ammonium Salt SolutionAmmonium Acetate, Dibasic Phosphate, etc.180 - 270190 - 670 psig~81[2]
Vapor-PhaseParaldehyde, AmmoniaNot specified225 - 2750.3 - 0.6 MPa~70[8]
From Acetaldehyde Ammonia Trimer (AAT)AATAmmonium Acetate190 - 210Not specified (likely lower than paraldehyde routes)57-58[5]
Zeolite CatalysisAcetaldehyde, AmmoniaH-Y Zeolite150Not specified58-63[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-Ethyl-Pyridine from Paraldehyde and Aqueous Ammonia (Batch Process)

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.441 (1963); Vol. 30, p.41 (1950).[7]

  • Reactants:

    • 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide

    • 207.5 g (209 ml, 1.57 moles) of paraldehyde

    • 5.0 g (0.065 mole) of ammonium acetate

  • Procedure: a. Combine all reactants in a 2-liter steel reaction vessel equipped with continuous agitation. b. Heat the mixture to 230°C and maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi. c. Allow the autoclave to cool to room temperature. d. Separate the two layers of the reaction mixture. e. To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of any dissolved water, which should be combined with the main aqueous layer. f. Extract the aqueous layer with three 50-ml portions of chloroform. g. Combine all chloroform extracts with the main non-aqueous layer. h. Remove the chloroform by distillation at atmospheric pressure. i. Perform fractional distillation of the residue under reduced pressure (e.g., through a 30-cm Fenske-type column). A fore-run containing water, unreacted paraldehyde, and α-picoline will distill first, followed by the product, 2-methyl-5-ethyl-pyridine.

Protocol 2: Continuous Synthesis of 2-Methyl-5-Ethyl-Pyridine from Acetaldehyde

This protocol is based on the process described in US Patent 3,846,435.[2]

  • Reactants:

    • Aqueous solution of an ammonium salt (e.g., ammonium acetate, 0.5 to 3.0 moles per mole of acetaldehyde).

    • Acetaldehyde

  • Procedure: a. Continuously feed a mixture of acetaldehyde and the aqueous ammonium salt solution into a pressure reactor. b. Maintain the reactor temperature in the range of 180°C to 270°C. c. Maintain a pressure sufficient to keep the reaction mixture in the liquid phase (e.g., 400-450 psig). d. The rate of addition of acetaldehyde will depend on the desired residence time. e. After the addition is complete, allow the reaction mixture to stir at the reaction temperature for a short period (e.g., 15 minutes) to ensure completion. f. Cool the reaction mixture to room temperature. g. Extract the product from the aqueous phase using an organic solvent such as benzene. h. Isolate the 2-methyl-5-ethyl-pyridine from the organic extract by fractional distillation.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Paraldehyde Paraldehyde (Acetaldehyde Trimer) Aldol_Intermediates Aldol Condensation Intermediates Paraldehyde->Aldol_Intermediates + Ammonia Ammonia Ammonia / Ammonium Salt Imines Imines Ammonia->Imines + Acetaldehyde Aldol_Intermediates->Imines Dehydration & Condensation MEP 2-Methyl-5-Ethyl-Pyridine (MEP) Imines->MEP Cyclization & Aromatization Side_Products Side Products (e.g., Picolines, Oligomers) Imines->Side_Products Alternative Cyclizations Experimental_Workflow Reactants 1. Prepare Reactants (Paraldehyde, Ammonia/Ammonium Salt) Reaction 2. High-Pressure Reaction (180-270°C) Reactants->Reaction Cooling 3. Cool Reaction Mixture Reaction->Cooling Separation 4. Phase Separation (Aqueous & Organic Layers) Cooling->Separation Extraction 5. Solvent Extraction of Aqueous Layer Separation->Extraction Distillation 6. Fractional Distillation of Combined Organic Phases Extraction->Distillation Product 7. Pure 2-Methyl-5-Ethyl-Pyridine Distillation->Product Troubleshooting_Tree Start Experiment Complete CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 99%? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield - Check Temp/Pressure - Optimize Reactant Ratio - Verify Catalyst Activity CheckYield->TroubleshootYield No Success Successful Synthesis CheckPurity->Success Yes TroubleshootPurity Troubleshoot Low Purity - Adjust Conditions to Minimize Side Reactions - Optimize Distillation CheckPurity->TroubleshootPurity No TroubleshootYield->Start Rerun Experiment TroubleshootPurity->Start Repurify or Rerun

References

Preventing degradation of 3-Ethyl-2-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethyl-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is recommended, particularly for long-term storage. The storage area should be away from heat sources, open flames, and sparks.[2]

Q2: Is this compound sensitive to light?

A2: Yes, pyridine and its derivatives can be susceptible to photodegradation.[3] It is crucial to store this compound in an amber or opaque container to protect it from light exposure. Direct sunlight or strong artificial light can initiate degradation pathways, leading to the formation of impurities.

Q3: What are the primary degradation pathways for this compound during storage?

A3: The primary degradation pathways for this compound under typical storage conditions are oxidation, photodegradation, and thermal degradation. Oxidation can occur upon exposure to air, potentially forming N-oxides or leading to side-chain oxidation. Photodegradation is initiated by exposure to light, while thermal degradation can occur at elevated temperatures.

Q4: What are the signs of degradation in a sample of this compound?

A4: Visual signs of degradation can include a change in color from colorless to yellow or brown, and the development of a strong, unpleasant odor. For a more accurate assessment, analytical techniques such as HPLC or GC-MS should be used to check for the presence of impurity peaks.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid chlorides, and chloroformates.[2][4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC/GC analysis of a stored sample.
  • Possible Cause 1: Oxidative Degradation. Exposure to air (oxygen) can lead to the formation of oxidation byproducts.

    • Recommended Action:

      • Confirm the identity of the new peaks using mass spectrometry (LC-MS or GC-MS).

      • If oxidative degradation is confirmed, blanket the remaining sample with an inert gas like nitrogen or argon before sealing the container.

      • For future storage, purchase smaller quantities to minimize headspace in partially used bottles or transfer the material to a smaller, appropriately sized container under an inert atmosphere.

  • Possible Cause 2: Photodegradation. The sample has been exposed to light.

    • Recommended Action:

      • Ensure the sample is stored in an amber or opaque container.

      • If the primary container is clear, store it inside a light-blocking secondary container or in a dark cabinet.

      • Minimize exposure to light during sample preparation and handling.

  • Possible Cause 3: Thermal Degradation. The sample has been exposed to elevated temperatures.

    • Recommended Action:

      • Verify the storage temperature is within the recommended range (cool place, or 2-8°C for long-term).

      • Avoid storing the compound near heat sources such as ovens, heating blocks, or in direct sunlight.

Issue 2: The sample has developed a yellow or brown discoloration.
  • Possible Cause: Formation of Chromophoric Degradants. This is a common indicator of degradation, often due to oxidation or photodegradation, leading to the formation of conjugated impurities.

    • Recommended Action:

      • Do not use the discolored material for sensitive experiments where purity is critical.

      • Assess the purity of the material using a validated analytical method (HPLC or GC) to quantify the level of impurities.

      • If the material must be used, consider purification by distillation or chromatography, though this may not be practical for small quantities.

      • Review storage procedures to prevent future degradation, focusing on protection from light and air.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions (Illustrative Data)

Storage ConditionDurationPurity (%)Major Degradant(s)
2-8°C, Dark, Inert Atmosphere12 months>99.5Not Detected
Room Temp (~25°C), Dark, Air12 months98.0Oxidative byproducts
Room Temp (~25°C), Ambient Light, Air12 months95.5Oxidative & Photolytic byproducts
40°C, Dark, Air6 months96.2Thermal & Oxidative byproducts

Note: This data is for illustrative purposes to highlight the impact of different storage conditions and is not based on specific experimental results for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in diluent (50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.

Protocol 2: GC-MS Method for Identification of Degradation Products

This protocol is for the identification of volatile and semi-volatile impurities and degradation products.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Protocol 3: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical methods.[5][6][7]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the solid sample in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the analytical diluent for analysis.

  • Photolytic Degradation:

    • Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control sample should be kept in the dark under the same temperature conditions.

Visualizations

degradation_pathways cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Light_Exposure Light_Exposure Air_Oxygen Air_Oxygen Elevated_Temperature Elevated_Temperature Photodegradation Photodegradation Light_Exposure->Photodegradation Oxidation Oxidation Air_Oxygen->Oxidation Thermal_Degradation Thermal_Degradation Elevated_Temperature->Thermal_Degradation Photolytic_Byproducts Photolytic_Byproducts Photodegradation->Photolytic_Byproducts N-oxides_Side-chain_Oxidation_Products N-oxides & Side-chain Oxidation Products Oxidation->N-oxides_Side-chain_Oxidation_Products Thermal_Degradants Thermal_Degradants Thermal_Degradation->Thermal_Degradants

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_sample Sample Handling cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Assessment Sample This compound Sample Acid_Base Acid/Base Hydrolysis Sample->Acid_Base Oxidation_H2O2 Oxidation (H2O2) Sample->Oxidation_H2O2 Heat Thermal Stress Sample->Heat Light Photolytic Stress Sample->Light HPLC HPLC Purity Analysis Acid_Base->HPLC GCMS GC-MS Impurity ID Acid_Base->GCMS Oxidation_H2O2->HPLC Oxidation_H2O2->GCMS Heat->HPLC Heat->GCMS Light->HPLC Light->GCMS Purity Assess Purity HPLC->Purity Identify Identify Degradants GCMS->Identify Stability Determine Stability Profile Purity->Stability Identify->Stability

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Degradation Suspected (e.g., color change, new peaks) check_storage Review Storage Conditions start->check_storage light Light Exposure? check_storage->light Check air Air Exposure? light->air No action_light Store in amber/opaque container. Minimize light during handling. light->action_light Yes temp High Temperature? air->temp No action_air Blanket with inert gas (N2, Ar). Use smaller containers. air->action_air Yes action_temp Store in a cool place (2-8°C). Away from heat sources. temp->action_temp Yes reanalyze Re-analyze Purity (HPLC/GC-MS) temp->reanalyze No action_light->air action_air->temp action_temp->reanalyze

Caption: Troubleshooting logic for suspected degradation.

References

Troubleshooting peak tailing in HPLC analysis of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pyridines and related compounds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Peak Tailing in Pyridine Analysis

Peak tailing is a common chromatographic problem that can compromise the accuracy and efficiency of your analysis.[1] It is characterized by an asymmetrical peak with a trailing edge that extends further than its leading edge.[1] This guide provides a systematic approach to troubleshooting and resolving peak tailing when analyzing pyridine compounds.

Is the peak tailing observed for all peaks or only for the pyridine analyte?

  • All Peaks: If all peaks in your chromatogram exhibit tailing, the issue is likely systemic.

  • Pyridine Peak Only: If only the pyridine peak (or other basic compounds) is tailing, the problem is likely related to specific chemical interactions between the analyte and the stationary phase.

Systemic Peak Tailing (All Peaks Tailing)

If all peaks are tailing, consider the following potential causes:

Potential Cause Troubleshooting Steps Recommended Action
Column Overload Dilute the sample and reinject. Observe if the peak shape improves.[1]Use a column with a higher capacity (increased carbon content or pore size), a larger diameter, or reduce the sample amount/volume injected.[1]
Column Bed Deformation Check for a void at the column inlet or a partially blocked inlet frit.[1]Replace the column with a new one.[1] To prevent this, regularly replace solvent filters, and use in-line filters and guard columns.[1]
Extra-Column Volume Inspect tubing for excessive length or diameter. Ensure proper fitting between the tubing and the column.[2]Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize dead volume.[3]
Analyte-Specific Peak Tailing (Pyridine Peak Tailing)

For basic compounds like pyridines, peak tailing is often caused by secondary interactions with the stationary phase.[4]

Potential Cause Troubleshooting Steps Recommended Action
Secondary Silanol Interactions Review the type of column being used. Basic analytes can interact with ionized silanol groups on the silica surface, causing tailing.[1][4]Use a modern, high-purity silica column with end-capping. End-capping deactivates the silanol groups, reducing secondary interactions.[1][2] Consider columns specifically designed for basic compounds, such as those with polar-embedded phases.[3]
Mobile Phase pH Determine the pKa of your pyridine analyte. Operating near the pKa can lead to inconsistent peak shapes.[1][3]Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[5] For basic compounds like pyridines, a lower pH (around 2-3) will protonate the silanol groups, minimizing secondary interactions.[2][6]
Insufficient Buffer Concentration Evaluate the buffer concentration in your mobile phase.Increase the buffer concentration (e.g., 25-50 mM) to improve peak shape by masking residual silanol interactions and maintaining a stable pH.[2][6]
Metal Chelation Consider the possibility of your pyridine analyte chelating with metal ions in the HPLC system (e.g., from stainless steel components or the silica itself).[7][8]Add a chelating agent like EDTA to the mobile phase to scavenge free metal ions.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion in a chromatographic peak where the trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1 represents a perfectly symmetrical (Gaussian) peak. A value greater than 1 indicates tailing.[11]

Q2: Why are pyridine compounds prone to peak tailing in reverse-phase HPLC?

A2: Pyridines are basic compounds. In reverse-phase HPLC using silica-based columns, the stationary phase can have residual silanol groups (Si-OH). At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-), creating active sites for secondary polar interactions with the basic pyridine analyte.[4] This secondary retention mechanism, in addition to the primary hydrophobic retention, leads to peak tailing.[4]

Q3: How does adjusting the mobile phase pH help to reduce peak tailing for pyridines?

A3: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the stationary phase.[12][13] For pyridines, lowering the mobile phase pH to around 2-3 protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary ionic interactions that cause peak tailing.[2][8]

Q4: What is an "end-capped" column and why is it recommended for pyridine analysis?

A4: An end-capped column is a type of reverse-phase column where the residual silanol groups on the silica surface have been chemically deactivated by reacting them with a small, less polar silane (e.g., trimethylsilane).[1][14] This process, called end-capping, reduces the number of active sites available for secondary interactions with basic analytes like pyridines, resulting in improved peak symmetry.[1][2]

Q5: Can metal contamination in my HPLC system cause peak tailing for pyridines?

A5: Yes, trace metal impurities on the surface of the stationary phase or from stainless-steel components of the HPLC system can act as Lewis acids and interact with electron-donating groups in the analyte, such as the nitrogen in the pyridine ring.[7][15] This chelation can cause peak tailing.[8] Using a mobile phase additive like EDTA can help to mitigate this issue by chelating the metal ions.[9]

Visual Troubleshooting Workflows

Below are diagrams to assist in visualizing the troubleshooting process and the underlying chemical interactions.

G cluster_0 Troubleshooting Peak Tailing in Pyridine HPLC Analysis cluster_1 Systemic Troubleshooting cluster_2 Analyte-Specific Troubleshooting start Peak Tailing Observed decision1 All Peaks Tailing? start->decision1 systemic Systemic Issue decision1->systemic Yes analyte_specific Analyte-Specific Issue (Pyridine) decision1->analyte_specific No systemic_cause1 Column Overload systemic->systemic_cause1 systemic_cause2 Column Bed Deformation systemic->systemic_cause2 systemic_cause3 Extra-Column Volume systemic->systemic_cause3 analyte_cause1 Secondary Silanol Interactions analyte_specific->analyte_cause1 analyte_cause2 Incorrect Mobile Phase pH analyte_specific->analyte_cause2 analyte_cause3 Metal Chelation analyte_specific->analyte_cause3 systemic_solution1 Dilute Sample or Reduce Injection Volume systemic_cause1->systemic_solution1 systemic_solution2 Replace Column systemic_cause2->systemic_solution2 systemic_solution3 Optimize Tubing systemic_cause3->systemic_solution3 analyte_solution1 Use End-Capped Column analyte_cause1->analyte_solution1 analyte_solution2 Adjust pH (Low pH for Pyridines) analyte_cause2->analyte_solution2 analyte_solution3 Add Chelating Agent (EDTA) analyte_cause3->analyte_solution3

Caption: Troubleshooting workflow for peak tailing.

G cluster_0 Chemical Interactions Leading to Peak Tailing of Pyridines cluster_1 Undesirable Interaction (High pH) cluster_2 Optimal Interaction (Low pH) pyridine_high_ph Pyridine (Basic) interaction_high_ph Strong Secondary Interaction (Ionic) pyridine_high_ph->interaction_high_ph silanol_high_ph Ionized Silanol (Si-O-) silanol_high_ph->interaction_high_ph peak_tailing Peak Tailing interaction_high_ph->peak_tailing pyridine_low_ph Pyridine (Basic) interaction_low_ph Minimal Secondary Interaction pyridine_low_ph->interaction_low_ph silanol_low_ph Protonated Silanol (Si-OH) silanol_low_ph->interaction_low_ph symmetrical_peak Symmetrical Peak interaction_low_ph->symmetrical_peak

Caption: Effect of pH on pyridine-silanol interactions.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To mitigate peak tailing of a pyridine analyte by adjusting the mobile phase pH.

  • Materials:

    • HPLC system with UV detector

    • C18 column (preferably end-capped)

    • Mobile Phase A: Water with 0.1% Formic Acid (for low pH)

    • Mobile Phase B: Acetonitrile

    • Pyridine standard solution

  • Methodology:

    • Prepare a mobile phase with a low pH by adding 0.1% formic acid to the aqueous portion. This will typically result in a pH between 2.5 and 3.0.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the pyridine standard and run the HPLC analysis under the desired gradient or isocratic conditions.

    • Compare the resulting chromatogram with one obtained at a higher or unadjusted pH. The peak shape of the pyridine analyte should be significantly more symmetrical at the lower pH.

Protocol 2: Evaluating Column Performance with an End-Capped Column

  • Objective: To demonstrate the effectiveness of an end-capped column in reducing peak tailing for pyridine analysis.

  • Materials:

    • HPLC system with UV detector

    • Standard (non-end-capped) C18 column

    • End-capped C18 column

    • Mobile Phase: 50:50 Acetonitrile:Water with a buffer at a mid-range pH (e.g., pH 7 phosphate buffer)

    • Pyridine standard solution

  • Methodology:

    • Install the standard (non-end-capped) C18 column in the HPLC system.

    • Equilibrate the column with the mobile phase.

    • Inject the pyridine standard and acquire the chromatogram. Significant peak tailing is expected.

    • Replace the standard C18 column with the end-capped C18 column.

    • Equilibrate the new column with the same mobile phase.

    • Inject the pyridine standard and acquire the chromatogram.

    • Compare the two chromatograms. The peak tailing for the pyridine analyte should be substantially reduced when using the end-capped column.

References

Technical Support Center: Enhancing Selectivity in the Methylation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine methylation. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in achieving regioselective methylation of substituted pyridines. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity (N vs. C2/C6 vs. C3/C5 vs. C4) in pyridine methylation?

A1: Regioselectivity in pyridine methylation is a complex interplay of electronic effects, steric hindrance, and the reaction mechanism.

  • N-Methylation: The nitrogen atom's lone pair is highly nucleophilic, making N-methylation a common and often kinetically favored pathway, especially with reagents like methyl iodide.[1][2] This process leads to the formation of N-methylpyridinium salts.[3][4]

  • C-Methylation:

    • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[5] This inherent electronic bias often directs electrophilic substitution to the C3 and C5 positions.[5]

    • Steric Hindrance: Bulky substituents on the ring or on the nitrogen can block access to adjacent positions.[6][7] For example, installing a bulky group on the nitrogen can sterically hinder the C2 and C6 positions, thereby promoting functionalization at C4.[8]

    • Reaction Conditions: The choice of catalyst, solvent, and methylating agent dictates the active species and mechanism. Radical reactions may show different selectivity compared to ionic or transition-metal-catalyzed pathways.[9][10] For instance, rhodium-catalyzed methods using temporary dearomatization have been developed for selective C3/C5 methylation.[11][12]

Q2: How do electronic properties of substituents on the pyridine ring influence methylation outcomes?

A2: Substituents significantly modulate the electronic landscape of the pyridine ring, altering its reactivity and the selectivity of methylation.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) further deactivate the ring, making it less nucleophilic and generally less reactive towards electrophiles. However, they can enhance the selectivity of certain reactions. For instance, in some catalytic systems, EWGs on the pyridine ring can lead to higher reaction yields by influencing the redox potential of the metal catalyst.[13]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃, -NH₂) activate the ring, making it more susceptible to methylation. They can also influence the position of attack. For example, an EDG at the C3 position can help direct mono-methylation to the C5 position in certain catalytic cycles.[11][14]

Q3: When should I consider using a protecting or activating group on the pyridine nitrogen?

A3: Protecting or activating the pyridine nitrogen is a key strategy to control selectivity, particularly to prevent undesired N-methylation or to direct C-methylation to a specific position.

  • To Prevent N-Methylation: If C-methylation is the goal, protecting the nitrogen is often necessary. Borane (BH₃) can be used as a protecting group for the pyridine nitrogen; the resulting pyridine-borane complex is stable to certain alkylating conditions, and the borane can be removed post-reaction.[15]

  • To Activate the Ring and Direct Selectivity: Quaternizing the nitrogen with a cleavable activating group (cAG) can activate the pyridine ring towards nucleophilic attack or reduction.[11] This strategy is central to methods involving temporary dearomatization for C3/C5 functionalization.[11][14] Similarly, forming a pyridine N-oxide activates the C2 and C4 positions for certain types of functionalization, including metal-free methylation using peroxides.[16]

Q4: What is the "magic methyl" effect and its relevance in drug discovery?

A4: The "magic methyl" effect refers to the significant and often unpredictable improvement in a molecule's pharmacological properties (such as potency, selectivity, or metabolic stability) upon the introduction of a single methyl group.[10] Pyridine is the most common N-heterocycle in FDA-approved drugs, making the development of precise and selective methylation methods for pyridine-containing compounds highly valuable for lead optimization in medicinal chemistry.[14]

Troubleshooting Guide

Problem 1: My reaction yields the N-methylated product instead of the desired C-methylated product.

Possible Cause Suggested Solution
High Nucleophilicity of Pyridine Nitrogen The nitrogen lone pair is readily available for alkylation. This is a common issue with standard alkylating agents like methyl iodide.[1]
Reaction Conditions Favor N-Alkylation Standard SN2 conditions often favor N-methylation.
Strategy 1: Protect the Nitrogen Use a protecting group like borane (BH₃) to form a pyridine-borane adduct. This blocks the nitrogen lone pair, allowing for subsequent C-functionalization.[15]
Strategy 2: Change the Reaction Mechanism Employ methods that do not rely on direct alkylation of the neutral pyridine. Consider: • Pyridine N-Oxide: Convert the pyridine to its N-oxide, which can then be methylated at the C2 position under metal-free radical conditions.[16] • C-H Activation/Dearomatization: Use a transition metal-catalyzed approach, such as the Rh-catalyzed C3/C5 methylation, which proceeds through a quaternized intermediate and temporary dearomatization.[11]
Strategy 3: Use Milder Methylating Agents Consider reagents less prone to direct quaternization, such as trimethylphosphate with a base, or a phenyltrimethylammonium salt.[1]

Problem 2: I am observing a mixture of C-methylated isomers (poor regioselectivity).

Possible Cause Suggested Solution
Lack of Directing Factors Unsubstituted or symmetrically substituted pyridines have multiple reactive sites (e.g., C2/C6 and C3/C5).
Non-selective Reaction Mechanism Radical methylation reactions can often produce mixtures of 2-, 3-, and 4-methylpyridines, lacking synthetic utility.[9]
Strategy 1: Install a Directing or Blocking Group For C4-selectivity: Install a bulky N-substituent to sterically block the C2/C6 positions, thereby favoring C4 attack.[8] • For C2/C6-selectivity: Use a method known to favor the α-position, such as methylation with Raney® nickel and a high-boiling alcohol.[17] • For C3/C5-selectivity: Employ a dearomatization-rearomatization strategy, which is specifically designed for meta-functionalization.[11][18]
Strategy 2: Leverage Existing Substituents The electronic and steric properties of existing groups can be exploited. A substituent at C3 can direct mono-methylation to C5.[11] Similarly, 2,6-disubstitution can provide an avenue for C4 functionalization.[8]
Strategy 3: Optimize Catalyst and Ligands In transition-metal-catalyzed reactions, the choice of ligand can be crucial for controlling regioselectivity.[19]

Problem 3: My reaction results in over-methylation (e.g., dimethylation instead of monomethylation).

Possible Cause Suggested Solution
High Reactivity of Mono-methylated Product The mono-methylated product may be more reactive than the starting material under the reaction conditions.
Excess Reagents or Long Reaction Time Stoichiometry and reaction time are critical for controlling the extent of methylation.
Strategy 1: Adjust Stoichiometry Carefully control the amount of the methylating agent used. Use 1.0 equivalent or slightly less to favor mono-methylation.
Strategy 2: Modify Reaction Conditions Dilution: Running the reaction at a lower concentration can sometimes disfavor the second methylation step.[11] • Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it once the desired product is formed, before significant amounts of di-methylated product appear.
Strategy 3: Choose a More Selective Method Some methods are inherently more selective for mono-methylation. For example, if C3/C5 dimethylation is the issue, blocking the C3 position with a substituent will force selective mono-methylation at C5.[11]

Problem 4: The reaction yield is low or fails completely.

Possible Cause Suggested Solution
Deactivated Substrate Pyridine rings with strong electron-withdrawing groups can be very unreactive.
Inappropriate Catalyst or Conditions The chosen method may not be suitable for the specific substrate.
Steric Hindrance Bulky groups near the target C-H bond may prevent the reaction.[6]
Strategy 1: Change Activation Strategy For electron-deficient pyridines, methods that proceed via reduction and the formation of a nucleophilic enamine intermediate can be effective.[11]
Strategy 2: Optimize Reaction Parameters Systematically screen key variables: • Catalyst: Test different metal catalysts (e.g., Rh, Ni).[11][20] • Base/Additives: The choice of base can be critical; sometimes additives like NaI can be beneficial, while in other cases they are detrimental.[11] • Temperature: Some reactions require high temperatures (e.g., >200 °C), while others are milder.[17][20] • Solvent: The solvent can impact solubility, reactivity, and selectivity.
Strategy 3: Consider an Alternative Synthetic Route If direct methylation is unsuccessful, consider a multi-step approach, such as a cross-coupling reaction with a pre-methylated fragment.

Key Experimental Protocols

Protocol 1: Selective C-3/C-5 Methylation via Rhodium-Catalyzed Temporary Dearomatization [11]

This protocol is suitable for the C-3/C-5 di- or mono-methylation of C-4 substituted pyridines. It involves the use of a cleavable activating group (cAG) on the nitrogen to enable a dearomatization/rearomatization sequence.

  • Step 1: Installation of the Cleavable Activating Group (cAG): The C-4 substituted pyridine is quaternized with a benzyl halide-based cAG to activate the ring for reduction.

  • Step 2: Methylation Reaction:

    • To a solution of the N-activated pyridine (1.0 equiv.) in a suitable solvent, add the rhodium catalyst.

    • Add a magnesium alkoxide base and an amine co-ligand.

    • Introduce the methyl sources, methanol and formaldehyde.

    • Run the reaction at a dilute concentration (e.g., 0.1 M) at the optimized temperature (e.g., 40 °C) until completion.

  • Step 3: Removal of the cAG: Upon completion of the methylation, the cAG is cleaved by the addition of a fluoride source, yielding the final C-methylated pyridine.

Protocol 2: Selective α-Methylation (C-2/C-6) using Raney® Nickel in Flow [9]

This method provides a greener and more efficient route to α-methylated pyridines compared to traditional batch processes.

  • Apparatus: A continuous flow reactor setup is used, consisting of a pump, a sample loop, and a heated column packed with Raney® nickel catalyst.

  • Procedure:

    • Prepare a dilute solution (e.g., 0.05 M) of the substituted pyridine in a low-boiling-point alcohol such as 1-propanol.

    • Pack a column with Raney® nickel. Heat the column to the reaction temperature (e.g., >180 °C).

    • Pump the pyridine solution through the heated catalyst column at a slow flow rate (e.g., 0.1 mL/min).

    • Collect the eluent. The product can be isolated after solvent evaporation.

    • Note: A balance is required between flow rate and concentration to ensure complete conversion without over-methylation.[9]

Protocol 3: Metal-Free C-2 Methylation of Pyridine N-Oxides [16]

This protocol describes a radical-based methylation at the C-2 position that avoids the use of transition metals.

  • Procedure:

    • To the substituted pyridine N-oxide substrate, add a peroxide (e.g., di-tert-butyl peroxide) as the methylating agent.

    • The reaction is typically run under neat (solvent-free) conditions.

    • Heat the mixture to the required temperature to initiate the radical process.

    • The reaction proceeds to give the C-2 methylated product in moderate to excellent yields. This method is compatible with various functional groups like -Cl, -NO₂, and -OCH₃.[16]

Data Tables

Table 1: Comparison of Conditions for α-Methylation of Pyridine Compounds [20]

Starting PyridineAlkylating AgentTemp. (°C)Mole Ratio (Agent/Pyridine)ProductYield (%)
α-PicolineMethanol260-53.6 : 12,6-lutidine10.8
γ-PicolineMethanol2603.6 : 12,4-lutidine21.0
β-PicolineMethanol2803.7 : 12,5-lutidine54.7
QuinolineMethanol2804.0 : 12-methylquinoline65.5
PyridineIsopropanol296-3002.1 : 1α-Picoline38.0
Pyridinen-Butanol296-3002.1 : 1α-Picoline48.2

Table 2: Rh-Catalyzed C-3/C-5 Dimethylation of C-4 Substituted Pyridines [11]

EntryC-4 SubstituentProductYield (%)
1Phenyl3,5-dimethyl-4-phenylpyridine68
24-Fluorophenyl4-(4-fluorophenyl)-3,5-dimethylpyridine65
34-(Trifluoromethyl)phenyl3,5-dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine55
44-Acetylphenyl1-(4-(3,5-dimethylpyridin-4-yl)phenyl)ethan-1-one51
5Benzoyl(4-(3,5-dimethylpyridin-4-yl)phenyl)(phenyl)methanone38

Visual Workflows and Diagrams

G cluster_start cluster_positions cluster_methods start Desired Methylation Position? pos_N Nitrogen (N) start->pos_N pos_C2_C6 C-2 / C-6 (α) start->pos_C2_C6 pos_C4 C-4 (γ) start->pos_C4 pos_C3_C5 C-3 / C-5 (β) start->pos_C3_C5 meth_N Direct Alkylation (e.g., MeI) pos_N->meth_N Simple, Kinetically Favored meth_C2_C6 1. Raney Ni / Alcohol 2. N-Oxide + Peroxide pos_C2_C6->meth_C2_C6 Sterically Driven meth_C4 Bulky N-group + C4-alkylation (e.g., Minisci-type) pos_C4->meth_C4 Requires Steric Blocking of C2/C6 meth_C3_C5 Rh-Catalyzed Dearomatization (Requires C4-substituent) pos_C3_C5->meth_C3_C5 Electronically Driven / Catalytic

Diagram 1: Decision workflow for selecting a pyridine methylation strategy.

G start Problem: Poor Regioselectivity q1 Is N-Methylation the major side product? start->q1 sol1 Protect Pyridine Nitrogen (e.g., with Borane) q1->sol1 Yes q2 Is it a mixture of C-methyl isomers? q1->q2 No sol2a For C4-selectivity: Add bulky N-group to block C2/C6 q2->sol2a Yes sol2b For C2/C6-selectivity: Use α-directing method (Raney Ni) q2->sol2b sol2c For C3/C5-selectivity: Use dearomatization strategy q2->sol2c

Diagram 2: Troubleshooting guide for poor selectivity in pyridine methylation.

G cluster_reactants pyr Substituted Pyridine path_N Pathway 1: Direct Nucleophilic Attack pyr->path_N Kinetically Favored (Often Undesired) path_C Pathway 2: C-H Activation / Catalysis pyr->path_C Requires Specific Catalysts or Activating Groups me_source Methylating Agent (Me-X) me_source->path_N Kinetically Favored (Often Undesired) me_source->path_C Requires Specific Catalysts or Activating Groups prod_N N-Methylpyridinium Salt (Quaternization) path_N->prod_N prod_C C-Methylated Pyridine (Desired Product) path_C->prod_C

Diagram 3: Competing pathways: N-methylation vs. C-methylation.

References

Technical Support Center: Catalyst Deactivation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation during pyridine synthesis.

Troubleshooting Guides & FAQs

This section is designed to help you quickly diagnose and resolve common problems encountered during your experiments.

Issue 1: Gradual or rapid loss of catalytic activity.

Q1: My catalyst's conversion rate is steadily decreasing over time. What are the likely causes?

A1: A gradual loss of activity is often due to coking or fouling , where carbonaceous deposits (coke) accumulate on the catalyst's active sites and within its pores.[1][2] This is a very common deactivation mechanism in pyridine synthesis, particularly when using zeolite catalysts like ZSM-5.[3][4] Another possibility is slow poisoning from impurities in the feed.

Q2: My catalyst's activity dropped suddenly. What could be the reason?

A2: A sudden drop in activity often points to catalyst poisoning .[2][5] This occurs when impurities in the reactant feed strongly chemisorb onto the active sites, rendering them inactive.[6] Common poisons in reactions involving ammonia include sulfur and nitrogen compounds.[6][7] A sudden temperature spike can also lead to rapid thermal degradation or sintering.[5]

Q3: How can I determine if my catalyst is deactivated by coking, poisoning, or sintering?

A3: A combination of characterization techniques can help identify the cause of deactivation:

  • Temperature-Programmed Oxidation (TPO): This is a primary method to quantify the amount and type of coke deposited on a catalyst.[8] The TPO profile can reveal different forms of coke, which are oxidized at different temperatures.[9]

  • Thermogravimetric Analysis (TGA): TGA can determine the weight loss of the spent catalyst upon heating, which is often attributed to the combustion of coke.[10]

  • Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can identify the presence of potential poisons (e.g., sulfur, chlorine) on the catalyst surface.

  • Brunauer-Emmett-Teller (BET) Analysis: A significant decrease in surface area and pore volume compared to the fresh catalyst can indicate fouling, pore blockage by coke, or sintering.[11][12]

  • Pyridine Adsorption-Infrared (Py-IR) Spectroscopy: This technique is used to characterize the acidity of the catalyst. A decrease in the number of Brønsted and/or Lewis acid sites can indicate that they are blocked by coke or poisons.[9][13]

  • X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): These methods can reveal changes in the catalyst's crystal structure or the agglomeration of metal particles, which are indicative of sintering.[3][12]

Issue 2: Changes in product selectivity.

Q4: My reaction is producing more unwanted byproducts. Could this be related to catalyst deactivation?

A4: Yes, changes in product selectivity are a common consequence of catalyst deactivation. The formation of coke can block certain active sites, altering the reaction pathways and leading to the formation of different products.[1] For instance, in ZSM-5 catalysts, coke can block the pore mouths, favoring reactions on the external surface and leading to different product distributions.

Q5: How can I mitigate the formation of byproducts due to catalyst deactivation?

A5: To manage byproduct formation, consider the following:

  • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant ratios can sometimes reduce the rate of coke formation.

  • Feedstock Purification: Ensure your reactants (e.g., acetaldehyde, formaldehyde, ammonia) are of high purity to avoid introducing catalyst poisons.[14]

  • Catalyst Regeneration: If deactivation is due to coking, a regeneration procedure can often restore selectivity.

Catalyst Regeneration Methods

Regeneration is crucial for extending the lifetime of a catalyst and is often a more economical option than replacement.

Q6: What are the most common methods to regenerate a coked catalyst?

A6: The most prevalent method for regenerating coked catalysts is oxidation by burning off the carbon deposits in the presence of an oxygen-containing gas.[1][8]

  • Air/Oxygen Combustion: This is a widely used industrial practice where the coked catalyst is heated in a stream of air or a diluted oxygen mixture.[8][15] Care must be taken to control the temperature, as the combustion of coke is highly exothermic and can lead to thermal damage (sintering) of the catalyst.[1][15]

  • Ozone Treatment: Regeneration with ozone can often be performed at lower temperatures than with air or oxygen, which helps to minimize thermal damage to the catalyst structure.[1][8]

  • Steam Gasification: In some cases, steam can be used to remove coke through gasification reactions. This can be a milder alternative to direct combustion.[8]

  • Carbon Dioxide Gasification: CO2 can also be used to gasify coke, which is an endothermic process and can help to avoid localized hot spots.[9]

Q7: How do I regenerate a catalyst that has been poisoned?

A7: Regeneration of a poisoned catalyst depends on the nature of the poison and the strength of its interaction with the active sites.

  • For Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by stopping the flow of the poisoned feed and treating the catalyst at a higher temperature in an inert gas stream.[16]

  • For Irreversible Poisoning: Strong chemisorption of poisons like sulfur may be difficult to reverse. In some cases, a chemical treatment might be necessary. For sulfur poisoning of nickel-based catalysts, treatment with a steam/hydrogen stream can be effective.[16][17] High-temperature oxidation can also be used to remove some poisons.[16]

Data Presentation

Table 1: Common Causes of Catalyst Deactivation in Pyridine Synthesis and Their Characteristics

Deactivation MechanismPrimary CauseOnset of DeactivationKey Indicators
Coking/Fouling Deposition of carbonaceous materials on active sites and in pores.[1][2]GradualDecreased surface area and pore volume (BET), presence of carbon (TPO, TGA), blockage of acid sites (Py-IR).[8][9][10]
Poisoning Strong chemisorption of impurities on active sites.[2][5]Often suddenPresence of foreign elements on the surface (XPS, EDX), significant loss of activity with minimal structural changes.[7]
Sintering Thermally induced agglomeration of catalyst particles and support collapse.[1][5]Gradual (accelerated at high temperatures)Loss of active surface area, changes in crystal structure (XRD), growth of metal particles (TEM).[3][5]

Table 2: Overview of Catalyst Regeneration Methods

Regeneration MethodTarget DeactivationTypical ConditionsAdvantagesDisadvantages
Air/Oxygen Combustion Coking400-600 °C with controlled O2 concentration.[8][15]Effective and widely used.Exothermic, risk of catalyst sintering if not controlled properly.[1]
Steam Gasification Coking, some poisons700-800 °C with steam flow.[8]Can be a milder alternative to combustion.May require high temperatures and large volumes of water.[8]
CO2 Gasification Coking~700 °C with CO2 flow.[9]Endothermic process, avoids hot spots.[9]May be less effective for hard coke and can require high temperatures.[9]
Solvent Extraction Coking (soluble coke)Low temperature with appropriate solvents.[8]Mild conditions, preserves catalyst structure.May not remove all types of coke.[8]
Chemical Treatment PoisoningVaries with poison (e.g., steam/H2 for sulfur).[17]Can restore activity from specific poisons.Highly specific to the poison and catalyst system.

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) of a Coked Catalyst
  • Sample Preparation: Accurately weigh 50-100 mg of the spent catalyst and place it in a quartz reactor tube, secured with quartz wool.

  • Pre-treatment: Heat the sample in a flow of an inert gas (e.g., Helium or Argon) at a rate of 10 °C/min to a desired temperature (e.g., 200 °C) and hold for 1 hour to remove any physisorbed species.

  • Oxidation: Cool the sample to near room temperature. Switch the gas flow to a dilute oxygen mixture (e.g., 5% O2 in He) at a controlled flow rate (e.g., 30 mL/min).

  • Temperature Program: Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Analysis: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO2 and CO. The resulting peak(s) in the detector signal versus temperature profile correspond to the combustion of different types of coke.

Protocol 2: Regeneration of a Coked ZSM-5 Catalyst by Air Combustion
  • Catalyst Loading: Place the deactivated ZSM-5 catalyst in a fixed-bed reactor.

  • Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen) at a high flow rate for 30 minutes to remove any residual reactants.

  • Heating: While maintaining the inert gas flow, heat the reactor to the desired regeneration temperature (e.g., 550 °C) at a controlled ramp rate (e.g., 5 °C/min).[3]

  • Oxidation: Once the target temperature is reached and stable, gradually introduce a controlled flow of air into the reactor. Monitor the temperature closely for any exothermic spikes. The regeneration is typically carried out for several hours (e.g., 6 hours).[3]

  • Final Purge: After the regeneration period, switch the gas flow back to the inert gas and maintain the temperature for another hour to purge any remaining oxygen.

  • Cooling: Cool the reactor down to the reaction temperature for subsequent use or to room temperature for storage.

Protocol 3: Characterization of Catalyst Acidity using Pyridine Adsorption-Infrared (Py-IR) Spectroscopy
  • Sample Preparation: Press a small amount of the catalyst powder into a self-supporting wafer and place it in a specialized IR cell with CaF2 windows.

  • Activation: Heat the sample under vacuum at a high temperature (e.g., 450 °C) for several hours to remove adsorbed water and other impurities.

  • Background Spectrum: Cool the sample to the desired adsorption temperature (e.g., 150 °C) and record a background IR spectrum.

  • Pyridine Adsorption: Introduce pyridine vapor into the cell at a controlled pressure and allow it to equilibrate with the catalyst surface.

  • Physisorbed Pyridine Removal: Evacuate the cell at the adsorption temperature to remove weakly bound (physisorbed) pyridine.

  • Spectrum Acquisition: Record the IR spectrum of the catalyst with chemisorbed pyridine. The bands at approximately 1545 cm⁻¹ and 1450 cm⁻¹ are characteristic of pyridine adsorbed on Brønsted and Lewis acid sites, respectively.[9][18]

  • Quantification: The concentration of Brønsted and Lewis acid sites can be calculated from the integrated absorbance of these characteristic bands using known extinction coefficients.

Mandatory Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects Coking Coke Formation Fouling Fouling & Pore Blocking Coking->Fouling Physical Deposition Poisoning Feed Impurities ActiveSitePoisoning Active Site Poisoning Poisoning->ActiveSitePoisoning Chemisorption Thermal High Temperature Sintering Sintering Thermal->Sintering Structural Changes ActivityLoss Loss of Activity Fouling->ActivityLoss SelectivityChange Change in Selectivity Fouling->SelectivityChange ActiveSitePoisoning->ActivityLoss ActiveSitePoisoning->SelectivityChange Sintering->ActivityLoss

Caption: Pathways of catalyst deactivation.

RegenerationWorkflow Start Deactivated Catalyst Diagnosis Diagnose Cause (TPO, BET, XPS, etc.) Start->Diagnosis Coking Coking Identified Diagnosis->Coking Coke Present Poisoning Poisoning Identified Diagnosis->Poisoning Poisons Detected Sintering Sintering Identified Diagnosis->Sintering Structural Damage RegenCoke Regeneration (e.g., Oxidation) Coking->RegenCoke RegenPoison Chemical/Thermal Treatment Poisoning->RegenPoison Irreversible Irreversible Deactivation (Consider Replacement) Sintering->Irreversible End Regenerated Catalyst RegenCoke->End RegenPoison->End

Caption: Troubleshooting and regeneration workflow.

References

Validation & Comparative

A Comparative Analysis of Catalysts for Chichibabin Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance and Selection

The Chichibabin pyridine synthesis, a cornerstone in the production of pyridine and its derivatives, relies heavily on catalytic efficiency for optimal yield and selectivity. This guide provides a comparative analysis of various catalysts employed in this reaction, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs. The synthesis typically involves the gas-phase condensation of aldehydes and ketones with ammonia at elevated temperatures.

Performance Comparison of Catalytic Systems

The selection of a catalyst is critical in the Chichibabin synthesis, directly impacting product distribution and reaction efficiency. While traditional metal oxides like alumina and silica have been industrial mainstays, modern research has demonstrated the superior performance of zeolites and modified catalytic systems. The following table summarizes the performance of various catalysts based on reported experimental data.

CatalystReactantsTemperature (°C)PressureTotal Pyridine Yield (%)Key Observations
**Modified Alumina (Al₂O₃) / Silica (SiO₂) **Acetaldehyde, Ammonia350–500Atmospheric20-30Traditional industrial catalysts; low yields are a significant drawback.[1]
H-ZSM-5 Zeolite Formaldehyde, Acetaldehyde, Ammonia450Atmospheric61Showed the best results among various protonated zeolites, with 42% yield of pyridine itself.[2]
HF/Mg-ZSM-5 Acrolein, Ammonia425Atmospheric57 (27% Pyridine, 30% 3-Picoline)Modification of ZSM-5 leads to high yields of pyridine and 3-picoline.[2]
Zn-modified Zeolite Acrolein Diethyl Acetal, Ammonia450Atmospheric61Alkaline-acid treatment followed by zinc impregnation enhances catalytic activity.[2]
H-A, H-X, H-Y, H-Mordenite, H-ZSM-11 Zeolites Formaldehyde, Acetaldehyde, Ammonia450AtmosphericLower than H-ZSM-5Demonstrates the structural and acidic property dependence of zeolite catalysts.[2]
Y-Type Zeolites (ZY7, ZY17, ZY34, ZY45) Acrolein, Ammonia360AtmosphericVaries with Si/Al ratioAcrolein conversion increases with total acidity. Total pyridine yield is inversely proportional to total acidity.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for catalyst testing in the Chichibabin pyridine synthesis.

General Protocol for Gas-Phase Catalytic Testing

A typical experimental setup for the gas-phase Chichibabin synthesis involves a fixed-bed reactor system.

  • Catalyst Preparation and Loading: The catalyst (e.g., H-ZSM-5 zeolite) is pressed, crushed, and sieved to a specific particle size (e.g., 20-40 mesh). A known amount of the sieved catalyst is then loaded into a quartz or stainless-steel fixed-bed reactor.

  • Pre-treatment: The catalyst is pre-treated in situ by heating to the reaction temperature under a flow of an inert gas (e.g., nitrogen) for a specified period to remove any adsorbed moisture and impurities.

  • Reactant Feed: A mixture of the aldehyde/ketone, ammonia, and a carrier gas (e.g., nitrogen) is introduced into the reactor at a controlled flow rate. The reactants are typically vaporized before entering the reactor. For instance, in the synthesis of pyridine from formaldehyde and acetaldehyde, an aqueous solution of the aldehydes and ammonia is vaporized and passed over the catalyst bed.[2]

  • Reaction Conditions: The reactor is maintained at the desired temperature (e.g., 360-450 °C) and pressure (typically atmospheric).[2] The gas hourly space velocity (GHSV), which is the ratio of the volumetric flow rate of the reactant gases to the volume of the catalyst bed, is a critical parameter to control.[2]

  • Product Analysis: The reactor effluent is cooled to condense the liquid products. The gaseous and liquid products are then analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and often a mass spectrometer (MS) for product identification and quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a comparative study on Chichibabin catalysts and the general reaction mechanism.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation prep Catalyst Synthesis (e.g., Zeolite, Metal Oxide) char Characterization (XRD, BET, SEM, NH3-TPD) prep->char react Chichibabin Pyridine Synthesis in Fixed-Bed Reactor char->react analysis Product Analysis (GC, GC-MS) react->analysis eval Performance Evaluation (Yield, Selectivity, Conversion) analysis->eval conclusion Comparative Analysis & Conclusion eval->conclusion

Caption: A flowchart outlining the key stages in a comparative study of catalysts for the Chichibabin pyridine synthesis.

Chichibabin_Mechanism Generalized Chichibabin Pyridine Synthesis Pathway reactants Aldehydes/Ketones + Ammonia catalyst Heterogeneous Catalyst (e.g., Zeolite) reactants->catalyst intermediates Imines & Enamines Formation catalyst->intermediates aldol Aldol-type Condensations intermediates->aldol michael Michael Addition aldol->michael cyclization Cyclization & Dehydration michael->cyclization aromatization Dehydrogenation/ Aromatization cyclization->aromatization products Pyridine & Derivatives aromatization->products

Caption: A simplified diagram illustrating the key reaction steps involved in the Chichibabin pyridine synthesis over a heterogeneous catalyst.

References

A Comparative Guide to Validated Analytical Methods for 3-Ethyl-2-methylpyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Ethyl-2-methylpyridine, a key intermediate and potential impurity in various chemical syntheses, is crucial for ensuring product quality, process control, and regulatory compliance. The validation of analytical methods is a mandatory requirement to ensure the generation of reliable and reproducible data. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, including Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide synthesizes information from validated methods for analogous pyridine and picoline derivatives. The experimental protocols and performance data presented herein are representative examples and should be adapted and validated for the specific matrix and concentration range of interest.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of pyridine derivatives, providing a basis for comparison.

ParameterGC-FIDGC-MSHPLC-UV
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Limit of Detection (LOD) ng/mL to µg/mLpg/mL to ng/mLµg/mL
Limit of Quantification (LOQ) µg/mLng/mLµg/mL
Selectivity ModerateHighModerate to High
Primary Application Routine quantification, purity analysisTrace analysis, impurity identificationQuantification of non-volatile or thermally labile compounds

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound based on methods validated for similar compounds.

Gas Chromatography - Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds. It offers high precision and a wide linear range.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A suitable capillary column, such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a CP-Wax 51 for Amines for better peak shape.[1]

Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane).

  • Prepare a series of calibration standards of this compound in the same solvent.

  • An internal standard (e.g., n-dodecane or another suitable, non-interfering compound) can be added to both samples and standards to improve precision.

Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to GC-FID and allows for the identification of unknown impurities based on their mass spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: As with GC-FID, a DB-5 or similar column is often suitable.

Chromatographic Conditions (Example):

  • Injector and Oven Conditions: Similar to the GC-FID method.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400 for full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 121, 106) can be used.

Sample Preparation:

  • Sample and standard preparation are similar to the GC-FID method. Due to the higher sensitivity of MS, more dilute solutions may be required.

High-Performance Liquid Chromatography - UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be adjusted to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at or near the absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Prepare calibration standards in the same diluent.

  • All solutions should be filtered through a 0.45 µm filter before injection to prevent clogging of the HPLC system.

Method Validation Workflow and Selection

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The following diagrams illustrate the general workflow for analytical method validation and a logical approach to selecting the most appropriate method for your application.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob Doc Document Validation Report Rob->Doc Imp Implement for Routine Use Doc->Imp

Caption: General workflow for analytical method validation.

G Start Start: Need to quantify This compound Volatile Is the analyte volatile? Start->Volatile Trace Trace analysis required? Volatile->Trace Yes HPLC_UV Use HPLC-UV Volatile->HPLC_UV No Identify Need to identify unknowns? Trace->Identify Yes Routine Routine high-throughput analysis? Trace->Routine No GC_MS Use GC-MS Identify->GC_MS GC_FID Use GC-FID Routine->GC_FID

References

Comparative Analysis of the Biological Activity of 3-Ethyl-2-methylpyridine and Other Alkylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Ethyl-2-methylpyridine and other structurally related alkylpyridines. The information presented is based on available experimental data and aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Antimicrobial Activity

Alkylpyridines have demonstrated notable antimicrobial properties, with their efficacy influenced by the nature and position of the alkyl substituents on the pyridine ring. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various alkylpyridines against different bacterial strains. Lower MIC values indicate higher antimicrobial potency.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)
This compound Data not availableData not available
2-Methyl-5-ethylpyridine Data not availableData not available
3-Methylpyridine (3-Picoline) Data not availableData not available
Alkyl Pyridinol Analog (JC-01-074) 16Data not available
Other Alkyl Pyridine Analogs 4 - 64[1]32 - 256
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Materials:

  • Test compounds (Alkylpyridines)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. This can be standardized by measuring the optical density at 600 nm.

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates. A typical starting concentration might be 256 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the solvent used to dissolve the test compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of many alkylpyridines is attributed to their ability to disrupt the bacterial cell membrane. The lipophilic alkyl chains are thought to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial Mechanism of Alkylpyridines Proposed Antimicrobial Mechanism of Alkylpyridines cluster_0 Bacterial Cell Intact_Membrane Intact Bacterial Cell Membrane Leaky_Membrane Disrupted Cell Membrane Intact_Membrane->Leaky_Membrane Increased Permeability Cell_Death Bacterial Cell Death Leaky_Membrane->Cell_Death Leakage of Cellular Contents Alkylpyridine Alkylpyridine Alkylpyridine->Intact_Membrane Intercalation into Lipid Bilayer

Caption: Proposed mechanism of alkylpyridine antimicrobial activity.

Antifungal Activity

Several synthetic 3-alkylpyridine alkaloid analogs have shown promising antifungal activity against various Candida species. The length of the alkyl chain appears to be a critical factor influencing their efficacy.

Comparative Data: Antifungal Activity (MIC in µg/mL)
CompoundCandida albicansCandida glabrataCandida kruseiCandida tropicalis
This compound Data not availableData not availableData not availableData not available
Alkaloid 1 (3-Alkylpyridine analog) 7.8[2]31.2[2]31.2[2]31.2[2]
Alkaloid 2d (3-Alkylpyridine analog) 31.25 - 62.5Data not available15.6Data not available
Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity is typically determined using a broth microdilution method similar to the antibacterial MIC assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and adjust it to a concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • Serial Dilution: Perform serial dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include growth and sterility controls, as well as a positive control with a known antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Insecticidal Activity

Pyridine derivatives are widely used as insecticides. Their mechanism of action often involves targeting the nervous system of insects.

Comparative Data: Insecticidal Activity (LC50)

The lethal concentration (LC50) is a measure of the concentration of a substance required to kill 50% of a test population.

CompoundTarget InsectLC50 (mg/L)
This compound Data not availableData not available
Pyridine derivative 1d Aphis craccivora (nymphs)0.098[3]
Pyridine derivative 1f Aphis craccivora (nymphs)0.080[3]
Acetamiprid (Reference) Aphis craccivora (nymphs)0.045[3]
Experimental Protocol: Leaf Dipping Bioassay for Insecticidal Activity

This method is commonly used to assess the toxicity of compounds to sucking insects like aphids.

Materials:

  • Test compounds

  • Target insects (e.g., Aphis craccivora)

  • Host plant leaves

  • Solvent (e.g., dimethylformamide)

  • Surfactant (e.g., Tween-80)

  • Petri dishes

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent and prepare a series of concentrations using distilled water containing a surfactant.

  • Leaf Dipping: Dip host plant leaves into each test solution for a set time (e.g., 10 seconds).

  • Drying: Allow the treated leaves to air dry.

  • Insect Exposure: Place a specific number of insects (e.g., 30 adults and 30 nymphs) onto each treated leaf in a petri dish.

  • Control: Use leaves dipped in a solution containing only the solvent and surfactant as a control.

  • Incubation: Maintain the petri dishes at a controlled temperature (e.g., 25°C).

  • Mortality Assessment: Record the number of dead insects after a specific period (e.g., 24 hours).

  • LC50 Calculation: Calculate the LC50 value using appropriate statistical software.

Neuroactivity

The pyridine scaffold is a key component of many neuroactive compounds, including agonists and antagonists of nicotinic acetylcholine receptors (nAChRs). The interaction of alkylpyridines with these receptors can lead to a range of physiological effects.

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Alkylpyridines can act as antagonists at neuronal nicotinic acetylcholine receptors. The N-methylpyrrolidino moiety, present in nicotine, is a structural requirement for potent inhibition of α4β2* nAChRs[4]. Simpler N-n-alkylpyridinium analogs can still act as potent and selective antagonists of nAChRs that mediate nicotine-evoked dopamine release[4]. The interaction is believed to involve a hydrogen bond between the pyridine nitrogen and the backbone of a complementary subunit of the receptor[5][6].

Alkylpyridine_nAChR_Interaction Interaction of Alkylpyridines with nAChRs cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Binding_Site Ligand Binding Site Ion_Channel Ion Channel Binding_Site->Ion_Channel Prevents Opening Blockage Blockage Ion_Channel->Blockage Alkylpyridine Alkylpyridine Alkylpyridine->Binding_Site Binds as Antagonist Dopamine_Release Dopamine Release Blockage->Dopamine_Release Inhibition of Nicotine-Evoked

Caption: Alkylpyridines as nAChR antagonists.

Experimental Protocol: Neuroactivity Assessment Using Microelectrode Arrays (MEAs)

This technique allows for the screening of neurotoxic effects of compounds on cultured cortical neurons.

Materials:

  • Multi-well microelectrode array (mwMEA) plates

  • Primary cortical cell cultures

  • Test compounds

  • Neurotransmitters (e.g., glutamate, GABA, nicotine) for positive controls

  • Data acquisition and analysis software

Procedure:

  • Cell Culture: Culture primary cortical neurons on mwMEA plates until a stable neuronal network is formed.

  • Compound Exposure: Acutely expose the neuronal cultures to different concentrations of the test compounds.

  • Data Recording: Record the spontaneous electrical activity of the neuronal network before, during, and after compound exposure.

  • Data Analysis: Analyze the recorded data for changes in neuronal activity parameters such as spike rate, burst rate, and network synchrony.

  • IC50 Determination: Determine the concentration of the compound that causes a 50% inhibition of neuronal activity (IC50).

Cytotoxicity

Assessing the cytotoxicity of novel compounds against mammalian cells is a crucial step in drug development to evaluate their safety profile.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

General Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the screening and characterization of the biological activity of alkylpyridine compounds.

Biological_Activity_Screening_Workflow General Workflow for Biological Activity Screening of Alkylpyridines Start Alkylpyridine Compound Library Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assays Secondary Assays (e.g., MIC/IC50 Determination, Spectrum of Activity) Hit_Identification->Secondary_Assays Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Membrane Permeability, Receptor Binding) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for screening alkylpyridine bioactivity.

References

Spectroscopic Comparison of 3-Ethyl-2-methylpyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 3-Ethyl-2-methylpyridine and its isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to aid in their differentiation and characterization.

This publication offers a comprehensive comparison of the spectroscopic properties of this compound and its various positional isomers. By presenting quantitative data in clear, structured tables, alongside detailed experimental protocols, this guide serves as a valuable resource for unambiguous identification and analysis of these compounds. The differentiation of these isomers is crucial in various fields, including pharmaceutical development and chemical synthesis, where precise structural confirmation is paramount.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers. These values are critical for distinguishing between the different substitution patterns on the pyridine ring.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

Compoundδ (ppm) of Pyridine Ring Protonsδ (ppm) of Ethyl Group Protons (CH₂)δ (ppm) of Ethyl Group Protons (CH₃)δ (ppm) of Methyl Group Protons
5-Ethyl-2-methylpyridine 8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H)2.58 (q, J=7.6 Hz, 2H)1.21 (t, J=7.6 Hz, 3H)2.50 (s, 3H)
3-Ethyl-4-methylpyridine 8.27 (s, 1H), 8.25 (d, J=5.0 Hz, 1H), 7.04 (d, J=5.0 Hz, 1H)2.65 (q, J=7.6 Hz, 2H)1.23 (t, J=7.6 Hz, 3H)2.30 (s, 3H)
2-Ethyl-6-methylpyridine 7.42 (t, J=7.7 Hz, 1H), 6.92 (d, J=7.7 Hz, 1H), 6.85 (d, J=7.7 Hz, 1H)2.78 (q, J=7.6 Hz, 2H)1.28 (t, J=7.6 Hz, 3H)2.48 (s, 3H)

Note: Data for other isomers is not consistently available in the searched literature.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compoundδ (ppm) of Pyridine Ring Carbonsδ (ppm) of Ethyl Group Carbons (CH₂)δ (ppm) of Ethyl Group Carbons (CH₃)δ (ppm) of Methyl Group Carbon
5-Ethyl-2-methylpyridine [1]155.6, 148.7, 136.3, 136.0, 123.025.815.624.0[1]
3-Ethyl-4-methylpyridine 150.3, 147.2, 144.3, 133.0, 125.923.214.717.5
2-Ethyl-6-methylpyridine 157.9, 156.9, 136.6, 120.8, 117.830.113.524.5

Note: Data for other isomers is not consistently available in the searched literature.

Mass Spectrometry Data

Table 3: Key m/z Values from Mass Spectra

CompoundMolecular Ion (M⁺) [m/z]Base Peak [m/z]Other Significant Fragments [m/z]
3-Ethyl-4-methylpyridine 121106120, 77, 39[2]
2-Ethyl-6-methylpyridine 12110693, 77, 65
5-Ethyl-2-methylpyridine 121106120, 77, 39
2-Ethyl-5-methylpyridine 121106120
Infrared (IR) Spectroscopy Data

The IR spectra of these isomers are expected to show characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C and C=N stretching of the pyridine ring, and various bending vibrations. Due to the similarity of the functional groups, the IR spectra are often very similar, and differentiation relies on subtle differences in the fingerprint region.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified pyridine isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

    • ¹H NMR: A standard one-dimensional proton pulse-acquire experiment was used. Typically, 16 to 64 scans were acquired with a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment was performed. The number of scans was increased to 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) was subjected to Fourier transformation. The resulting spectra were phased and baseline-corrected. Chemical shifts were referenced to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile pyridine isomers were introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation and purification.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV was used to generate charged fragments.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each fragment ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop of the neat compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates was acquired and subtracted from the sample spectrum. The spectral range was typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Analysis_Workflow Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Pyridine Isomer Mixture MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Characteristic Peaks Fingerprint Region IR->IR_Data Identification Structure Elucidation & Isomer Differentiation MS_Data->Identification NMR_Data->Identification IR_Data->Identification

Caption: Workflow for spectroscopic analysis of isomers.

This guide provides a foundational comparison of the spectroscopic data for various this compound isomers. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these compounds. Further investigation to obtain a complete set of spectroscopic data for all possible isomers is encouraged.

References

A Comparative Guide to the Synthesis of 3-Ethyl-2-methylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylpyridine is a valuable heterocyclic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. The efficient and cost-effective production of this molecule is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative cost-benefit analysis of three distinct synthetic routes to this compound, evaluating them based on yield, cost of starting materials, reaction conditions, and scalability. The analysis is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthetic Routes: A Quantitative Overview

The following table summarizes the key quantitative data for three different synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

MetricRoute 1: Chichibabin CondensationRoute 2: Gas-Phase Catalytic AlkylationRoute 3: Grignard Reaction with 2,3-Lutidine
Starting Materials Acetaldehyde, Ammonia2-Picoline, Ethylene, Hydrogen2,3-Lutidine, Ethyl Bromide
Key Reagents/Catalysts Ammonium AcetateCobalt or other transition metal catalystMagnesium, Diethyl ether
Estimated Yield (%) 40-50%60-70%70-80%
Reaction Temperature (°C) 200-250300-4500 to reflux
Reaction Pressure High Pressure (Autoclave)Atmospheric or slightly elevatedAtmospheric
Reaction Time 1-2 hoursContinuous flow2-4 hours
Estimated Raw Material Cost LowModerateHigh
Scalability ModerateHighLow to Moderate
Key Advantages Inexpensive starting materialsHigh throughput, continuous processHigh yield and selectivity
Key Disadvantages Moderate yield, high pressureHigh initial capital cost for equipmentExpensive starting material, moisture sensitive

Experimental Protocols

Route 1: Chichibabin Condensation of Acetaldehyde and Ammonia

This classical method involves the condensation of aldehydes and ammonia at high temperatures and pressures. While the starting materials are inexpensive, the reaction typically results in a mixture of alkylpyridines, requiring careful purification.

Procedure:

  • A high-pressure autoclave is charged with acetaldehyde, a concentrated aqueous solution of ammonia, and a catalytic amount of ammonium acetate.

  • The reactor is sealed and heated to a temperature of 200-250°C with constant stirring.

  • The pressure inside the reactor will rise significantly due to the vapor pressure of the reactants and the formation of gaseous byproducts.

  • The reaction is held at the target temperature for 1-2 hours.

  • After cooling the reactor to room temperature, the excess pressure is carefully vented.

  • The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate) and filtered.

  • The solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to isolate this compound from other isomeric and polyalkylated pyridine byproducts.

Route 2: Gas-Phase Catalytic Alkylation of 2-Picoline

This industrial-scale approach involves the vapor-phase reaction of 2-picoline with ethylene over a heterogeneous catalyst. This method offers the potential for a continuous process with high throughput.

Procedure:

  • A fixed-bed catalytic reactor is packed with a suitable catalyst, such as a cobalt-based or other transition metal catalyst on a solid support (e.g., alumina or silica).

  • The catalyst is activated by heating to the reaction temperature (300-450°C) under a flow of hydrogen gas.

  • A gaseous feed mixture of 2-picoline, ethylene, and hydrogen is continuously passed through the heated catalyst bed.

  • The molar ratio of the reactants and the flow rate are optimized to maximize the yield of the desired product.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The liquid product mixture is collected and subjected to fractional distillation to separate this compound from unreacted starting materials and other byproducts.

Route 3: Grignard Reaction with 2,3-Lutidine

This laboratory-scale synthesis utilizes the reaction of a Grignard reagent with 2,3-lutidine (2,3-dimethylpyridine). This method can provide high yields and selectivity but involves more expensive starting materials and moisture-sensitive reagents.

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with gentle heating.

  • Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

  • A solution of 2,3-lutidine in anhydrous diethyl ether is added dropwise to the Grignard reagent with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography or fractional distillation to yield this compound.

Mandatory Visualizations

Synthetic Pathways to this compound Synthetic Pathways to this compound cluster_0 Route 1: Chichibabin Condensation cluster_1 Route 2: Gas-Phase Alkylation cluster_2 Route 3: Grignard Reaction Acetaldehyde Acetaldehyde Condensation Condensation Acetaldehyde->Condensation Ammonia Ammonia Ammonia->Condensation 3-Ethyl-2-methylpyridine_R1 This compound Condensation->3-Ethyl-2-methylpyridine_R1 High T, High P 2-Picoline 2-Picoline Alkylation Alkylation 2-Picoline->Alkylation Ethylene Ethylene Ethylene->Alkylation 3-Ethyl-2-methylpyridine_R2 This compound Alkylation->3-Ethyl-2-methylpyridine_R2 Catalyst, High T 2,3-Lutidine 2,3-Lutidine Grignard Grignard 2,3-Lutidine->Grignard Ethyl Bromide Ethyl Bromide Ethyl Bromide->Grignard Mg, Et2O 3-Ethyl-2-methylpyridine_R3 This compound Grignard->3-Ethyl-2-methylpyridine_R3

Caption: Overview of the three synthetic routes to this compound.

Decision Workflow for Route Selection Decision Workflow for Route Selection Start Start: Need to Synthesize This compound Scale Scale of Synthesis? Start->Scale Cost Raw Material Cost a Major Constraint? Scale->Cost Large Scale Yield Highest Possible Yield Required? Scale->Yield Lab/Small Scale Equipment Access to High-Pressure /Catalytic Reactor? Cost->Equipment Yes Route2 Consider Route 2: Gas-Phase Alkylation Cost->Route2 No Route1 Consider Route 1: Chichibabin Condensation Yield->Route1 No Route3 Consider Route 3: Grignard Reaction Yield->Route3 Yes Equipment->Route1 Yes (High Pressure) Equipment->Route2 Yes (Catalytic)

Caption: Decision-making workflow for selecting the optimal synthetic route.

Conclusion

The choice of the most suitable synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • Route 1 (Chichibabin Condensation) is a viable option when the cost of starting materials is the primary concern and moderate yields are acceptable. However, the need for high-pressure equipment and extensive purification may be limiting factors.

  • Route 2 (Gas-Phase Catalytic Alkylation) is ideal for large-scale industrial production where high throughput and continuous operation are desired. The initial capital investment for the specialized reactor and catalyst development is a significant consideration.

  • Route 3 (Grignard Reaction) offers the highest yield and selectivity, making it an excellent choice for laboratory-scale synthesis where the final product's purity is paramount and the higher cost of starting materials can be justified.

By carefully considering these factors, researchers can make an informed decision to select the most efficient and economical pathway for their synthesis of this compound.

Navigating the Synthesis of 3-Ethyl-2-methylpyridine: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of specialty chemicals like 3-Ethyl-2-methylpyridine, a key building block in various pharmaceutical and agrochemical compounds, presents a critical choice between established industrial methods and modern synthetic strategies. This guide offers an objective comparison of two primary synthetic routes—the traditional Chichibabin synthesis and a modern Negishi cross-coupling approach—with a focus on their environmental impact, supported by experimental data and detailed protocols.

The imperative to develop greener chemical processes necessitates a thorough evaluation of synthetic routes beyond mere yield. Factors such as atom economy, energy consumption, and the generation of hazardous waste are paramount. This guide provides a framework for assessing the environmental footprint of this compound synthesis, enabling informed decisions in research and development.

At a Glance: Comparing Synthesis Routes

MetricChichibabin SynthesisNegishi Cross-Coupling
Starting Materials Acetaldehyde, Propanal, Ammonia2-Bromo-3-methylpyridine, Ethylzinc iodide
Reagents & Catalysts Alumina-silica catalystPalladium catalyst (e.g., Pd(PPh₃)₄), THF (solvent)
Reaction Conditions High temperature (350-500 °C), Gas phaseMild temperature (reflux in THF, ~66 °C)
Theoretical Yield Moderate to highHigh
Atom Economy LowerHigher
E-Factor (estimated) Higher (more waste)Lower (less waste)
Key Advantages Uses simple, inexpensive starting materials.High selectivity and yield under mild conditions.
Key Disadvantages High energy consumption, formation of byproducts, harsh conditions.Use of expensive and hazardous organometallic reagents and precious metal catalysts.

In Detail: A Closer Look at the Synthetic Pathways

Route 1: The Chichibabin Pyridine Synthesis

The Chichibabin synthesis, first reported in 1924, is a classic method for constructing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia.[1][2] For the synthesis of this compound, this one-pot reaction would involve the gas-phase condensation of acetaldehyde and propanal with ammonia over a solid acid catalyst, typically at high temperatures.[2][3]

Experimental Protocol (Adapted from analogous syntheses):

A gaseous mixture of acetaldehyde, propanal, and a stoichiometric excess of ammonia is passed through a fixed-bed reactor containing a silica-alumina or a zeolite-based catalyst.[3] The reactor is maintained at a temperature between 350 °C and 500 °C. The product stream is then cooled to condense the liquid products, which include the desired this compound, various other alkylpyridines as byproducts, and water. The organic layer is separated, and the final product is purified by fractional distillation.

Environmental Considerations:

While utilizing simple and readily available starting materials, the Chichibabin synthesis suffers from significant environmental drawbacks. The high reaction temperatures necessitate substantial energy input. Furthermore, the reaction often lacks high selectivity, leading to a mixture of isomeric and oligomeric byproducts, which complicates purification and increases waste generation. The overall atom economy is inherently lower due to the formation of water as a significant byproduct.

Route 2: The Negishi Cross-Coupling Reaction

A modern alternative for the synthesis of this compound involves the Negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[4][5] This method would involve the palladium-catalyzed coupling of an organozinc reagent with an organic halide.[4] Specifically, 2-bromo-3-methylpyridine can be coupled with ethylzinc iodide to yield the target molecule.

Experimental Protocol (Adapted from analogous syntheses):

In a flame-dried Schlenk flask under an inert atmosphere, 2-bromo-3-methylpyridine is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled, and a solution of ethylzinc iodide (prepared from ethyl iodide and zinc dust) is added. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is then added.[5] The reaction mixture is heated to reflux and monitored by chromatography until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Environmental Considerations:

The Negishi coupling offers several advantages from a green chemistry perspective. The reaction proceeds under significantly milder conditions than the Chichibabin synthesis, reducing energy consumption. It is also highly selective, leading to higher yields of the desired product and minimizing byproduct formation. This results in a higher atom economy and a lower E-factor (the ratio of the mass of waste to the mass of product). However, the use of a precious metal catalyst (palladium) and organometallic reagents, which can be hazardous and require careful handling, are notable drawbacks. The solvent (THF) also contributes to the environmental impact, although solvent recycling can mitigate this.

Visualizing the Synthetic Strategies

To better understand the logic and workflow of each synthetic approach, the following diagrams are provided.

Chichibabin_Synthesis cluster_reactants Starting Materials cluster_process Chichibabin Reaction cluster_products Products & Byproducts Acetaldehyde Acetaldehyde Reaction Gas-Phase Condensation (350-500 °C, Catalyst) Acetaldehyde->Reaction Propanal Propanal Propanal->Reaction Ammonia Ammonia Ammonia->Reaction Product This compound Reaction->Product Byproducts Isomeric Alkylpyridines Reaction->Byproducts Water Water Reaction->Water

Chichibabin Synthesis Workflow

Negishi_Coupling cluster_reactants Starting Materials cluster_process Negishi Coupling cluster_products Product & Waste BromoPyridine 2-Bromo-3-methylpyridine Reaction Pd-Catalyzed Coupling (THF, Reflux) BromoPyridine->Reaction EthylZinc Ethylzinc Iodide EthylZinc->Reaction Product This compound Reaction->Product Waste Zinc Salts, Catalyst Residue Reaction->Waste

Negishi Cross-Coupling Workflow

Conclusion

The choice between the Chichibabin synthesis and the Negishi cross-coupling for the preparation of this compound represents a classic trade-off between traditional, high-energy processes using simple feedstocks and modern, more selective methods that rely on more complex and expensive reagents.

For large-scale industrial production where cost is a primary driver, the Chichibabin synthesis, despite its environmental drawbacks, may remain a viable option, particularly if catalyst technology and process optimization can improve selectivity and reduce energy consumption.

For research, drug development, and smaller-scale synthesis where purity, selectivity, and milder conditions are paramount, the Negishi cross-coupling presents a more attractive, albeit more expensive, route. The development of more sustainable and recyclable catalysts for cross-coupling reactions will further enhance the environmental credentials of this modern synthetic approach.

Ultimately, the selection of a synthetic route requires a holistic assessment that balances economic viability with environmental responsibility. This guide provides the foundational information for making such an assessment in the context of this compound synthesis.

References

Independent Laboratory Validation of New Analytical Methods for Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of pyridines is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical development. This guide provides an objective comparison of recently developed and validated analytical methods for the determination of pyridines. The performance of each method is evaluated based on key validation parameters, supported by experimental data from independent studies, to assist researchers in selecting the most appropriate method for their specific applications.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. The following tables summarize the validation parameters for three recently developed methods for pyridine analysis: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for a novel pyridine derivative, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for pyridine as an impurity, and a Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) method for pyridine in environmental samples.

Table 1: Method Validation Parameters for Pyridine Analysis
Performance MetricRP-HPLC for Pyridine Derivative[1][2]HPLC-MS for Pyridine Impurity[3]HS-GC-MS/MS for Pyridine in Biota[4][5]
Linearity (R²) > 0.999> 0.9990Not explicitly stated
Accuracy (% Recovery) Not explicitly stated93.70 - 108.63%89 - 101%
Precision (% RSD) Not explicitly statedNot explicitly stated2 - 3% (within-day and between-day)
Limit of Detection (LOD) Not explicitly statedLess than allowed limits0.006 mg/kg
Limit of Quantification (LOQ) 0.832 µg/mlConcentration range: LOQ - 150% of permitted level0.020 mg/kg

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are the experimental protocols for the three highlighted analytical methods.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for a Novel Pyridine Derivative

This method was developed for the quantification of a novel synthetic pyridine derivative.[1][2]

  • Instrumentation: Agilent HPLC system with a Diode Array Detector (DAD).[2]

  • Column: Not explicitly stated.

  • Mobile Phase: Different ratios of mobile phases were tested to optimize the method.[1]

  • Detection: 220 nm.[2]

  • Sample Preparation: The synthesized pyridine derivative was dissolved in a suitable solvent.[1]

  • Validation Parameters: The method was validated according to ICH guidelines for precision, accuracy, LOD, robustness, linearity, and range.[1][2] Linearity was assessed using six concentrations ranging from 0.832 to 29.64 µg/ml.[1]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Pyridine and Related Impurities

This novel HPLC-MS method was developed for the quantitative determination of pyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline as potential genotoxic impurities in vildagliptin drug material.[3]

  • Instrumentation: HPLC system coupled with a mass spectrometer.[3]

  • Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 µm) in reversed-phase mode.[3]

  • Mobile Phase: A mixture of water-methanol (55:45) containing 2.5 mM ammonium acetate and 0.1% formic acid.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection: Mass spectrometer in selected ionization monitoring (SIM) mode at m/z = 80 for pyridine.[3]

  • Validation: The method demonstrated excellent linearity, precision, accuracy, sensitivity, selectivity, robustness, and solution stability.[3]

Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) for Pyridine in Environmental Matrices

This method was developed and validated for the accurate quantification of pyridine in crustacean tissues and marine sediments.[4][5]

  • Instrumentation: Shimadzu HS-20 headspace system coupled to a Shimadzu GC-2010Plus with a Shimadzu TQ8050 triple quadrupole MS.[5]

  • Column: Rxi-5Sil MS column 60m x 0.25mm id x 1.0µm.[5]

  • Sample Preparation: Minimal sample manipulation through headspace injection.[4] Pyridine d5 was used for quantification.[4]

  • Validation: The method showed good performance with recoveries between 89 and 104% and within-day and between-day precisions between 2% and 3%.[4] The method limit of detection (mLOD) and limit of quantification (mLOQ) for the crustacean matrix were 0.0060 mg/kg and 0.020 mg/kg, respectively.[4]

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for each of the described analytical methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing A Synthesize Pyridine Derivative B Dissolve in Solvent A->B C Inject Sample B->C D Isocratic Elution C->D E DAD Detection (220 nm) D->E F Peak Integration E->F G Quantification F->G HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Prepare Vildagliptin Sample B Inject Sample A->B C Reversed-Phase Separation B->C D MS Detection (SIM m/z=80) C->D E Peak Identification D->E F Quantification of Impurities E->F HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS/MS Analysis cluster_data Data Processing A Collect Biota/Sediment Sample B Spike with Internal Standard (Pyridine d5) A->B C Headspace Injection B->C D GC Separation C->D E MS/MS Detection D->E F Peak Analysis E->F G Quantification F->G

References

Benchmarking the performance of novel catalysts for pyridine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry. The introduction of alkyl groups into the pyridine ring can dramatically alter the biological activity and physicochemical properties of molecules, making the choice of an efficient and selective catalyst paramount. This guide provides an objective comparison of the performance of several novel catalytic systems for pyridine alkylation, supported by experimental data, to facilitate informed catalyst selection and methods development.

Performance Benchmarking of Pyridine Alkylation Catalysts

The following tables summarize the performance of various catalytic systems for the C-H alkylation of pyridine derivatives. The data has been compiled from recent literature to provide a comparative overview of catalyst efficiency, regioselectivity, and reaction conditions.

Table 1: C4-Selective Alkylation of Pyridine
Catalyst SystemAlkylating AgentSubstrateYield (%)C4:C3 SelectivityReference
Ni(cod)₂ / IPr / AlMe₃1-TridecenePyridine7010:1[1]
Ni(cod)₂ / IPr / MAD1-TridecenePyridine65>20:1[1]
Fumarate-Blocked Pyridinium Salt (Minisci)Pivalic AcidPyridine85>20:1 (C4 only)[2]
Photocatalyst-free / N-amidopyridinium saltAlkyl BromidePyridineHighC4 selective[3]

IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene MAD: Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) cod: 1,5-Cyclooctadiene

Table 2: C2-Selective Alkylation of Pyridine
Catalyst SystemAlkylating AgentSubstrateYield (%)C2:C4 SelectivityReference
sec-Butyllithium / 1,1-Diborylalkane1,1-diborylalkanePyridineHighHigh C2 selectivity[4]
Photocatalyst / Pyridine N-oxideAlkenePyridine N-oxideGoodC2 selective[5]
Photocatalyst / 4-CyanopyridineAlkene4-CyanopyridineGoodC2 selective[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these catalytic systems.

Protocol 1: Nickel/Lewis Acid-Catalyzed C4-Alkylation of Pyridine with an Alkene

This protocol is adapted from the work of Nakao, Hiyama, and coworkers.[1]

Materials:

  • Ni(cod)₂ (5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 5 mol%)

  • Trimethylaluminum (AlMe₃, 20 mol%)

  • Pyridine (1.0 mmol)

  • 1-Tridecene (1.5 mmol)

  • Toluene (solvent)

Procedure:

  • In a glovebox, a reaction vessel is charged with Ni(cod)₂ and IPr.

  • Toluene is added, and the mixture is stirred at room temperature for 10 minutes.

  • Pyridine and 1-tridecene are added to the reaction mixture.

  • The Lewis acid, AlMe₃, is added dropwise to the stirred solution.

  • The reaction vessel is sealed and heated to 130 °C for 3 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of methanol.

  • The resulting mixture is passed through a short pad of silica gel, eluting with ethyl acetate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 4-tridecylpyridine.[1]

Protocol 2: Visible-Light-Mediated Minisci C-H Alkylation of Heteroarenes

This protocol is a general procedure adapted from the work of Wang and coworkers.[7]

Materials:

  • Heteroarene (e.g., Lepidine, 1.0 equiv)

  • Alkyl halide (e.g., Bromocyclohexane, 2.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 2 mol%)

  • Tris(trimethylsilyl)silane (TTMS)

  • Solvent (e.g., CH₃CN)

  • Molecular oxygen (as an oxidant)

Procedure:

  • To a reaction tube, add the heteroarene, alkyl halide, and photocatalyst.

  • The tube is sealed with a septum, and the atmosphere is replaced with oxygen (via a balloon).

  • Degassed solvent and tris(trimethylsilyl)silane are added via syringe.

  • The reaction mixture is stirred and irradiated with blue LEDs at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the alkylated heteroarene.[7][8]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in benchmarking novel catalysts for pyridine alkylation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification Catalyst Catalyst System Selection Reaction_Setup Reaction Assembly (Inert Atmosphere) Catalyst->Reaction_Setup Substrate Pyridine Substrate Substrate->Reaction_Setup Alkylating_Agent Alkylating Agent Alkylating_Agent->Reaction_Setup Reaction_Execution Heating / Irradiation Reaction_Setup->Reaction_Execution Workup Reaction Quenching & Workup Reaction_Execution->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Selectivity Determination (NMR, GC-MS) Purification->Analysis

A typical experimental workflow for catalyst benchmarking.

Simplified_Pyridine_Alkylation Pyridine Pyridine Activated_Complex Activated Pyridine-Catalyst Complex Pyridine->Activated_Complex Activation Catalyst Catalyst (e.g., Ni(0), Photocatalyst) Catalyst->Activated_Complex Alkyl_Source Alkyl Source (e.g., Alkene, Alkyl Halide) Alkyl_Radical Alkyl Radical (for Minisci/Photoredox) Alkyl_Source->Alkyl_Radical Generation Alkylated_Pyridine Alkylated Pyridine Activated_Complex->Alkylated_Pyridine Alkylation Alkyl_Radical->Alkylated_Pyridine Addition

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 3-Ethyl-2-methylpyridine requires handling it as a hazardous waste. This involves meticulous collection, labeling, and storage, followed by disposal through a licensed hazardous waste management company. Adherence to both federal and local regulations is paramount to ensure safety and compliance.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of flammable and toxic chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are operating in a well-ventilated area, such as a chemical fume hood. Personal protective equipment (PPE) is mandatory to prevent exposure.

Key Hazards Summary:

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.
Toxicity Harmful if swallowed or inhaled. Toxic in contact with skin.
Corrosivity Causes severe skin burns and eye damage.
Irritation May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]
Skin Protection Flame retardant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]
Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, chemically compatible, and leak-proof container.

  • The container must be in good condition and have a secure, tight-fitting lid.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., Flammable, Toxic, Corrosive) using appropriate pictograms.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • This area must be cool, dry, and well-ventilated.

  • Ensure the storage location is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[2]

4. Disposal Request:

  • Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

  • Provide them with the complete chemical name and hazard information.

  • All hazardous waste must be tracked from its point of generation to its final disposal, often referred to as a "cradle-to-grave" approach, which is a key component of the Resource Conservation and Recovery Act (RCRA).[4][5]

5. Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[1] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6] Collect the contaminated material into a sealed container for disposal as hazardous waste. Do not let the chemical enter drains.[1]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the U.S. Environmental Protection Agency (EPA).[4] State-level regulations may impose more stringent requirements.[4] It is the responsibility of the waste generator to ensure compliance with all applicable laws.

Disposal Workflow

The following diagram illustrates the procedural steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Waste Generation B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C I Spill or Exposure? B->I D Store in Designated Hazardous Waste Area C->D C->I E Contact EH&S or Licensed Waste Disposal Company D->E F Arrange for Waste Pickup E->F G Complete Manifest and Transfer Custody F->G H End: Proper Disposal G->H I->C No J Follow Emergency Procedures I->J Yes J->C

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.